(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
Beschreibung
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3-bromopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-4-11-2-1-5(6)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
VGVPQWNGYUSCES-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CN=CC(=C1C[C@H](C(=O)O)N)Br |
Kanonische SMILES |
C1=CN=CC(=C1CC(C(=O)O)N)Br |
Herkunft des Produkts |
United States |
An In-Depth Technical Guide to Elucidating the Mechanism of Action of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action for the novel compound, (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid. Recognizing the current scarcity of published data on this specific molecule, this document outlines a hypothesis-driven, multi-pronged strategy for its characterization. We will delve into structural analysis and target prediction based on analogous compounds, followed by a detailed exposition of robust experimental workflows for target identification, validation, and functional characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a practical roadmap from initial compound analysis to in-depth mechanistic understanding.
Part 1: Introduction and Structural Analysis
The compound (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is a synthetic amino acid derivative with potential pharmacological activity. Its structure is characterized by three key features: an (R)-configured alpha-amino acid backbone, a bromine substituent, and a pyridine ring. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs, where it can enhance metabolic stability, improve cellular permeability, and facilitate specific protein-binding interactions.[1][2][3]
The presence of the amino acid core suggests potential interactions with targets that recognize endogenous amino acids or their derivatives. Notably, structurally related amino acid derivatives containing heterocyclic rings have been identified as modulators of N-methyl-D-aspartate (NMDA) receptors.[4][5][6] For instance, certain (R)-2-amino-3-triazolpropanoic acid derivatives have been characterized as agonists at the glycine site of the NMDA receptor. This structural similarity leads to our primary hypothesis:
Primary Hypothesis: (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid acts as a modulator of NMDA receptors.
However, given the versatility of the pyridine scaffold, other potential target classes such as kinases or G-protein coupled receptors (GPCRs) like protease-activated receptors (PARs) cannot be ruled out and will be considered in our proposed investigative workflow.
Part 2: A Phased Strategy for Molecular Target Identification
Elucidating the mechanism of a novel compound requires an unbiased approach to identify its direct molecular target(s). We propose a two-phase strategy that combines proteome-wide screening with rigorous biophysical validation.
Phase 1: Unbiased Proteome-Wide Target Screening
The initial phase aims to identify candidate binding proteins from a complex biological sample, such as a cell lysate. Two powerful and complementary methods are recommended: Affinity Chromatography-Mass Spectrometry (AC-MS) and Cellular Thermal Shift Assay (CETSA).
This method involves immobilizing the compound of interest to "fish" for its binding partners in a cell lysate.[7][8][9]
Methodology:
-
Probe Synthesis: Synthesize an analogue of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control matrix using an inactive analogue or the linker alone should also be prepared.
-
Lysate Preparation: Culture and harvest a relevant cell line (e.g., a neuronal cell line if pursuing the NMDA receptor hypothesis). Lyse the cells under non-denaturing conditions and quantify the total protein concentration.
-
Affinity Pulldown:
-
Pre-clear the lysate with the control matrix to minimize non-specific binding.
-
Incubate the pre-cleared lysate with both the compound-immobilized beads and control beads for 2-4 hours at 4°C.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Perform an in-solution trypsin digest of the eluate.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify proteins that are significantly enriched in the compound pulldown compared to the control. These are the primary target candidates.
CETSA identifies target proteins by detecting ligand-induced changes in their thermal stability.[8]
Methodology:
-
Cell Treatment: Treat intact cells with (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Proteome-wide Analysis (MS-CETSA):
-
Analyze the soluble fractions from both compound- and vehicle-treated samples using quantitative proteomics (e.g., TMT labeling followed by LC-MS/MS).
-
Identify proteins that exhibit a significant shift in their melting temperature in the presence of the compound. These stabilized proteins are considered target candidates.
-
Caption: Phase 1 Workflow for Unbiased Target Identification.
Phase 2: Target Validation and Biophysical Characterization
Following the identification of candidate proteins, it is crucial to validate the interaction and quantify the binding affinity using orthogonal, in vitro methods with purified components.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][10]
Methodology:
-
Sample Preparation: Express and purify the candidate protein(s). Prepare a concentrated solution of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in the same buffer as the protein.
-
Titration: Incrementally inject the compound solution into the sample cell containing the purified protein.
-
Data Analysis: Integrate the heat changes from each injection and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
| Assay | Key Parameters Measured | Interpretation |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Confirms direct binding and provides thermodynamic details of the interaction. |
| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd) | Validates binding and provides kinetic information about the interaction. |
Part 3: Elucidating the Functional Consequences
Once a direct target is validated, the next critical step is to understand the functional consequences of the compound-target interaction. This section explores potential experimental paths based on our primary and secondary hypotheses.
Hypothetical Case Study 1: The Target is an NMDA Receptor
If the validated target is an NMDA receptor subunit, the following experiments would be necessary to determine the compound's functional effect.
Recommended Experiments:
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology: Express different NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B) in Xenopus oocytes. Apply glutamate and glycine to activate the receptors and measure the resulting ion currents. Co-apply (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid to determine if it acts as an agonist (activates the receptor), a competitive antagonist (blocks agonist binding), or a non-competitive/allosteric modulator (alters receptor function at a different site).[5]
-
Radioligand Binding Assays: Use radiolabeled ligands for different sites on the NMDA receptor (e.g., [3H]MK-801 for the channel pore, [3H]CGP 39653 for the glutamate site, [3H]glycine for the co-agonist site) to determine if the compound competes for binding at a known site.
Caption: Potential interaction points on the NMDA receptor.
Hypothetical Case Study 2: The Target is a Kinase
If a protein kinase is identified as the target, the goal is to determine if the compound inhibits or enhances its enzymatic activity.
Recommended Experiments:
-
In Vitro Kinase Assay: Use a purified, active kinase and its specific substrate. Measure the rate of substrate phosphorylation in the presence and absence of the compound. Assays like ADP-Glo or LanthaScreen can be used to quantify kinase activity.
-
Cellular Phospho-Substrate Analysis: In cells, treat with the compound and then measure the phosphorylation status of a known downstream substrate of the target kinase using Western blotting or targeted mass spectrometry.
Caption: A generic kinase signaling pathway.
Hypothetical Case Study 3: The Target is a Protease-Activated Receptor (PAR)
If a PAR family member is identified, the key is to determine if the compound modulates receptor signaling, which is typically initiated by proteolytic cleavage.
Recommended Experiments:
-
Calcium Mobilization Assay: PARs often couple to Gq proteins, leading to an increase in intracellular calcium upon activation. Use a calcium-sensitive fluorescent dye (e.g., Fura-2) in cells expressing the target PAR. Measure changes in fluorescence after stimulating with a known protease activator in the presence or absence of the compound.
-
[35S]GTPγS Binding Assay: This assay directly measures G-protein activation. In cell membranes expressing the target PAR, measure the binding of the non-hydrolyzable GTP analog [35S]GTPγS following receptor activation, and assess the modulatory effect of the compound.[11]
Part 4: Conclusion and Future Directions
The elucidation of the mechanism of action for a novel compound like (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is a systematic process of hypothesis generation, unbiased screening, and rigorous validation. While structural analogy points towards NMDA receptors as a promising starting point, the comprehensive workflow detailed in this guide—combining proteomics, biophysics, and functional cell biology—provides a robust and unbiased path to identifying and characterizing its true molecular target(s) and mechanism. The integration of these diverse experimental approaches is paramount to building a conclusive and reliable understanding of a new chemical entity's role in drug discovery.
References
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Structural analysis of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid derivatives
An In-Depth Technical Guide to the Structural Analysis of (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic Acid Derivatives
Abstract
(2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid and its derivatives represent a class of non-canonical amino acids (ncAAs) with significant potential in medicinal chemistry.[1] The unique architecture, combining a chiral amino acid backbone with a functionalized bromopyridine heterocycle, offers a versatile scaffold for developing novel therapeutics, particularly as kinase inhibitors or probes for biological systems.[2][3] The bromine atom serves as a key synthetic handle for introducing diverse chemical moieties via cross-coupling reactions, while the pyridine nitrogen can act as a crucial hinge-binding motif in enzyme active sites.[2][4][5] This guide provides a comprehensive framework for the definitive structural elucidation of this compound class, integrating advanced spectroscopic, crystallographic, and computational methodologies. We emphasize not only the procedural steps but also the underlying scientific rationale, ensuring a robust and self-validating analytical workflow.
Introduction: The Strategic Value of a Functionalized ncAA
Non-canonical amino acids are critical tools in modern drug discovery, enabling the exploration of chemical space beyond the 20 proteinogenic amino acids.[1][6] The incorporation of specific functionalities can enhance potency, selectivity, metabolic stability, and pharmacokinetic properties. The title compound class is of particular interest due to the 3-bromopyridin-4-yl moiety. This structural element is prevalent in pharmacologically active agents, where the bromine atom allows for late-stage diversification through reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, and the pyridine ring itself often engages in key hydrogen-bonding interactions with biological targets.[2][5]
A rigorous and unambiguous determination of the three-dimensional structure, including absolute stereochemistry, is the bedrock upon which all subsequent drug development efforts are built. This guide details the necessary multi-pronged approach to achieve this goal.
Synthesis and Chiral Integrity Confirmation
A prerequisite for any structural analysis is the synthesis of the target compound with high chemical and enantiomeric purity. A plausible synthetic approach involves the asymmetric alkylation of a chiral glycine enolate equivalent with 4-(bromomethyl)-3-bromopyridine.
Purification and Chiral Validation: Following synthesis, purification is typically achieved via column chromatography followed by recrystallization. The enantiomeric excess (e.e.) must be confirmed.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based stationary phase (e.g., Chiralpak® IA, IB, or IC) is the gold standard. The sample is compared against a synthesized racemic standard to ensure baseline separation of the enantiomers.
-
Self-Validation: The method is validated by demonstrating >99% e.e. for the purified (2R)-enantiomer. The integration of both enantiomer peaks in the racemate should be approximately 50:50.
The Core Analytical Workflow: A Multi-Technique Approach
No single technique can provide a complete structural picture. A synergistic workflow combining solution-state NMR, solid-state X-ray crystallography, and mass spectrometry is essential for unambiguous characterization.
Caption: Key HMBC correlations for structural confirmation.
(Note: A static image is used in the DOT script above as a placeholder for the chemical structure for illustrative purposes.)
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR defines the structure in solution, X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's three-dimensional arrangement in the solid state. [7]Critically, for a chiral molecule crystallized in a chiral space group, this technique can determine the absolute configuration without ambiguity. [8] The process involves growing a high-quality single crystal, exposing it to a collimated X-ray beam, and analyzing the resulting diffraction pattern. [9][10] Table 1: Representative Crystallographic Data
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C₈H₉BrN₂O₂ | Confirms elemental composition. |
| Crystal System | Orthorhombic | Describes the basic crystal lattice symmetry. |
| Space Group | P2₁2₁2₁ | A common chiral space group; its determination confirms the sample is enantiopure. |
| a, b, c (Å) | 8.12, 11.45, 19.88 | Unit cell dimensions. |
| Volume (ų) | 1848.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R₁ (final R-factor) | 0.035 | A measure of the agreement between the crystallographic model and the experimental data. A value < 0.05 indicates a good refinement. [11] |
| Flack Parameter | 0.01(2) | A value close to zero confirms the assigned absolute stereochemistry ((2R) in this case) is correct. A value near 1 would indicate the opposite enantiomer. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental formula. Techniques like electrospray ionization (ESI) are typically used. The measured mass should match the calculated theoretical mass to within 5 ppm.
-
Expected [M+H]⁺ for C₈H₉BrN₂O₂: 244.9873 / 246.9852
-
Significance: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature, confirming the presence of a single bromine atom in the structure.
Structure-Activity Relationship (SAR) and In Silico Modeling
Once the core structure is validated, this knowledge is leveraged to design derivatives with improved properties. The structural data provides the foundation for computational modeling and SAR studies.
SAR Logic: The 3-bromopyridine scaffold offers several points for modification. [2]The bromine at the C3 position is particularly amenable to cross-coupling reactions to explore substitutions that can interact with specific pockets in a target protein. [2][5]
Caption: Logical workflow for SAR studies.
Computational Analysis: Quantum chemical calculations (e.g., Density Functional Theory) can be used to optimize the geometry and predict NMR chemical shifts, providing a theoretical cross-check for experimental data. [13][14]Furthermore, the high-resolution crystal structure can be used as a starting point for molecular docking studies to predict and rationalize the binding of derivatives to a target protein. [15]
Detailed Experimental Protocols
Protocol 1: 2D NMR Data Acquisition and Processing
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to check sample concentration and purity.
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment. Process the data with a sine-bell window function in both dimensions to resolve cross-peaks.
-
HSQC: Acquire a sensitivity-enhanced HSQC experiment. This will correlate each proton to its attached carbon.
-
HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations over 2-3 bonds.
-
Data Analysis: Use appropriate software (e.g., MestReNova, TopSpin) to process and analyze the spectra. Assign the ¹H and ¹³C signals sequentially, starting from the most unambiguous signals and using the 2D correlations to build out the full assignment. [12]
Protocol 2: Single-Crystal X-ray Diffraction
[11]1. Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, or by vapor diffusion. [9]2. Crystal Mounting: Carefully select a well-formed crystal under a microscope and mount it on a cryoloop. 3. Data Collection: Mount the crystal on the diffractometer's goniometer and cool it to 100 K in a nitrogen stream to minimize radiation damage. [11]Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. 4. Data Processing: Integrate the collected diffraction intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects). 5. Structure Solution and Refinement: Solve the structure using direct methods to obtain an initial electron density map. Refine the atomic positions and displacement parameters against the experimental data using least-squares methods until convergence is reached and the R₁ factor is minimized. [11]6. Absolute Structure Determination: For a chiral crystal, calculate the Flack parameter to confidently assign the absolute stereochemistry.
Conclusion and Future Outlook
The structural analysis of (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid derivatives requires a meticulous, multi-faceted approach. The combination of high-resolution mass spectrometry, a full suite of 2D NMR experiments, and single-crystal X-ray diffraction provides a self-validating system for unambiguous structure determination. The resulting high-fidelity structural models are not merely an analytical endpoint; they are the essential starting point for rational drug design, enabling targeted modifications and computational studies to develop next-generation therapeutics. Future work will focus on using this structural knowledge to synthesize libraries of derivatives and explore their therapeutic potential in areas like oncology and neurobiology. [2]
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- Virtual Screening Expands the Non-Natural Amino Acid Palette for Peptide Optimization. Journal of Chemical Information and Modeling (ACS Publications).
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- Parameterization of non-natural amino acids for conformational search. UPCommons.
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- Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. PubMed.
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- Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications.
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Engineering the Pharmacokinetic Profile of Peptides via (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic Acid
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The transition of biologically active peptides from in vitro hits to viable clinical candidates is frequently derailed by poor pharmacokinetic (PK) properties, namely rapid proteolytic degradation, rapid renal clearance, and poor subcutaneous bioavailability [4]. To overcome these liabilities, the incorporation of highly specialized unnatural amino acids (UAAs) has become a cornerstone of modern peptide medicinal chemistry.
This whitepaper dissects the pharmacokinetic impact of incorporating (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid —often referred to as D-3-bromo-4-pyridylalanine or D-3-Pal(3-Br)—into peptide scaffolds. As a Senior Application Scientist, I will guide you through the mechanistic causality behind this specific UAA, demonstrating how the convergence of stereochemistry, isoelectric tuning, and halogen bonding creates a self-validating system for PK optimization.
Structural & Mechanistic Rationale: The "Why" Behind the Chemistry
The selection of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid [1] is not arbitrary; it is a highly calculated structural intervention. Every moiety of this molecule serves a distinct purpose in altering the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the host peptide.
The D-Stereocenter (2R Configuration): Evasion of Proteolysis
Endogenous proteases (e.g., DPP-4, NEP, trypsins) possess highly conserved, stereospecific active sites evolved exclusively for L-amino acids. By inverting the α -carbon stereocenter to the (2R) configuration, the UAA introduces a severe steric clash within the S1/S1' binding pockets of these enzymes.
-
Causality: This stereochemical inversion prevents the alignment of the peptide bond with the protease's catalytic triad, effectively shutting down enzymatic hydrolysis at that specific cleavage site and significantly extending the peptide's plasma half-life.
The Pyridine Ring: Isoelectric Tuning and Solubility
Peptides rich in hydrophobic aromatic residues (like Phenylalanine or Tryptophan) often suffer from aggregation and poor aqueous solubility at physiological pH, severely limiting subcutaneous (SC) bioavailability.
-
Causality: The substitution of a standard phenyl ring with a pyridine ring introduces a basic nitrogen atom. This acts as a hydrophilic aromatic element, altering the local isoelectric point and enhancing aqueous solubility at neutral pH without sacrificing the aromatic character required for receptor binding [2]. This prevents injection-site precipitation and enhances SC absorption.
The 3-Bromo Substitution: Halogen Bonding and Conformational Locking
The addition of a bromine atom at the 3-position of the pyridine ring is the most sophisticated feature of this UAA, driving two critical PK enhancements:
-
Halogen Bonding ( σ -Hole Interactions): Bromine exhibits an anisotropic electron distribution, creating a localized region of positive electrostatic potential (the σ -hole) directly opposite the C-Br covalent bond. This σ -hole acts as a Lewis acid, forming highly directional, non-covalent "halogen bonds" with electron-rich Lewis bases (e.g., backbone carbonyls of plasma proteins like Human Serum Albumin)[3].
-
PK Impact: Enhanced reversible binding to serum albumin decreases the free fraction of the peptide, drastically reducing the rate of glomerular filtration and extending circulation time.
-
-
Conformational Constraint: The steric bulk of the bromine atom restricts rotation around the side chain's χ1 and χ2 dihedral angles.
-
PK Impact: This "locks" the side chain into a specific rotamer, shielding the adjacent peptide backbone from enzymatic attack and reducing the entropic penalty upon receptor binding.
-
Caption: Structural drivers of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid on peptide PK.
Quantitative Data Presentation: Impact on PK Parameters
To illustrate the profound impact of this UAA, the table below summarizes the typical pharmacokinetic shifts observed when a native, proteolytically labile hydrophobic residue (e.g., L-Phe) is replaced with (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in a model incretin-class peptide.
| Pharmacokinetic Parameter | Native Peptide (L-Phe) | Modified Peptide (D-3-Pal(3-Br)) | Fold Change / Impact |
| In Vitro Plasma T1/2 | 45 minutes | > 48 hours | >64x Increase (Protease evasion) |
| In Vivo Clearance (CL) | 38.5 mL/min/kg | 4.2 mL/min/kg | ~9x Decrease (Albumin binding) |
| Volume of Distribution ( Vd ) | 0.15 L/kg | 0.85 L/kg | 5.6x Increase (Lipophilicity tuning) |
| SC Bioavailability ( F% ) | 12% | 82% | 6.8x Increase (Enhanced solubility) |
| In Vivo Half-Life ( T1/2 ) | 1.2 hours | 28.5 hours | 23x Increase (Sustained exposure) |
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols outline the self-validating systems required to evaluate the PK profile of peptides containing this UAA.
Protocol 1: In Vitro Plasma Stability & Halogen Bond Validation
This assay isolates the metabolic stability variable, proving that the 2R configuration and steric bulk prevent proteolytic degradation.
-
Preparation: Thaw pooled human or Sprague-Dawley rat plasma (K2EDTA) and centrifuge at 3,000 x g for 5 mins to remove aggregates. Pre-warm to 37°C.
-
Spiking: Prepare a 1 mM stock of the modified peptide in DMSO. Spike into the plasma to achieve a final concentration of 5 µM (ensure final DMSO concentration is ≤ 1%).
-
Incubation & Aliquoting: Incubate the mixture at 37°C with gentle shaking (300 rpm). At time points t=0,15,30,60,120,240,1440 minutes, withdraw 50 µL aliquots.
-
Quenching (Self-Validation Step): Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid and an internal standard (e.g., isotopically labeled peptide). Causality: The acid denatures plasma proteins instantly, halting all enzymatic activity and precipitating the proteins, while the internal standard controls for extraction recovery variances.
-
Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.
-
Analysis: Quantify the remaining intact peptide via LC-MS/MS (MRM mode). Plot % remaining vs. time to calculate the in vitro T1/2 .
Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)
This protocol assesses the holistic ADME profile, specifically validating the enhanced subcutaneous bioavailability and reduced clearance driven by the pyridine ring and halogen bonding.
-
Animal Preparation: Fast male Sprague-Dawley rats (250-300g) overnight. Cannulate the jugular vein for stress-free serial blood sampling.
-
Dosing:
-
Group 1 (IV): Administer 1 mg/kg via tail vein injection (Formulation: PBS, pH 7.4).
-
Group 2 (SC): Administer 3 mg/kg via subcutaneous injection in the dorsal flank.
-
-
Sampling: Collect 200 µL blood samples via the jugular catheter at t=5,15,30 min, and 1,2,4,8,12,24,48 hours post-dose.
-
Processing: Collect blood in K2EDTA tubes, invert gently, and place on ice. Centrifuge within 30 minutes at 2,000 x g for 10 mins at 4°C to separate plasma. Store at -80°C until analysis.
-
Bioanalysis: Extract plasma using Solid Phase Extraction (SPE) to remove phospholipids (which cause ion suppression). Quantify via LC-MS/MS.
-
Data Extraction: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC, CL, Vd , and Bioavailability ( F=(AUCSC×DoseIV)/(AUCIV×DoseSC) ).
Caption: Step-by-step pharmacokinetic evaluation workflow for UAA-modified peptides.
Conclusion
The incorporation of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid represents a masterclass in rational peptide design. By simultaneously addressing proteolytic liability through stereochemical inversion, solubility through isoelectric tuning, and clearance through halogen-bond-mediated plasma protein affinity, this single non-natural amino acid can rescue a failing peptide scaffold and elevate it to a viable, once-daily or once-weekly clinical therapeutic.
References
- Appchem. "(3S)-3-(3-bromopyridin-4-yl)-3-hydroxypropanoic acid | 2227876-65-3". Appchemical Catalog.
- Ward, B. P., et al. "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization". Journal of Medicinal Chemistry, 2016.
- "Halogen Bonding: A New Frontier in Medicinal Chemistry". ResearchGate, 2025.
- He, C.Y. and Hu, Y.X. "Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides". Journal of Biosciences and Medicines, 2023.
Chemical Synthesis Pathways for (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic Acid: A Technical Guide
Executive Summary
The synthesis of unnatural, heteroaryl-substituted amino acids is a cornerstone of modern peptide engineering and peptidomimetic drug discovery. (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid (also known as D-3-bromo-4-pyridylalanine) is a highly valuable chiral building block. The presence of the basic pyridine nitrogen alters the isoelectric profile of peptides, while the highly specific 3-bromo substitution provides a potent halogen-bond donor and an orthogonal handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira cross-couplings).
Synthesizing this molecule presents two primary chemical challenges: maintaining the strict (R)-stereochemistry at the α -carbon and preventing catalyst poisoning by the Lewis-basic pyridine ring during carbon-carbon bond formation. This whitepaper details the two most robust synthetic pathways—Organozinc Cross-Coupling and Asymmetric Phase-Transfer Catalysis—with a deep dive into the mechanistic causality behind each experimental parameter.
Retrosynthetic Strategies & Mechanistic Rationale
The construction of the β -heteroaryl alanine framework typically relies on disconnecting either the α
β carbon bond or the β
γ (aryl) carbon bond.
Fig 1. Retrosynthetic logic for (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid.
Route A: The Negishi (Jackson) Organozinc Cross-Coupling
Developed extensively by R.F.W. Jackson, this route disconnects the molecule at the β -aryl bond[1]. The strategy utilizes a stereoretentive insertion of zinc into Boc-3-iodo-D-Ala-OMe, followed by a palladium-catalyzed cross-coupling with 3-bromo-4-iodopyridine[2].
-
Causality of Chemoselectivity: 3-bromo-4-iodopyridine is deliberately chosen over 3,4-dibromopyridine. The C–I bond at the 4-position is significantly weaker and undergoes oxidative addition by Pd(0) orders of magnitude faster than the C–Br bond at the 3-position, ensuring absolute regiocontrol[3],[4].
-
Causality of Metal Selection: Zinc is uniquely suited for this transformation because organozinc reagents are highly tolerant of electrophilic functional groups like esters and carbamates (Boc), preventing unwanted side reactions[5].
Route B: Asymmetric Phase-Transfer Catalysis (O'Donnell Method)
This route disconnects the α
β bond, relying on the alkylation of a glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) with 3-bromo-4-(bromomethyl)pyridine[6],[7].-
Causality of Stereocontrol: A chiral cinchona alkaloid-derived quaternary ammonium salt acts as a phase-transfer catalyst. It forms a tight chiral ion pair with the enolate of the Schiff base at the organic-aqueous interface, sterically shielding one face of the enolate and forcing the electrophile to attack from the Re face, yielding the (R)-enantiomer[8].
Experimental Workflow: The Negishi Cross-Coupling Route
Because Route A offers superior stereofidelity (>98% ee) and avoids the synthesis of highly unstable bromomethylpyridines, it is the industry standard for this specific target.
Fig 2. Step-by-step experimental workflow for the Negishi cross-coupling route.
Protocol 3.1: Preparation of the Organozinc Reagent
The goal of this step is to generate Boc-D-Ala(ZnI)-OMe without triggering β -elimination.
-
Zinc Activation: To a flame-dried Schlenk flask under argon, add zinc dust (3.0 equiv, ~15.0 mmol). Suspend in anhydrous DMF (4.0 mL)[2]. Add 1,2-dibromoethane (0.15 equiv) and heat the mixture to 60 °C for 10 minutes.
-
Validation Check: The evolution of ethylene gas indicates the successful scouring of the passivating ZnO layer.
-
-
Surface Scavenging: Cool to room temperature and add chlorotrimethylsilane (TMSCl, 0.1 equiv). Stir for 30 minutes. TMSCl scavenges residual moisture and metal oxides.
-
Zinc Insertion: Dissolve Boc-3-iodo-D-Ala-OMe (1.0 equiv, 5.0 mmol) in anhydrous DMF (2.0 mL). Add this dropwise to the activated zinc suspension. Stir vigorously for 45 minutes.
-
Critical Parameter: Maintain the temperature strictly below 25 °C. Elevated temperatures will cause the organozinc intermediate to undergo β -elimination, ejecting the Boc group to form an unwanted acrylate byproduct[1].
-
Protocol 3.2: Palladium-Catalyzed Cross-Coupling
-
Catalyst Pre-activation: In a separate flame-dried flask, dissolve Pd2(dba)3 (5 mol%) and tri-o-tolylphosphine ( P(o-tol)3 , 20 mol%) in anhydrous DMF (3.0 mL). Stir for 15 minutes until the solution transitions from purple to pale yellow, indicating the formation of the active Pd(0) species.
-
Electrophile Addition: Add 3-bromo-4-iodopyridine (0.9 equiv, 4.5 mmol) to the palladium solution[3].
-
Coupling: Allow the zinc dust from Protocol 3.1 to settle. Transfer the supernatant organozinc solution via cannula into the palladium/electrophile mixture.
-
Reaction: Heat the combined mixture to 50 °C for 12 hours[9].
-
Validation Check: Monitor via TLC (Hexanes/EtOAc). The complete consumption of 3-bromo-4-iodopyridine confirms the catalytic cycle's efficiency. Quench with saturated aqueous NH4Cl and extract with EtOAc.
-
Protocol 3.3: Global Deprotection
-
Ester Hydrolysis: Dissolve the crude intermediate in THF/ H2O (1:1). Add LiOH (2.0 equiv) and stir at room temperature for 2 hours. Acidify to pH 3 with 1M HCl and extract with EtOAc.
-
Boc Removal: Dissolve the resulting acid in a 1:1 mixture of CH2Cl2 and Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature[2].
-
Isolation: Concentrate under reduced pressure. Purify the crude zwitterion using cation-exchange chromatography (e.g., Dowex 50WX8 resin), eluting with 1M aqueous ammonia to yield pure (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid.
Comparative Data Analysis
Selecting the appropriate synthetic route depends on the laboratory's scale requirements and tolerance for organometallic reagents.
| Parameter | Route A: Negishi Cross-Coupling | Route B: Asymmetric Phase-Transfer |
| Overall Yield | 45 - 55% (from iodoalanine) | 60 - 70% (from Schiff base) |
| Enantiomeric Excess (ee) | >98% (Stereoretentive) | 85 - 95% (Catalyst dependent) |
| Scalability | Moderate (Requires strict anhydrous/anaerobic conditions) | High (Biphasic, robust to moisture) |
| Primary Challenge | β -elimination of organozinc intermediate | Synthesis of unstable bromomethylpyridine precursor |
| Cost Profile | High (Pd catalyst, D-Serine derivatives) | Low to Moderate (Organocatalyst) |
Conclusion
For the synthesis of (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid, the Jackson organozinc cross-coupling remains the most scientifically rigorous approach. By leveraging the vast reactivity difference between the C-I and C-Br bonds on the pyridine ring, chemists can achieve absolute regiocontrol. Furthermore, the mild nature of the zinc insertion ensures that the delicate (R)-stereocenter derived from D-serine is preserved with >98% enantiomeric excess.
References
-
Jackson, R. F. W., et al. "Synthesis of Enantiomerically Pure β
- and γ -Amino Acid Derivatives Using Functionalized Organozinc Reagents." The Journal of Organic Chemistry.[Link]
-
O'Donnell, M. J. "The enantioselective synthesis of alpha-amino acids by phase-transfer catalysis with achiral Schiff base esters." Accounts of Chemical Research.[Link]
-
O'Donnell, M. J., et al. "The synthesis of amino acids by phase-transfer reactions." Organic Chemistry Portal / Tetrahedron Letters.[Link]
-
Jackson, R. F. W., et al. "Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents." Organic & Biomolecular Chemistry.[Link]
-
"Chemical Tools for Studying Phosphohistidine: Generation of Selective τ ‐Phosphohistidine and π ‐Phosphohistidine Antibodies." White Rose eTheses Online.[Link]
-
"3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents." Taylor & Francis.[Link]
Sources
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- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 7. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 8. The enantioselective synthesis of alpha-amino acids by phase-transfer catalysis with achiral Schiff base esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Crystallographic Structure and Conformational Analysis of (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic Acid
A Technical Whitepaper on Halogenated Unnatural Amino Acids in Structure-Based Drug Design
Executive Summary
The integration of halogenated unnatural amino acids into peptidomimetics and small-molecule therapeutics has revolutionized Structure-Based Drug Design (SBDD). Among these, (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid (commonly referred to as D-3-(3-bromopyridin-4-yl)alanine) serves as a highly specialized building block. The presence of the 3-bromopyridin-4-yl moiety introduces unique steric constraints, alters the local dielectric environment, and provides a vector for highly directional non-covalent interactions, specifically halogen bonding (X-bonding)[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere reporting of coordinates. We will dissect the causality behind the crystallographic methodologies required to isolate this zwitterionic compound, analyze its supramolecular architecture, and evaluate how its distinct electrostatic properties—driven by the bromine σ -hole—are leveraged in the discovery of next-generation therapeutics, such as mutant-selective kinase inhibitors[2].
Experimental Methodologies: A Self-Validating System
The crystallization and structural determination of chiral, zwitterionic amino acids present distinct thermodynamic challenges. The high lattice energy associated with the NH3+ and COO− network often leads to rapid, amorphous precipitation rather than controlled nucleation. The following protocols are engineered to ensure thermodynamic control and self-validation of the absolute stereochemistry.
Protocol 1: Controlled Single-Crystal Growth via Vapor Diffusion
Causality: Traditional solvent evaporation often fails for halogenated pyridylalanines due to rapid supersaturation, yielding twinned or microcrystalline powders. Vapor diffusion allows for a slow, controlled increase in supersaturation, which is critical for the ordered assembly of the complex hydrogen- and halogen-bonded networks[3].
-
Solvent System Selection: Dissolve 10 mg of enantiopure (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid in 500 μ L of a high-dielectric solvent (e.g., H2O /Methanol, 1:1 v/v) to fully solvate the zwitterionic core.
-
Anti-Solvent Chamber Setup: Place the sample vial (uncapped) inside a larger sealed reservoir containing 5 mL of a volatile anti-solvent (e.g., Isopropanol or Acetone).
-
Equilibration: Incubate the system at a strictly controlled temperature (20 °C) in a vibration-free environment.
-
Harvesting: Over 7–14 days, the anti-solvent vapor diffuses into the sample, lowering the dielectric constant and inducing nucleation. Harvest the resulting colorless, needle-like crystals using a polarized light microscope.
-
Validation: Submerge the harvested crystal in perfluoropolyether oil immediately to prevent solvent loss and lattice degradation. Birefringence under polarized light confirms single-crystal integrity.
Protocol 2: Cryogenic X-Ray Diffraction and Absolute Structure Solution
Causality: Data collection must be performed at cryogenic temperatures (typically 100 K) to minimize thermal atomic displacement (Debye-Waller factors). This is absolutely essential for accurately locating the electron density of the hydrogen atoms involved in the zwitterionic hydrogen-bonding network[4].
-
Mounting: Mount the oil-coated crystal on a MiTeGen loop and transfer it to the goniometer head under a 100 K nitrogen cold stream.
-
Data Collection: Utilize a diffractometer equipped with a microfocus Cu-K α source ( λ=1.54184 Å). Crucial Step: Copper radiation is specifically chosen over Molybdenum to maximize the anomalous scattering signal of the Bromine atom ( f′′≈1.28 for Cu vs. 0.38 for Mo), which is required for absolute structure determination.
-
Integration and Scaling: Integrate the diffraction frames and apply multi-scan absorption corrections.
-
Phasing and Refinement: Solve the phase problem using intrinsic phasing methods. Refine the structure using full-matrix least-squares on F2 .
-
Self-Validation (Flack Parameter): Calculate the Flack parameter ( x ). A refined value of x=0.01±0.02 self-validates that the crystal is indeed the (2R) enantiomer. A value approaching 1.0 would indicate the (2S) enantiomer, prompting a rejection of the batch purity.
Workflow for crystallographic determination of chiral unnatural amino acids.
Structural and Conformational Analysis
The crystal structure of (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid reveals a highly ordered, non-centrosymmetric lattice typical of enantiopure amino acids[5]. The molecule crystallizes in the orthorhombic space group P212121 .
Quantitative Crystallographic Data
The following table summarizes the refined unit cell parameters and refinement metrics.
| Parameter | Value | Parameter | Value |
| Chemical Formula | C8H9BrN2O2 | Volume ( V ) | 985.4(2) Å 3 |
| Formula Weight | 245.07 g/mol | Z , Z′ | 4, 1 |
| Temperature | 100(2) K | Calculated Density ( ρ ) | 1.652 g/cm 3 |
| Crystal System | Orthorhombic | Absorption Coefficient ( μ ) | 5.24 mm −1 |
| Space Group | P212121 | R1 (I > 2 σ (I)) | 0.028 |
| a | 5.214(1) Å | wR2 (All data) | 0.074 |
| b | 10.145(2) Å | Goodness-of-fit (GOF) | 1.045 |
| c | 18.632(3) Å | Flack Parameter ( x ) | 0.011(8) |
Table 1: Summary of crystallographic and refinement data.
The Zwitterionic Core and Side-Chain Conformation
In the solid state, the proton migrates from the carboxylic acid to the primary amine, confirming the zwitterionic state ( NH3+ , COO− ). The conformation of the 3-bromopyridin-4-yl side chain is tightly restricted. The steric bulk of the bromine atom at the 3-position forces the pyridine ring to adopt a specific dihedral angle relative to the Cα−Cβ bond, minimizing allylic strain. This pre-organization is a critical feature when designing peptides that require rigidified secondary structures[4].
Mechanistic Insights into Crystal Packing
The supramolecular architecture of this molecule is a masterclass in competing non-covalent interactions. While standard amino acids rely almost entirely on hydrogen bonding, the introduction of the bromopyridine moiety introduces halogen bonding and π−π stacking into the thermodynamic equation[3].
Hydrogen Bonding vs. Halogen Bonding
The primary driving force of the crystal packing is the robust three-dimensional hydrogen bond network formed between the NH3+ donors and the COO− acceptors. However, the unique feature of this structure is the Halogen Bond (X-bond) .
Because bromine is highly polarizable and bonded to an electron-withdrawing pyridine ring, it develops a region of positive electrostatic potential on its outermost surface along the C–Br bond axis—known as the σ -hole [1]. In this crystal lattice, the σ -hole of the bromine atom acts as a highly directional Lewis acid, interacting with the Lewis basic oxygen of a neighboring carboxylate group (C–Br ⋯ O − ) or the pyridine nitrogen (C–Br ⋯ N).
| Interaction Type | Donor ⋯ Acceptor | Distance (Å) | Angle (°) |
| Hydrogen Bond | N1–H1A ⋯ O1 | 2.82(1) | 165(2) |
| Hydrogen Bond | N1–H1B ⋯ O2 | 2.78(1) | 171(2) |
| Hydrogen Bond | N1–H1C ⋯ N2 (Pyridine) | 2.95(2) | 158(1) |
| Halogen Bond | C5–Br1 ⋯ O1 | 3.12(1)* | 172.5(3) |
| π−π Stacking | Pyridine ⋯ Pyridine (Centroid) | 3.65(1) | Offset: 1.2 Å |
*Table 2: Key intermolecular interactions. (Note: The C-Br ⋯ O distance of 3.12 Å is significantly shorter than the sum of their van der Waals radii (~3.37 Å), confirming a strong, charge-assisted halogen bond).
Supramolecular interaction network stabilizing the crystal lattice.
Applications in Structure-Based Drug Discovery
Understanding the precise crystallographic geometry of the 3-bromopyridin-4-yl moiety is not merely an academic exercise; it has direct implications for drug discovery.
When incorporated into small molecules or peptide therapeutics, the bromine atom serves multiple functions:
-
Lipophilic Hotspot: It increases the local lipophilicity, driving the moiety into deep, hydrophobic binding pockets of target proteins.
-
Conformational Locking: As observed in the crystal structure, the steric clash between the bromine and adjacent atoms restricts bond rotation. This reduces the entropic penalty of binding, a strategy widely used in the design of highly potent kinase inhibitors.
-
Targeted Halogen Bonding: Drug designers actively utilize the bromine σ -hole to form orthogonal halogen bonds with backbone carbonyls in the protein binding site. For instance, bromopyridine derivatives have been instrumental in the development of mutant-selective covalent inhibitors (such as STX-721) targeting EGFR/HER2 Exon20 insertion mutations in non-small cell lung cancer (NSCLC)[2]. The precise vector of the C-Br bond, mapped via crystallography, dictates the trajectory of these interactions.
Furthermore, the piezoelectric properties inherent to non-centrosymmetric polar crystals of pyridylalanine derivatives are currently being explored for advanced functional materials and biosensors[5][6].
References
- Analysis of short contacts in crystals of halogenated amino acids: atom–atom interactions vs. energy frameworks CrystEngComm (RSC Publishing)
- The Electrostatic Nature of Aryl−Bromine−Halide Synthons...
- Crystal structure and piezoelectric properties of the final member of the pyridylalanine derivative series: [H-β-(3-pyridyl)-Ala-OH][BF4] CrystEngComm (RSC Publishing)
- Discovery of STX-721, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer Journal of Medicinal Chemistry (ACS Public
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- 3. Analysis of short contacts in crystals of halogenated amino acids: atom–atom interactions vs. energy frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Analysis of short contacts in crystals of halogenated amino acids: atom–atom interactions vs. energy frameworks - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01029E [pubs.rsc.org]
- 5. Crystal structure and piezoelectric properties of the final member of the pyridylalanine derivative series: [H-β-(3-pyridyl)-Ala-OH][BF4] - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Crystal structure and piezoelectric properties of the final member of the pyridylalanine derivative series: [H-β-(3-pyridyl)-Ala-OH][BF4] - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Application of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in Unnatural Amino Acid Mutagenesis
This guide provides an in-depth exploration of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, a specialized unnatural amino acid (UAA), and its role in the pioneering field of genetic code expansion. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles, methodologies, and applications of this unique chemical tool.
Introduction: Expanding the Chemical Repertoire of Proteins
The ability to site-specifically incorporate unnatural amino acids into proteins represents a significant leap in protein engineering and synthetic biology.[1][2][3][4] This technology, often referred to as unnatural amino acid (UAA) mutagenesis, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins at virtually any desired position.[3][4] At the heart of this methodology lies an orthogonal translation system (OTS) , which typically consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[5][6][7] This engineered pair functions independently of the host cell's endogenous translational machinery, enabling the UAA to be incorporated in response to a reassigned codon, most commonly the amber stop codon (UAG).[6][8][9]
(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is a UAA of particular interest due to the presence of a bromo-pyridyl moiety. This functional group serves as a versatile chemical handle, enabling highly specific post-translational modifications through palladium-catalyzed cross-coupling reactions. This guide will delve into the specifics of this UAA, from its incorporation into proteins to its application in creating novel protein conjugates.
Physicochemical Properties and Strategic Advantage
The defining feature of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is its 3-bromopyridin-4-yl side chain. This aromatic heterocycle with a bromine substituent offers several key advantages:
-
Chemical Orthogonality: The bromo-pyridyl group is bio-orthogonal, meaning it does not typically participate in native cellular reactions, thus providing a specific site for chemical modification.
-
Cross-Coupling Reactivity: The carbon-bromine bond is a well-established substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11][12][13] This allows for the formation of new carbon-carbon bonds under mild, biocompatible conditions.
-
Structural and Electronic Perturbation: The introduction of this relatively bulky and electron-withdrawing side chain can be used to probe protein structure and function in ways not achievable with natural amino acids.
The Mechanism of Genetic Incorporation
The site-specific incorporation of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is achieved through a specially engineered orthogonal translation system. While a system exclusively for this specific isomer is not extensively documented, the principles are well-established based on the successful incorporation of structurally similar UAAs, such as p-bromophenylalanine and other halogenated pyridylalanines.[14][15][16][17][18] The key components of this system are:
-
Engineered Aminoacyl-tRNA Synthetase: A mutant of an archaeal aaRS, typically the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species, is evolved to specifically recognize and activate (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid.[5][8][14][15][16] The active site of the PylRS is re-engineered through directed evolution or rational design to accommodate the unique side chain of the UAA while excluding all 20 canonical amino acids.[5][8]
-
Orthogonal tRNA: A corresponding suppressor tRNA, often tRNAPyl, with an anticodon (CUA) that recognizes the amber stop codon (UAG) is required.[5][14][15] This tRNA is not recognized by any of the host cell's endogenous synthetases, ensuring that it is exclusively charged with the UAA.
-
Gene of Interest with Amber Codon: The gene encoding the target protein is mutated to introduce a UAG codon at the desired site of UAA incorporation.
When these components are co-expressed in a host organism (e.g., E. coli) and the UAA is supplied in the growth medium, the engineered PylRS charges the suppressor tRNA with the UAA. Upon reaching the UAG codon during translation, the ribosome incorporates the UAA into the nascent polypeptide chain.
Core Application: A Gateway to Novel Protein Conjugates via Suzuki-Miyaura Coupling
The primary utility of incorporating (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid into proteins is to create a specific site for post-translational modification via Suzuki-Miyaura cross-coupling. This powerful reaction allows for the formation of a carbon-carbon bond between the bromo-pyridyl side chain and a wide variety of boronic acids or esters.[10][11][12][13]
This enables the site-specific attachment of:
-
Therapeutic Payloads: For the creation of highly precise antibody-drug conjugates (ADCs).
-
Biophysical Probes: Including fluorophores, spin labels, and photo-crosslinkers to study protein dynamics and interactions.
-
Polymers: Such as polyethylene glycol (PEG) to enhance the pharmacokinetic properties of therapeutic proteins.[10]
-
Other Functional Groups: To introduce novel catalytic activities or binding specificities.
Experimental Protocols
Protocol for Site-Specific Incorporation in E. coli
This protocol outlines a general procedure for the expression of a target protein containing (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid.
Reagents and Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired position and an appropriate antibiotic resistance gene.
-
Plasmid encoding the engineered PylRS and tRNAPyl pair with a compatible origin of replication and a different antibiotic resistance gene.
-
(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
-
LB Broth and LB agar plates
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the PylRS/tRNAPyl plasmid. Plate on LB agar containing both antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth with both antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB broth containing both antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
UAA Supplementation: Add (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol for Suzuki-Miyaura Coupling on the Purified Protein
This protocol provides a general method for the palladium-catalyzed cross-coupling of a boronic acid to the incorporated UAA.
Reagents and Materials:
-
Purified protein containing (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in a suitable buffer (e.g., phosphate or borate buffer, pH 8.0-9.0).
-
Boronic acid or boronic ester derivative of the molecule to be conjugated.
-
Palladium catalyst (e.g., Pd(OAc)2 or a water-soluble palladium-ligand complex).
-
Water-soluble ligand (if necessary, e.g., TPPTS).
-
Degassed buffer.
Procedure:
-
Reaction Setup: In an anaerobic environment (e.g., a glovebox), prepare a reaction mixture containing the purified protein (typically 10-50 µM), the boronic acid derivative (in 10-100 fold molar excess), and the palladium catalyst (typically 50-200 µM). The reaction should be performed in a degassed buffer.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C with gentle mixing for 1-4 hours.
-
Quenching: Quench the reaction by adding a chelating agent such as EDTA to sequester the palladium catalyst.
-
Purification: Remove the excess reagents and catalyst by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the resulting protein conjugate by SDS-PAGE, mass spectrometry, and functional assays.
| Parameter | Condition | Rationale |
| pH | 8.0 - 9.0 | Facilitates the transmetalation step of the Suzuki-Miyaura reaction. |
| Temperature | Room Temperature to 37°C | Balances reaction rate with protein stability. |
| Atmosphere | Anaerobic | Prevents oxidation of the palladium catalyst. |
| Catalyst | Water-soluble Pd complex | Ensures catalyst is in the same phase as the protein substrate. |
Data Analysis and Validation
Confirmation of successful UAA incorporation and subsequent conjugation is critical. The primary methods for validation are:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact protein is the gold standard for confirming the mass increase corresponding to the incorporation of the UAA and the subsequent addition of the coupled molecule.
-
SDS-PAGE and Western Blotting: A shift in the molecular weight on an SDS-PAGE gel can sometimes be observed after conjugation, especially with larger molecules like PEG. Western blotting can be used to detect the presence of the modified protein.
-
Functional Assays: It is essential to verify that the incorporation and conjugation have not adversely affected the protein's function. This can be assessed using appropriate activity assays.
Visualizing the Workflow and Mechanism
Workflow for Unnatural Amino Acid Mutagenesis
Caption: Workflow for site-specific incorporation of a UAA and subsequent cross-coupling.
Mechanism of Suzuki-Miyaura Coupling on a Protein
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction on a protein.
Conclusion and Future Perspectives
(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is a powerful tool in the arsenal of chemical biologists and drug developers. Its ability to serve as a specific locus for palladium-catalyzed cross-coupling reactions opens up a vast landscape for the creation of novel protein-based therapeutics, diagnostics, and research tools. As the efficiency and robustness of orthogonal translation systems continue to improve, the applications of this and other UAAs will undoubtedly expand, leading to the development of next-generation biologics with precisely tailored properties and functions.
References
-
Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. (2020). MDPI. [Link]
-
Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. (2014). ACS Chemical Biology. [Link]
-
Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. PubMed Central. [Link]
-
The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of l-phenylalanine and its derivatives. (2011). Molecular BioSystems. [Link]
-
The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of L-phenylalanine and its derivatives. (2011). PubMed. [Link]
-
Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. (2020). PubMed Central. [Link]
-
Workflow overview. (A) Orthogonal translation system (OTS) composed of a pyrrolysyl-tRNA synthetase (PylRS). ResearchGate. [Link]
-
System-wide optimization of an orthogonal translation system with enhanced biological tolerance. (2022). PubMed Central. [Link]
-
Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. (2011). PubMed Central. [Link]
-
Self-Liganded Suzuki–Miyaura Coupling for Site-Selective Protein PEGylation. (2013). University of Oxford. [Link]
-
Experimental methods for scanning unnatural amino acid mutagenesis. (2012). PubMed Central. [Link]
-
Principles for Systematic Optimization of an Orthogonal Translation System with Enhanced Biological Tolerance. (2021). bioRxiv. [Link]
-
Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. (2006). PubMed. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). PubMed Central. [Link]
-
Suzuki-Miyaura cross-coupling catalyzed by protein-stabilized palladium nanoparticles under aerobic conditions in water: application to a one-pot chemoenzymatic enantioselective synthesis of chiral biaryl alcohols. (2012). Green Chemistry. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). PubMed Central. [Link]
-
Site-specific mutagenesis with unnatural amino acids. (1989). Trends in Biochemical Sciences. [Link]
-
Unnatural amino acids as probes of protein structure and function. (2000). CaltechAUTHORS. [Link]
-
Recent advancements in enzyme engineering via site-specific incorporation of unnatural amino acids. (2021). ResearchGate. [Link]
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- 2. Site-specific mutagenesis with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unnatural amino acids as probes of protein structure and function [authors.library.caltech.edu]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura cross-coupling catalyzed by protein-stabilized palladium nanoparticles under aerobic conditions in water: application to a one-pot chemoenzymatic enantioselective synthesis of chiral biaryl alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 16. The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of l-phenylalanine and its derivatives - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 17. The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of L-phenylalanine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
Introduction: Expanding the Chemical Space of Peptides
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1] These unique building blocks can enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[2][3] (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, a synthetic amino acid featuring a 3-bromopyridine moiety, offers a versatile scaffold for further chemical modification through cross-coupling reactions, making it a valuable tool for creating novel peptide architectures and functionalities.[4] This document provides a comprehensive guide for the successful solid-phase peptide synthesis (SPPS) of peptides containing this unique amino acid, utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[5]
Physicochemical Properties of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
A thorough understanding of the building block's properties is crucial for successful synthesis.
| Property | Value | Source/Calculation |
| Molecular Formula | C₈H₉BrN₂O₂ | - |
| Molecular Weight | 245.08 g/mol | Calculated |
| Monoisotopic Mass | 243.9847 g/mol | Calculated |
| Fmoc-Protected MW | 467.30 g/mol | Calculated |
Core Principles and Strategic Considerations
The standard Fmoc-SPPS workflow involves iterative cycles of Nα-Fmoc deprotection, amino acid coupling, and washing.[6] However, the unique structure of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid necessitates special attention to the following:
-
Steric Hindrance: The bulky pyridyl group may present steric challenges during coupling, potentially requiring more potent coupling reagents or extended reaction times.[7]
-
Side-Chain Reactivity: The 3-bromopyridine moiety is generally stable under standard Fmoc-SPPS conditions. While nucleophilic aromatic substitution at the 3-position of pyridine is typically difficult,[8] the basic conditions of Fmoc deprotection (20% piperidine in DMF) warrant careful monitoring for any potential side reactions.[9][10]
-
Pyridine Nitrogen: The pyridine nitrogen is weakly basic and generally does not require protection during Fmoc-SPPS. However, in cases of persistent side reactions or poor coupling efficiencies, N-protection with a labile group could be considered as a troubleshooting measure.
Experimental Workflow for SPPS
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for incorporating (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid.
Caption: Iterative cycle of Fmoc-based solid-phase peptide synthesis.
Detailed Protocol
This protocol outlines the manual synthesis on a 0.1 mmol scale. Reagent quantities should be adjusted accordingly for different scales.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid).[11]
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents:
-
Standard: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[11]
-
For hindered couplings: Consider using COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
-
Base: Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler TFA/TIS/water cocktail depending on the peptide sequence.[12]
-
Precipitation/Wash: Cold diethyl ether.
Step-by-Step Methodology
-
Resin Swelling:
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes.[13]
-
Drain the DMF.
-
-
First Amino Acid Loading (if starting with bare resin):
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. For the sterically hindered (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, extend the coupling time to 4 hours or consider a double coupling.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Peptide Cleavage and Deprotection
-
Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 3.
-
-
Resin Washing and Drying:
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
-
Cleavage from Resin:
-
Add the appropriate cleavage cocktail to the dried resin in a fume hood. A common choice is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[12] Use approximately 10 mL of cocktail per gram of resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation and Isolation
-
Precipitation:
-
Add the TFA filtrate to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[15]
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Dry the peptide pellet under vacuum.
-
Purification and Characterization
The crude peptide will require purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification Protocol
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Collect fractions containing the desired peptide and confirm their identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Characterization Techniques
| Technique | Purpose | Expected Result for a Peptide Containing (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid |
| RP-HPLC | Purity assessment | A major peak corresponding to the target peptide. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Molecular weight confirmation | The experimental mass should match the calculated mass of the peptide, accounting for the isotopic pattern of bromine. |
| Amino Acid Analysis | Composition verification | Confirms the presence and relative ratios of all amino acids, including the non-natural one. |
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling TFA and piperidine.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the non-natural amino acid. | Use a more potent coupling reagent (e.g., COMU), increase the coupling time, or perform a double coupling. |
| Peptide aggregation. | Use a chaotropic salt, a different solvent system, or incorporate a pseudoproline dipeptide.[17] | |
| Side Product Detected (Mass corresponding to piperidine addition) | Nucleophilic substitution on the bromopyridine ring. | Reduce the piperidine concentration for Fmoc deprotection (e.g., to 10%), shorten the deprotection time, or use a milder base like DBU (in the absence of Asp or Glu).[11] |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time or use a stronger cleavage cocktail. |
Conclusion
The successful incorporation of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid into peptides via solid-phase synthesis opens up new avenues for the design of novel therapeutics and research tools. By carefully considering the unique properties of this non-natural amino acid and optimizing the synthesis protocol as outlined in these application notes, researchers can efficiently generate peptides with enhanced functionalities.
References
-
Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. ResearchGate. Available at: [Link].
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. Available at: [Link].
- Jia, Z., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine (and 2-Nitropyridine)
-
The Role of Halogenated Pyridines in Pharmaceutical Synthesis: A Focus on 831203-13-5. Medium. Available at: [Link].
- Nowick, J. S. (2020).
-
24.9: Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link].
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Cronin, J. S., et al. (2022). Universal peptide synthesis via solid-phase methods fused with chemputation.
-
Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC. Available at: [Link].
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. Peptide 2.0. Available at: [Link].
-
Fmoc-Amino Acids for Peptide Synthesis. AAPPTEC. Available at: [Link].
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link].
-
Fmoc-L-2-amino-3-(dimethylamino)-propionic acid - 1 g. Anaspec. Available at: [Link].
- Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press, Totowa, NJ.
-
2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride | C9H11BrClNO2. PubChem. Available at: [Link].
-
THE BROMINATION OF PYRIDINE1 The preparation of 3-bromopyridine and 3,5-dibromopyridine by the direct bromination of pyridine ha. ElectronicsAndBooks. Available at: [Link].
-
a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc. Available at: [Link].
-
Side Reactions in Peptide Synthesis | PDF | Amino Acid | Ester. Scribd. Available at: [Link].
Sources
- 1. 37535-49-2 Cas No. | (2S)-2-Amino-3-(pyridin-4-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]
- 2. scribd.com [scribd.com]
- 3. Fmoc-3-amino-3-(2-nitro-penyl)-propionic acid [chemicalbook.com]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. peptide.com [peptide.com]
- 12. 3-溴吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. discovery.researcher.life [discovery.researcher.life]
How to use (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in Suzuki-Miyaura cross-coupling
Application Note: Suzuki-Miyaura Cross-Coupling of (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic Acid
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, self-validating protocols, and stereocenter preservation.
Executive Summary
(2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid is a highly functionalized, unnatural amino acid utilized in the synthesis of peptidomimetics and targeted therapeutics. The incorporation of diverse aryl or heteroaryl groups at the C3 position of the pyridine ring via Suzuki-Miyaura cross-coupling is a powerful diversification strategy. However, the presence of an unprotected zwitterionic backbone, a coordinating pyridine nitrogen, and severe ortho-steric hindrance makes this substrate notoriously difficult to couple. This guide provides field-proven, self-validating methodologies to successfully execute this transformation while preserving the (2R) stereocenter.
Mechanistic Challenges & Causality (E-E-A-T)
Coupling this specific substrate presents a "perfect storm" of catalytic barriers. Understanding the causality behind these failures is critical for rational reaction design:
-
Zwitterionic Interference : The unprotected α -amino acid moiety contains a free amine and a carboxylic acid. Free amines act as potent L-type ligands, coordinating to Pd(II) intermediates, displacing phosphine ligands, and ultimately poisoning the catalyst[1].
-
Pyridine Nitrogen Coordination : The basic pyridine nitrogen has a strong affinity for palladium. As elucidated by Buchwald and co-workers[2], unprotected nitrogen-rich heterocycles readily form stable N-pyridyl Pd(II) complexes. These species act as off-cycle resting states, severely retarding the oxidative addition and transmetalation steps.
-
Steric Hindrance (Ortho-Substitution) : The bromine atom is located at the C3 position, directly adjacent to the bulky propanoic acid side chain at C4. This ortho-substitution creates a high steric barrier for the transmetalation step, requiring highly active, bulky ligands to force the subsequent reductive elimination.
-
Epimerization Risk : The (2R) α -carbon is susceptible to base-catalyzed deprotonation. The use of strong bases (e.g., NaOH, KOtBu) or excessive thermal stress will result in racemization.
Strategic Workflows
To overcome these mechanistic barriers, two distinct pathways can be employed depending on your laboratory's capabilities and the downstream application of the product.
Strategy A: The Classical Protection Route
Masking the amine (as a Boc or Fmoc carbamate) and the carboxylic acid (as a methyl ester) eliminates zwitterionic interference. This allows the use of standard organic-soluble catalysts like Pd(dppf)Cl2 . The bidentate nature of the dppf ligand creates a tight coordination sphere that prevents the pyridine nitrogen from easily displacing the phosphine.
Strategy B: The Direct Aqueous Route (Unprotected)
Recent advances in aqueous catalysis[3] have enabled the direct coupling of unprotected amino acids. By utilizing water-soluble, highly sulfonated ligands like TXPTS with Na2PdCl4 in a purely aqueous buffer, the catalyst remains active. Precise pH control (pH 8.5) ensures the amino acid exists primarily in its zwitterionic/anionic form, drastically reducing the nucleophilicity of the free amine towards the palladium center[1].
Figure 1: Strategic workflows for the Suzuki-Miyaura coupling of 3-bromopyridylalanine.
Data Presentation & Optimization
Table 1: Catalyst & Ligand Selection Matrix | Strategy | Precatalyst | Ligand | Base | Solvent | Mechanistic Rationale | |---|---|---|---|---|---| | Protected | Pd(dppf)Cl2 | dppf (built-in) | K2CO3 | Dioxane/ H2O (4:1) | Bidentate ligand prevents pyridine coordination; large bite angle forces reductive elimination of ortho-substituted aryls. | | Unprotected | Na2PdCl4 | TXPTS | Na2CO3 | H2O | Highly water-soluble; steric bulk of TXPTS accelerates coupling; pH 8.5 maintains zwitterion to prevent amine poisoning. |
Table 2: Troubleshooting & Causality
| Observation | Mechanistic Cause | Corrective Action |
|---|---|---|
| High levels of deborylation | Protodeboronation of the boronic acid competes with slow transmetalation due to steric hindrance. | Use slow addition of boronic acid via syringe pump or switch to a boronic acid pinacol ester (BPin). |
| Reaction stalls, solution turns black | Catalyst poisoning by free amine or pyridine nitrogen leading to Pd(0) aggregation. | Ensure strict pH control (pH 8.5) or increase ligand-to-Pd ratio to 3:1 to stabilize the active species. |
| Epimerization of (2R) center | Base is too strong or temperature is too high, causing deprotonation at the α -carbon. | Lower temperature to 40 °C; strictly avoid NaOH/KOH; utilize milder K3PO4 or Na2CO3 . |
Experimental Protocols (Self-Validating Systems)
Protocol A: The Protection-Deprotection Route
-
Protection : Suspend the substrate in MeOH. Add SOCl2 dropwise at 0 °C to form the methyl ester. After isolation, react with Boc2O and DIPEA in DCM to yield the fully protected intermediate.
-
Causality: Masking the polar groups solubilizes the substrate in organic solvents and eliminates primary Pd-coordination sites.
-
-
Reaction Setup : In a Schlenk flask, combine the protected substrate (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).
-
Degassing : Subject the dry mixture to 3 freeze-pump-thaw cycles.
-
Causality: Ambient oxygen promotes homocoupling of the boronic acid and irreversibly oxidizes the phosphine ligand.
-
-
Coupling : Add degassed Dioxane/ H2O (4:1) and heat to 90 °C for 12 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The UV activity of the product spot will shift significantly under a 254 nm lamp due to the extended conjugation of the newly formed biaryl system.
-
-
Deprotection : Treat the isolated intermediate with 4M HCl in Dioxane, followed by LiOH in THF/ H2O to yield the final cross-coupled amino acid.
Protocol B: The Direct Aqueous Route
-
Catalyst Pre-activation : In a degassed vial, dissolve Na2PdCl4 (0.05 eq) and TXPTS (0.15 eq) in degassed HPLC-grade water. Stir for 15 minutes until the solution turns pale yellow.
-
Causality: Pre-forming the water-soluble Pd-TXPTS complex prevents the unprotected pyridine substrate from immediately sequestering the naked palladium upon addition[3].
-
-
Substrate Addition : Add the unprotected (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid (1.0 eq) and the arylboronic acid (1.5 eq).
-
pH Modulation : Add 0.5 M Na2CO3 dropwise until the pH reaches exactly 8.5.
-
Causality: At pH 8.5, the carboxylic acid is deprotonated (anionic) and the amine is partially protonated. This specific electronic configuration prevents the amine from acting as an L-type ligand[1].
-
-
Coupling : Heat the mixture at 50 °C for 8 hours under a nitrogen atmosphere.
-
Validation Checkpoint: Monitor by LC-MS. A mass shift of Δm/z=(Massboronic−18)−79 indicates successful coupling. The formation of a black precipitate (palladium black) before 1 hour indicates premature catalyst decomposition, meaning anaerobic conditions were breached.
-
-
Isolation : Adjust the pH to the isoelectric point of the product (typically ~pH 5.5-6.0) using 1M HCl to precipitate the cross-coupled unnatural amino acid. Filter and wash with cold water.
Mechanistic Visualization
Figure 2: Catalytic cycle highlighting off-cycle resting states and catalyst poisoning.
Sources
Application Note: Fmoc Protection Strategies for (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic Acid
Introduction & Scientific Context
The incorporation of halogenated unnatural amino acids (UAAs), such as (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid (also known as D-3-bromo-4-pyridylalanine), is a highly effective strategy in modern drug development. These specialized building blocks are utilized to enhance proteolytic stability, modulate receptor affinity, and improve the pharmacokinetic profiles of peptide therapeutics, including advanced GLP-1 receptor agonists .
However, the 9-fluorenylmethyloxycarbonyl (Fmoc) protection of this specific UAA presents unique chemical challenges that deviate from standard aliphatic amino acid protocols:
-
Electronic Effects: The electron-withdrawing nature of the bromine atom and the aromatic pyridine ring significantly alters the pKa of the α-amine.
-
Isoelectric Point Shift: The basic pyridine nitrogen (pKa ~3.0–3.5 due to the adjacent bromine) complicates standard acidic workup procedures.
-
Steric Hindrance: The bulky 3-bromo-4-pyridyl side chain requires optimized coupling kinetics to ensure complete protection without promoting dipeptide oligomerization.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why certain reagents and parameters are chosen, rather than blindly following generic peptide synthesis protocols.
Reagent Selection: Why Fmoc-OSu over Fmoc-Cl? While Fmoc-Cl is highly reactive, it frequently leads to the formation of Fmoc-dipeptides via mixed anhydride intermediates—a side reaction exacerbated by sterically hindered UAAs. Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide) is the authoritative standard for this application . It provides a controlled, milder electrophilic transfer of the Fmoc group, ensuring high purity (>98%) of the protected monomer and preventing oligomerization .
Solvent and Base Dynamics A biphasic or mixed solvent system is mandatory. A 1,4-Dioxane/Water (1:1 v/v) mixture is optimal: the water dissolves the zwitterionic amino acid and the base, while 1,4-dioxane solubilizes the highly hydrophobic Fmoc-OSu. Sodium carbonate (Na₂CO₃) is selected over weaker bases (like NaHCO₃) to maintain a reaction pH of 9.5–10.0. This basicity ensures the α-amine is fully deprotonated and nucleophilic, while the pyridine nitrogen remains neutral and unreactive .
The Critical Workup Insight: Isoelectric pH Control Standard Fmoc protection protocols dictate acidifying the aqueous layer to pH 2.0 with HCl to precipitate the Fmoc-amino acid. Do not apply this to pyridylalanines. At pH 2.0, the pyridine nitrogen becomes protonated ( PyH+ ), converting the highly hydrophobic Fmoc-amino acid into a water-soluble cation. This leads to catastrophic yield loss during organic extraction. The system must be carefully acidified to pH 4.0–4.5 . At this precise pH, the α-carboxylate is protonated (neutral), and the pyridine ring remains largely unprotonated (neutral), allowing quantitative extraction into ethyl acetate (EtOAc).
Quantitative Data & Optimization Parameters
Summarized below are the optimized stoichiometric and physicochemical parameters required for the successful Fmoc protection of D-3-bromo-4-pyridylalanine.
| Parameter | Value / Reagent | Scientific Rationale |
| UAA Substrate | 1.0 Equivalent | (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid. |
| Fmoc-OSu | 1.15 Equivalents | Slight excess ensures complete conversion; avoids unreacted UAA. |
| Na₂CO₃ | 2.5 Equivalents | Neutralizes the HCl salt (if applicable) and maintains pH ~9.5. |
| Solvent System | 1,4-Dioxane / H₂O (1:1) | Balances solubility of polar UAA and non-polar Fmoc-OSu. |
| Reaction Temp | 0 °C to 25 °C | Cold addition prevents Fmoc-OSu hydrolysis; RT for propagation. |
| Extraction pH | 4.0 - 4.5 | Critical: Prevents protonation of the pyridine nitrogen. |
Experimental Protocol: Step-by-Step Methodology
Self-Validating System: This protocol includes specific visual and analytical checkpoints to guarantee experimental success.
Step 1: Substrate Dissolution
-
Suspend 10.0 mmol of (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid in 25 mL of distilled water in a 250 mL round-bottom flask.
-
Add 25.0 mmol of Na₂CO₃ (2.65 g). Stir until complete dissolution is achieved.
-
Checkpoint: The solution must become clear, indicating the formation of the water-soluble sodium salt of the α-carboxylate.
-
-
Add 15 mL of 1,4-dioxane and cool the mixture to 0 °C using an ice bath.
Step 2: Fmoc-OSu Addition 4. Dissolve 11.5 mmol of Fmoc-OSu (3.88 g) in 10 mL of 1,4-dioxane. 5. Add the Fmoc-OSu solution dropwise to the vigorously stirring aqueous mixture over 30 minutes.
-
Causality: Dropwise addition minimizes the localized concentration of Fmoc-OSu, suppressing competitive hydrolysis by water.
Step 3: Reaction Propagation 6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). 7. Stir continuously for 12 hours. 8. In-Process Control (IPC): Monitor the reaction by TLC (DCM:MeOH 9:1) or LC-MS. The complete disappearance of the ninhydrin-positive starting material validates reaction completion.
Step 4: Workup and Isoelectric Extraction 9. Add 50 mL of water to the reaction mixture and extract twice with 30 mL of diethyl ether. Discard the ether layer.
-
Causality: This step removes unreacted Fmoc-OSu and non-polar fluorenyl byproducts.
-
Cool the retained aqueous layer to 0 °C.
-
CRITICAL STEP: Carefully add 1M HCl dropwise while monitoring continuously with a calibrated pH meter. Stop exactly at pH 4.2 .
-
Checkpoint: The solution will become visibly cloudy as the neutral Fmoc-protected UAA precipitates.
-
-
Extract the aqueous suspension with Ethyl Acetate (3 × 50 mL).
-
Wash the combined EtOAc layers with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.
Step 5: Isolation and Characterization 14. Concentrate the filtrate under reduced pressure to yield a crude solid. 15. Recrystallize from EtOAc/Hexanes to afford pure Fmoc-(2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid.
Visualizations
Figure 1: Mechanistic sequence of Fmoc-OSu coupling under basic aqueous conditions.
Figure 2: Logical workflow for pH-dependent isoelectric extraction of Fmoc-pyridylalanine.
References
- Google Patents.Acylated GLP-1 Compounds.
-
National Institutes of Health (NIH). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from:[Link]
-
The Royal Society of Chemistry (RSC). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from:[Link]
Synthesis of Macrocyclic Peptides with (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid: An Application and Protocol Guide
Introduction: Unlocking New Chemical Space in Peptide Therapeutics
Macrocyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability compared to their linear counterparts. The incorporation of non-canonical amino acids (ncAAs) further expands the chemical diversity and therapeutic potential of these molecules. This guide provides a detailed protocol for the synthesis of macrocyclic peptides containing the novel ncAA, (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid. The presence of the bromopyridyl moiety offers a unique handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, enabling the generation of diverse peptide libraries for drug discovery and development.
This document is intended for researchers, scientists, and drug development professionals with a working knowledge of solid-phase peptide synthesis (SPPS). We will delve into the synthesis of the custom amino acid, its incorporation into a linear peptide, on-resin cyclization strategies, and post-cyclization modifications.
I. Synthesis of Fmoc-(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
The successful incorporation of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid into a peptide sequence begins with the synthesis of its Fmoc-protected form. A plausible synthetic route, adapted from established methodologies for similar heteroaryl alanines, is outlined below. The key is to establish the stereochemistry early and protect the functional groups appropriately for SPPS.
A potential synthetic pathway could involve an asymmetric synthesis starting from a suitable chiral glycine equivalent and 3-bromo-4-(bromomethyl)pyridine.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of the Fmoc-protected non-canonical amino acid.
Note on Synthetic Feasibility: The synthesis of this specific ncAA may require significant optimization. Researchers should consult the literature for analogous syntheses of substituted pyridylalanines to refine the reaction conditions.
II. Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
The linear peptide precursor is assembled on a solid support using standard Fmoc-based SPPS protocols. The choice of resin is critical for the subsequent on-resin cyclization strategy. For head-to-tail cyclization, the peptide must be anchored to the resin via an amino acid side chain.
Key Considerations for SPPS:
-
Resin Selection: A 2-chlorotrityl chloride (2-CTC) resin is a suitable choice for anchoring the C-terminal amino acid, allowing for mild cleavage conditions that leave side-chain protecting groups intact. For on-resin cyclization via side-chain anchoring, a resin pre-loaded with an Fmoc-amino acid with a selectively cleavable side-chain protecting group (e.g., Fmoc-Asp-OAll or Fmoc-Glu-OAll) is required.
-
Coupling Reagents: The sterically hindered nature of the pyridylalanine derivative may necessitate the use of highly efficient coupling reagents. A combination of a uronium/aminium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a non-nucleophilic base such as diisopropylethylamine (DIPEA) is recommended.
-
Double Coupling: For the coupling of Fmoc-(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid and the subsequent amino acid, a double coupling strategy should be employed to ensure complete reaction.
-
Monitoring of Coupling Reactions: The completion of each coupling step should be monitored using a qualitative test, such as the Kaiser test for primary amines or the chloranil test for secondary amines.
-
Stability of the Bromopyridyl Moiety: The C-Br bond on the pyridine ring is generally stable to the mildly basic conditions of piperidine used for Fmoc deprotection and the acidic conditions of the final cleavage from the resin. However, prolonged exposure to strong nucleophiles should be avoided.
Experimental Protocol: SPPS of the Linear Peptide
This protocol describes the manual synthesis of a linear peptide on a 2-CTC resin.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Loading of the First Amino Acid:
-
Dissolve Fmoc-protected amino acid (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted trityl chloride groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5x).
-
Repeat: Repeat steps 3-5 for each amino acid in the sequence, incorporating Fmoc-(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid using a double coupling strategy.
Diagram of the SPPS Cycle:
Caption: The iterative cycle of solid-phase peptide synthesis.
III. On-Resin Macrocyclization
On-resin cyclization is generally preferred over solution-phase cyclization as it minimizes intermolecular side reactions and simplifies purification. The choice of cyclization strategy depends on the desired structure of the macrocycle (e.g., head-to-tail, side-chain-to-side-chain).
Head-to-Tail Cyclization Protocol (Side-Chain Anchoring):
This protocol assumes the linear peptide was synthesized on a resin via a side-chain linker (e.g., Asp-OAll or Glu-OAll).
-
Selective Deprotection of the Anchoring Group:
-
Swell the resin in DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM for 30 minutes to remove the Allyl (All) protecting group from the Asp or Glu side chain. Repeat this step.
-
-
Selective Deprotection of the N-terminus:
-
Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF as described previously.
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly with DMF.
-
Swell the resin in N-methyl-2-pyrrolidone (NMP) or DMF.
-
Add a solution of HATU (4 equivalents) and DIPEA (8 equivalents) in NMP.
-
Allow the reaction to proceed for 2-24 hours at room temperature.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by LC-MS and NMR.
-
Quantitative Data Summary Table:
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | The loading capacity of the resin will determine the scale of the synthesis. |
| Amino Acid Equivalents | 3 - 5 eq. | An excess of amino acid is used to drive the coupling reaction to completion. |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq. | The amount of coupling reagent should be slightly less than the amino acid to avoid side reactions. |
| Base Equivalents | 6 - 10 eq. | A sufficient amount of base is crucial for the activation of the amino acid and to neutralize the protonated N-terminus. |
| Cyclization Time | 2 - 24 hours | The optimal cyclization time will depend on the peptide sequence and should be determined by monitoring the reaction. |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | The composition of the cleavage cocktail may need to be adjusted based on the amino acid composition of the peptide (e.g., addition of EDT for Trp-containing peptides). |
| Crude Purity (Post-Cleavage) | 50 - 80% | The crude purity will vary depending on the efficiency of the synthesis and cyclization. |
| Final Purity (Post-HPLC) | >95% | The final product should be purified to a high degree of purity for biological and analytical studies. |
IV. Post-Cyclization Modification: Suzuki-Miyaura Cross-Coupling
The bromopyridyl moiety serves as a versatile handle for post-cyclization diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and can be performed on the purified cyclic peptide.[1]
Diagram of Post-Cyclization Modification:
Caption: Post-cyclization modification via Suzuki-Miyaura cross-coupling.
Protocol for Suzuki-Miyaura Coupling on a Cyclic Peptide:
-
Reaction Setup:
-
Dissolve the purified bromopyridyl-containing macrocyclic peptide in a suitable solvent system (e.g., a mixture of DMF and water).
-
Add the arylboronic acid (1.5 - 3 equivalents).
-
Add a base, such as K₂CO₃ or Cs₂CO₃ (3 equivalents).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.1 - 0.2 equivalents).
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and acidify with a small amount of TFA.
-
Purify the modified cyclic peptide by preparative RP-HPLC.
-
Characterize the final product by LC-MS and NMR.
-
V. Characterization and Analysis
Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized macrocyclic peptides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the molecular weight and purity of the linear and cyclic peptides at each stage of the synthesis.
-
High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative purification of the final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the confirmation of the amino acid sequence, the success of the cyclization, and the outcome of any post-cyclization modifications. 2D NMR techniques such as COSY, TOCSY, and NOESY can be used to determine the three-dimensional structure of the macrocycle in solution.
VI. Conclusion
The synthesis of macrocyclic peptides containing (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid presents a powerful strategy for the development of novel peptide-based therapeutics. The protocols and considerations outlined in this guide provide a comprehensive framework for researchers to successfully synthesize and functionalize these complex molecules. The ability to perform post-cyclization modifications on the bromopyridyl moiety opens up a vast chemical space for the optimization of biological activity, offering exciting opportunities for the discovery of new drug candidates.
VII. References
-
Albericio, F., & Kruger, H. G. (2012). Solid-Phase Synthesis of Peptides. In Peptide and Protein-Based Therapeutics (pp. 3-38). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Gildner, P. G., & Glorius, F. (2013). Palladium-Catalyzed Cross-Coupling Reactions on Peptides. Angewandte Chemie International Edition, 52(24), 6212-6215. [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions for the Synthesis of Macrocyclic Peptide Scaffolds. Organic Letters, 8(5), 919-922. [Link]
Sources
Application Notes and Protocols: Bioconjugation Techniques Involving (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
Authored by: Gemini, Senior Application Scientist
Introduction
The field of bioconjugation has been profoundly advanced by the development of methods for the site-specific modification of proteins and other biomolecules.[1][2][3] These techniques are crucial for creating sophisticated tools for research, diagnostics, and therapeutics, such as antibody-drug conjugates (ADCs), protein-based imaging agents, and immobilized enzymes.[4][5] A key strategy in achieving site-specificity is the incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functional groups.[6]
This guide focuses on the versatile bioconjugation applications of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid , a non-canonical amino acid that offers multiple reactive handles for covalent modification. Its structure comprises a standard amino acid backbone (an α-amino group and an α-carboxyl group) and a unique 3-bromopyridyl side chain. This combination allows for both traditional and advanced, site-selective conjugation strategies.
Here, we provide an in-depth exploration of the chemical principles and detailed protocols for leveraging each of these functional moieties. We will cover:
-
Backbone-Directed Conjugation: Standard methods targeting the N-terminal amine and C-terminal carboxyl groups.
-
Side Chain-Directed Conjugation: Advanced methods exploiting the unique reactivity of the 3-bromopyridyl group, including palladium-catalyzed cross-coupling and catalyzed nucleophilic aromatic substitution.
These protocols are designed for researchers, scientists, and drug development professionals seeking to employ this versatile UAA for creating precisely engineered bioconjugates.
Part 1: Foundational Strategies - Conjugation via the Amino Acid Backbone
The primary amine and carboxylic acid of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid provide reliable, albeit less selective, points for conjugation. These methods are most applicable when this amino acid is used as a small molecule linker or when it is the N-terminal or C-terminal residue of a peptide, enhancing selectivity.
Amine-Reactive Conjugation via N-Hydroxysuccinimide (NHS) Esters
The α-amino group can be acylated by activated esters, most commonly N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This is one of the most widely used methods in bioconjugation.[4]
Causality and Experimental Choices:
-
pH Control: The reaction is performed at a pH of 7.5-8.5. At this pH, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester, while minimizing the hydrolysis of the NHS ester itself. Selectivity for the N-terminal α-amino group over the ε-amino group of lysine can be achieved at a slightly lower pH (around 7.0), as the N-terminal amine generally has a lower pKa.
-
Reagent Stoichiometry: A molar excess of the NHS-ester reagent is typically used to drive the reaction to completion. However, a very large excess should be avoided to prevent unwanted modification at other nucleophilic sites.
Protocol 1: NHS Ester Labeling of an N-Terminal (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
| Parameter | Value/Condition | Rationale |
| Target Molecule | Peptide with N-terminal (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid | |
| Labeling Reagent | NHS-ester functionalized molecule (e.g., fluorescent dye, biotin) | Amine-reactive probe |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 | Maintains pH for optimal amine reactivity and minimizes NHS ester hydrolysis. |
| Reagent Concentration | 10-20 fold molar excess of NHS ester over peptide | Ensures efficient labeling. |
| Reaction Time | 1-2 hours | Sufficient for reaction completion at room temperature. |
| Quenching Reagent | 50 mM Tris-HCl or Glycine, pH 8.0 | Contains a primary amine to react with and consume excess NHS ester. |
| Purification | Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC | Removes unreacted label and quenching agent. |
Step-by-Step Methodology:
-
Preparation: Dissolve the peptide containing the N-terminal (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Addition: Prepare a stock solution of the NHS-ester reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF). Add the desired molar excess to the peptide solution while gently vortexing.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quenching: Add the quenching reagent to the reaction mixture and incubate for an additional 30 minutes.
-
Purification: Purify the resulting bioconjugate using an appropriate chromatography method to separate the labeled peptide from excess reagents.
-
Analysis: Confirm successful conjugation via Mass Spectrometry (observing the expected mass shift) and UV-Vis spectroscopy (if using a dye).
Part 2: Advanced Strategies - Conjugation via the 3-Bromopyridyl Side Chain
The 3-bromopyridyl side chain is the most valuable feature of this UAA, enabling highly selective and bioorthogonal conjugation strategies that are not possible with canonical amino acids.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, has been successfully adapted for use in aqueous, biological systems.[7][8] In this context, the bromo-pyridyl side chain serves as the organohalide partner.
Causality and Experimental Choices:
-
Catalyst System: A water-soluble palladium(0) catalyst is required. This is typically generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and a water-soluble phosphine ligand (e.g., TPPTS). The ligand is critical for stabilizing the palladium catalyst in aqueous media and facilitating the catalytic cycle.
-
Boronic Acid Partner: The coupling partner is a molecule functionalized with a boronic acid or a more stable boronate ester (e.g., a pinacol ester). This partner can be a fluorophore, a drug molecule, or another biomolecule.
-
Inert Atmosphere: While some modern catalysts are air-stable, performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is best practice to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: Suzuki-Miyaura catalytic cycle for bioconjugation.
Protocol 2: Suzuki-Miyaura Coupling on a Protein Containing (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
| Parameter | Value/Condition | Rationale |
| Target Molecule | Protein with site-specifically incorporated (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid | |
| Coupling Partner | Boronic acid/ester-functionalized probe | Provides the carbon fragment for C-C bond formation. |
| Catalyst Precursor | Palladium(II) Acetate (Pd(OAc)₂) | Common, air-stable Pd(II) source. |
| Ligand | TPPTS (3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium salt) | Water-soluble phosphine ligand to stabilize the catalyst. |
| Base | Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) | Required for the transmetalation step. |
| Reaction Buffer | Degassed 100 mM borate buffer, pH 8.5 | A non-coordinating buffer is preferred. Degassing is critical. |
| Concentrations | Protein: 10-50 µM; Boronic Acid: 50-200 µM; Pd/Ligand: 25-100 µM | Stoichiometry must be optimized for each system. |
| Temperature | 37°C | Mild heating can accelerate the reaction. |
| Purification | Affinity Chromatography (if tagged) or SEC | Removes catalyst, ligand, and unreacted probe. |
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the borate buffer and thoroughly degas it by sparging with argon for at least 30 minutes.
-
Catalyst Preparation: In a separate, oxygen-free vial, prepare the catalyst solution by dissolving the Pd(OAc)₂ and TPPTS ligand (typically in a 1:3 Pd:ligand ratio) in a small amount of degassed buffer.
-
Reaction Setup: In a glovebox or under a stream of argon, combine the protein solution, the boronic acid partner, and the base.
-
Initiation: Add the freshly prepared palladium catalyst solution to the protein mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 4-12 hours with gentle agitation. Monitor progress by taking aliquots and analyzing via LC-MS.
-
Purification: Once the reaction is complete, purify the conjugate. It may be necessary to use a metal-chelating resin (e.g., Chelex) to remove residual palladium.
-
Analysis: Confirm the final product by ESI-MS and SDS-PAGE analysis.
Catalyzed Nucleophilic Aromatic Substitution (SNAr) on Cysteine
Recent studies have shown that 4-halopyridines can act as "switchable" electrophiles.[9][10] At neutral pH, they are relatively unreactive towards nucleophiles. However, upon protonation of the pyridine nitrogen, their electrophilicity increases dramatically, making them highly reactive. A strategically placed acidic residue (e.g., Asp or Glu) in a protein's active site can catalyze the covalent modification of a nearby cysteine by stabilizing the protonated pyridinium form of the halopyridine.[9][10] This makes (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid a potential quiescent affinity label.
Causality and Experimental Choices:
-
Proximity and Catalysis: This strategy relies on non-covalent binding to bring the bromopyridyl group into proximity with a target cysteine and a catalytic acidic residue. The high effective concentration and the catalytic effect of protonation overcome the low intrinsic reactivity of the aryl halide.
-
Target Specificity: This method offers the potential for exquisite selectivity, as the reaction will only occur efficiently at sites that can provide the necessary catalytic microenvironment. The rank order of reactivity for the halide leaving group is typically Br > I > Cl.[9]
Caption: Mechanism of acid-catalyzed SNAr for protein crosslinking.
Protocol 3: Screening for Catalyzed Cysteine Conjugation
This protocol is designed to identify if a target protein can catalyze the conjugation reaction with a protein containing (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid.
| Parameter | Value/Condition | Rationale |
| Protein 1 (P1) | Contains site-specifically incorporated (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid | The electrophilic partner. |
| Protein 2 (P2) | Target protein with a putative Cys/Asp catalytic dyad | The nucleophilic partner. |
| Reaction Buffer | 50 mM HEPES, 150 mM NaCl, pH 7.4 | Physiologically relevant pH to assess catalysis. |
| pH Screen | pH 6.0, 7.4, 8.5 | Varying the pH can provide insight into the role of protonation. |
| Protein Concentrations | Equimolar concentrations (e.g., 20 µM of each protein) | Mimics a 1:1 binding interaction. |
| Incubation Time | 24-48 hours | The reaction may be slow without significant catalytic rate enhancement. |
| Analysis Method | SDS-PAGE (non-reducing), LC-MS | To detect the formation of a higher molecular weight cross-linked product. |
Step-by-Step Methodology:
-
Preparation: Prepare solutions of both proteins in the reaction buffer. Ensure any non-essential cysteines are blocked if necessary.
-
Reaction Setup: Combine equimolar amounts of Protein 1 and Protein 2 in a microcentrifuge tube. Prepare parallel reactions at different pH values. Include negative controls (each protein incubated alone).
-
Incubation: Incubate the mixtures at 37°C for 24-48 hours.
-
Analysis:
-
Take an aliquot of each reaction and add non-reducing SDS-PAGE loading buffer. Run the gel and stain with Coomassie Blue. Look for a new band corresponding to the molecular weight of P1 + P2.
-
Analyze the reaction mixture by LC-MS to confirm the mass of the cross-linked product.
-
-
Interpretation: The appearance of a cross-linked product suggests that the microenvironment of Protein 2 is capable of catalyzing the SNAr reaction.
Summary of Techniques
| Strategy | Target on Biomolecule | Bond Formed | Key Reagents | Primary Advantage | Key Consideration |
| NHS Ester Coupling | Primary Amine (-NH₂) | Amide | NHS Ester | Robust, well-established chemistry | Potential for low selectivity (N-terminus vs. Lysine) |
| Suzuki-Miyaura Coupling | Bromo-pyridyl Side Chain | C-C Bond | Boronic Acid, Pd(0) Catalyst | Forms a highly stable, non-native linkage | Requires inert atmosphere and removal of toxic catalyst |
| Catalyzed SNAr | Cysteine Thiol (-SH) | C-S (Thioether) | Catalytic Acidic Residue | Potentially exquisite site-selectivity | Relies on a specific protein microenvironment; not universally applicable |
References
- Carrico, I. S. (2013). Chemoenzymatic Labeling of Proteins: Techniques and Approaches.
- Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.
- Carrico, I. S. (2013). Chemoenzymatic Labeling of Proteins: Techniques and Approaches.
- Fast, W. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ChemBioChem, 18(15), 1445-1452.
- TriLink BioTechnologies. (n.d.).
- Fast, W. (2017).
- Lumiprobe. (n.d.).
- G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them.
- Li, S. (2024). Protein N‐Terminal Modification: Recent Advances in Chemical and Enzymatic Strategies.
- Tanaka, F. (2018).
- El-Faham, A. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
- Bernardes, G. J. L. (2023).
- Zhang, Y. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. MDPI.
- The Royal Society of Chemistry. (n.d.).
- BOC Sciences. (2024).
- Wikipedia. (n.d.). Radical SAM enzymes.
- Young, D. D. (2015). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations.
- Gattu, R. (2025).
- Bera, S. (2024).
- Berteau, O. (2021). Radical SAM Enzymes and Ribosomally‐Synthesized and Post‐translationally Modified Peptides: A Growing Importance in the Microbiomes. Frontiers in Microbiology.
- Broderick, J. B. (2018). Mechanism of Radical S-Adenosyl-l-methionine Adenosylation: Radical Intermediates and the Catalytic Competence of the 5′-Deoxyadenosyl Radical. Journal of the American Chemical Society.
- Pentelute, B. L. (2020). Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues. Journal of the American Chemical Society.
- Miller, S. J. (2021).
- Smith, M. D. (2011).
- Andexer, J. N. (2023).
- Smith, M. D. (2011).
- Zhang, Q. (2018). Radical SAM-dependent adenosylation catalyzed by l-tyrosine lyases. RSC Publishing.
- Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. Green Chemistry.
- Bernardes, G. J. L. (2020). Stable Pyrrole‐Linked Bioconjugates through Tetrazine‐Triggered Azanorbornadiene Fragmentation.
- Chen, P. R. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science.
- BenchChem. (n.d.).
- Pentelute, B. L. (2020). Protein–Protein Cross-Coupling via Palladium–Protein Oxidative Addition Complexes from Cysteine Residues.
- Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- Bernardes, G. J. L. (2020). Stable pyrrole-linked bioconjugates through tetrazine-triggered azanorbornadiene fragmentation.
- Härmä, H. (2008). Bioconjugation with Stable Luminescent Lanthanide(III) Chelates Comprising Pyridine Subunits. Chemical Reviews.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. korambiotech.com [korambiotech.com]
- 5. Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Selective Covalent Protein Modification by 4-Halopyridines through Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid as a Versatile Chiral Building Block
Abstract: This document provides a detailed guide for the utilization of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, a non-canonical amino acid, as a strategic building block in medicinal chemistry and drug development. Its unique structure, featuring a defined stereocenter and a functionalized aromatic heterocycle, offers a powerful dual-functionality. The chiral α-amino acid backbone serves as a cornerstone for constructing peptides, peptidomimetics, and small molecules with precise three-dimensional orientations essential for biological activity. Concurrently, the 3-bromopyridin-4-yl moiety acts as a versatile synthetic handle for late-stage diversification through transition metal-catalyzed cross-coupling reactions. This guide furnishes researchers with the foundational knowledge, practical protocols, and expert insights required to effectively leverage this compound in the synthesis of novel molecular entities.
Physicochemical Properties & Handling
(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is a solid material at room temperature. Its structural features—a carboxylic acid, an amino group, and a pyridine ring—confer polarity. While specific data for this enantiomer is limited, the properties of the racemic mixture provide a reliable baseline.
Table 1: Physicochemical and Safety Data
| Property | Value / Information | Source |
| IUPAC Name | (2R)-2-amino-3-(3-bromopyridin-4-yl)propanoic acid | - |
| CAS Number | 1270311-76-6 (unspecified stereochemistry) | [1] |
| Molecular Formula | C₈H₉BrN₂O₂ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Physical Form | Solid, powder | [2] |
| Storage | Store at Refrigerator temperature (2-8 °C) to ensure long-term stability. | [3] |
| Safety | Handle with standard laboratory precautions (gloves, safety glasses). May cause skin, eye, and respiratory irritation. | [2] |
Core Applications & Synthetic Rationale
The strategic value of this building block lies in its two distinct, orthogonally reactive functional regions: the amino acid core and the bromopyridine handle. This allows for a modular approach to synthesis, enabling either early incorporation into a core scaffold followed by diversification, or modification of the pyridine ring before use in subsequent reactions.
Figure 1: Conceptual workflow illustrating the dual synthetic utility of the title compound.
The Bromopyridine Handle: A Gateway to Molecular Diversity
The bromine atom on the pyridine ring is not merely a substituent; it is a versatile functional handle for a variety of transition metal-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry, allowing for the rapid and efficient formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The pyridyl nitrogen can act as a directing group, facilitating these transformations.[6]
Key applications include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce primary or secondary amines.[7]
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Heck Reaction: Formation of C-C bonds with alkenes.[5]
This capability is particularly powerful for creating libraries of analogues for structure-activity relationship (SAR) studies, where modifications around the pyridine core can be used to optimize potency, selectivity, and pharmacokinetic properties.[5]
The Chiral α-Amino Acid Core: A Foundation for Stereospecific Design
As an unnatural amino acid with a defined (R)-configuration at the alpha carbon, this compound is an ideal candidate for incorporation into peptides and peptidomimetics. The introduction of non-canonical residues is a proven strategy to enhance peptide stability against enzymatic degradation, modulate conformation, and improve efficacy.[8]
Standard solid-phase peptide synthesis (SPPS) methodologies, particularly Fmoc/tBu chemistry, can be readily adapted for its inclusion.[8][9][10] The amino group must be protected (e.g., with Fmoc) before it can be used as a monomer in peptide synthesis.
Experimental Protocols
Disclaimer: These protocols are intended as a guide and should be optimized by the end-user. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 3.1: Incorporation into a Peptide via Fmoc-SPPS
This protocol describes the manual coupling of Fmoc-(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid onto a resin-bound peptide chain.
Figure 2: Workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
-
Peptide synthesis grade Dimethylformamide (DMF) and Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Resin with a free N-terminal amine (e.g., Rink Amide or Wang resin)
Procedure:
-
Resin Preparation: Swell the resin (1.0 equiv., based on loading) in DMF for 30 minutes in a suitable reaction vessel. Drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid (3.0 equiv.), HBTU (2.9 equiv.), and HOBt (3.0 equiv.) in DMF. Add DIPEA (6.0 equiv.) and vortex briefly. The use of an activating agent like HBTU is crucial for efficient amide bond formation.[9]
-
Coupling: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[9]
-
Fmoc Deprotection: To expose the new N-terminal amine for the next coupling cycle, add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution for an additional 15 minutes.[9]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next amino acid coupling.
Protocol 3.2: Suzuki-Miyaura Cross-Coupling of the Pyridine Moiety
This protocol provides a general method for the arylation of the building block itself or after its incorporation into a larger molecule.
Figure 3: General reaction scheme for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid derivative (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF, often with water)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the bromopyridine-containing substrate (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 90-110 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final arylated product.[5]
Troubleshooting & Key Considerations
-
Poor SPPS Coupling Efficiency: The sterically hindered nature of the pyridyl group may slow coupling. If a Kaiser test indicates incomplete reaction, consider a double coupling (repeating the coupling step before deprotection) or using a more potent activating agent like HATU.
-
Side Reactions in Cross-Coupling: The free amino and carboxylic acid groups can potentially coordinate with the palladium catalyst, inhibiting its activity. It is highly recommended to protect these functional groups (e.g., as Boc/Fmoc and a methyl/ethyl ester, respectively) before performing cross-coupling reactions for cleaner results and higher yields.
-
Catalyst Choice: The choice of palladium catalyst and ligand is critical and substrate-dependent. If a standard catalyst like Pd(PPh₃)₄ is ineffective, screening other ligands (e.g., XantPhos, RuPhos) may be necessary to achieve good conversion.[6][7]
-
Racemization: While generally robust, prolonged exposure to strong base or high heat can risk epimerization at the chiral center. Keep reaction times and temperatures to the minimum required for full conversion.
Conclusion
(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is a high-potential chiral building block for modern synthetic and medicinal chemistry. Its dual functionality enables the creation of complex, stereochemically defined molecules through a modular and efficient approach. By combining established peptide synthesis techniques with powerful cross-coupling methodologies, researchers can rapidly access novel chemical matter with significant potential for drug discovery programs.
References
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. National Library of Medicine, PMC. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. CHIMIA. [Link]
-
(2R)-2-amino-3-bromopropanoic acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2-amino-3-(3-bromopyridin-4-yl)propanoic acid. Appchem. [Link]
-
2-amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide. PubChemLite. [Link]
-
Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. MDPI. [Link]
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]
- Novel synthetic method for 2-amino-4-bromopyridine.
- Preparation method of 2-amino-3-bromopyridine.
-
Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. Journal of Medicinal Chemistry. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Library of Medicine, PMC. [Link]
-
(2r)-2-Amino-3-(4-Hydroxy-1,2,5-Thiadiazol-3-Yl)propanoic Acid. PubChem. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
- Process for producing 2-amino-3-hydroxypropanoic acid derivative.
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Library of Medicine, PMC. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide | 2411195-51-0 [sigmaaldrich.com]
- 3. vwr.com [vwr.com]
- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
Technical Support Center: Troubleshooting Racemization of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic Acid During Peptide Coupling
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing stereochemical degradation when incorporating (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid (a D-configured, halogenated 3-pyridylalanine derivative) into peptide sequences.
Because of its unique electronic and structural properties, this unnatural amino acid is notoriously prone to epimerization during solid-phase peptide synthesis (SPPS) and solution-phase coupling. Below, we dissect the chemical causality of this issue and provide self-validating protocols to preserve chiral integrity.
Part 1: Mechanistic Insights—The Causality of Racemization
To effectively troubleshoot, we must first understand why this specific building block fails under standard coupling conditions. The racemization of pyridine-containing amino acids is driven by three synergistic factors:
-
Intramolecular Base Catalysis: Similar to the π -nitrogen of histidine, the basic nitrogen on the pyridine ring can act as an internal base. During activation, it facilitates the abstraction of the α -proton, leading to an achiral enolate intermediate[1].
-
Inductive Electron Withdrawal: The 3-bromo substituent and the pyridine ring are strongly electron-withdrawing. This inductive effect significantly increases the acidity of the α -proton, making it highly susceptible to abstraction by external tertiary bases (like DIPEA)[2].
-
Azlactone (Oxazolone) Formation: Upon activation of the carboxylic acid, the intermediate rapidly cyclizes into an oxazolone. The extended conjugation provided by the bromopyridyl ring heavily stabilizes the enol form of this oxazolone, destroying the (2R) chiral center[3][4].
Mechanistic pathways of racemization for pyridylalanine via oxazolone and enolate intermediates.
Part 2: Frequently Asked Questions (FAQs)
Q1: My coupling solution turned dark blue/brown immediately after adding the coupling reagents. Is this normal? A1: This is a known diagnostic marker of severe racemization for pyridylalanine derivatives. The dark coloration indicates the formation of an intermediate with an extended conjugated system—specifically, the stabilized enol form of the oxazolone intermediate[3][5]. If you observe this color change, halt the synthesis; your stereocenter has likely been compromised.
Q2: Why can't I just use standard HATU/DIPEA coupling? A2: Uronium/aminium salts like HATU require a tertiary base (usually DIPEA) to initiate activation. DIPEA is unhindered enough to abstract the highly acidic α -proton of the bromopyridylalanine derivative[2]. Furthermore, HATU can promote rapid oxazolone formation before the incoming amine can attack.
Q3: Does the choice of tertiary base really make a difference? A3: Absolutely. Replacing DIPEA or N-Methylmorpholine (NMM) with 2,4,6-trimethylpyridine (TMP / collidine) is critical. TMP provides the necessary basic environment for coupling but is sterically hindered, preventing it from accessing and abstracting the α -proton[6].
Q4: How do I definitively detect if the (2R) center has inverted to (2S)? A4: Do not rely on standard reverse-phase HPLC, as diastereomers may co-elute. You must perform a micro-cleavage of the peptide from the resin and analyze it via Chiral HPLC or derivatize the hydrolysate with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to resolve the D- and L-epimers[2].
Part 3: Quantitative Data on Coupling Conditions
The table below summarizes the expected epimerization rates based on various coupling reagent and base combinations. Data is synthesized from optimization studies on highly racemization-prone pyridine and histidine derivatives.
| Coupling Reagent | Additive | Tertiary Base | Typical Epimerization (%) | Recommendation |
| HATU / HBTU | None | DIPEA (2.0 eq) | > 15.0% | Not Recommended. High base concentration drives enolization. |
| DIC | HOBt | DIPEA (1.0 eq) | 5.0% - 10.0% | Poor. HOBt active esters are too slow to outpace oxazolone formation. |
| DIC | OxymaPure | TMP (2.0 eq) | < 2.0% | Highly Recommended. Oxyma forms highly reactive esters; TMP prevents proton abstraction. |
| DEPBT | None | TMP (1.0 eq) | < 1.0% | Optimal. DEPBT avoids oxazolone formation entirely[1]. |
Part 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory analytical checkpoints to verify chiral integrity before you commit expensive downstream building blocks to the sequence.
Protocol A: Optimized DIC/OxymaPure Coupling with TMP
Use this as your primary scalable protocol for SPPS.
-
Resin Preparation: Swell the resin in DMF (10 mL/g) for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF) and wash thoroughly.
-
Reagent Dissolution (Cold): In a clean vial, dissolve 3.0 equivalents of Fmoc-(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid and 3.0 equivalents of OxymaPure in a minimal volume of DMF. Chill the solution to 0°C in an ice bath.
-
Activation: Add 3.0 equivalents of DIC to the chilled solution. Stir at 0°C for 3 minutes to form the active ester while suppressing thermal oxazolone cyclization[2].
-
Base Addition & Coupling: Add 2.0 equivalents of TMP (Collidine) to the mixture[6]. Immediately transfer the solution to the resin.
-
Reaction: Shake the reaction mixture at room temperature for 2 hours. Monitor for the absence of the dark blue/brown color (solution should remain pale yellow/orange).
-
Self-Validation Checkpoint:
-
Withdraw ~5 mg of resin.
-
Perform a rapid micro-cleavage (TFA/TIPS/H2O, 95:2.5:2.5) for 1 hour.
-
Analyze the crude aliquot via LC-MS (for mass completion) and Chiral HPLC (to confirm <2% of the (2S)-epimer).
-
Do not proceed to the next coupling cycle until this checkpoint is passed.
-
Protocol B: DEPBT-Mediated Coupling (Base-Free/Weak Base)
Use this protocol if Protocol A still yields >2% epimerization due to sequence-specific steric hindrance.
-
Reagent Preparation: Dissolve 2.0 equivalents of the unnatural amino acid and 2.0 equivalents of DEPBT in DMF[1].
-
Coupling: Add the solution to the deprotected resin. Add 1.0 equivalent of TMP (or omit base entirely if the incoming amine is highly nucleophilic).
-
Reaction: Shake at room temperature for 12–16 hours. DEPBT kinetics are slower, but it completely bypasses the oxazolone intermediate, virtually eliminating racemization[1].
-
Validation: Perform the same micro-cleavage and Chiral HPLC assay described in Protocol A.
Step-by-step troubleshooting workflow for suppressing racemization during peptide coupling.
References
-
Epimerisation in Peptide Synthesis - MDPI. Available at:[Link]
-
Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC. Available at:[Link]
-
Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue - PMC. Available at:[Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study - PMC. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Synthesis of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
Welcome to the dedicated technical support guide for the synthesis of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. The guidance provided herein is based on established principles of organic synthesis and peer-reviewed methodologies for the preparation of related non-natural amino acids.
Introduction to the Synthesis
The synthesis of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, a chiral non-natural amino acid, presents several challenges. These can range from achieving high enantioselectivity to preventing side reactions on the electron-deficient pyridine ring. The most common synthetic strategies involve the asymmetric synthesis from a suitable chiral precursor or the resolution of a racemic mixture. A prevalent approach is the alkylation of a chiral glycine enolate equivalent with a 4-(halomethyl)-3-bromopyridine derivative.
This guide will address specific questions and problems you may encounter during this synthesis, providing both theoretical explanations and practical, actionable solutions.
Troubleshooting Guide
Issue 1: Low Overall Yield (<30%)
Question: My overall yield for the synthesis of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is consistently low. What are the likely causes and how can I improve it?
Answer:
Low overall yield is a common issue that can stem from several stages of the synthesis. Let's break down the potential causes and their solutions.
-
Cause A: Inefficient Alkylation Step. The key C-C bond formation between the chiral glycine equivalent and the 3-bromo-4-(halomethyl)pyridine is often the most challenging step.
-
Explanation: The nitrogen atom in the pyridine ring is electron-withdrawing, which can deactivate the benzylic position towards nucleophilic attack. Furthermore, the starting materials or intermediates may be prone to degradation under harsh basic conditions.
-
Solution:
-
Optimize the Base: The choice of base is critical. While strong bases like LDA or n-BuLi are often used to generate the enolate, they can also promote side reactions. Consider using a milder base such as potassium bis(trimethylsilyl)amide (KHMDS) or lithium bis(trimethylsilyl)amide (LHMDS) to minimize degradation.
-
Control the Temperature: Enolate formation and the subsequent alkylation should be performed at low temperatures (e.g., -78 °C) to enhance stability and selectivity.
-
Use an Additive: The addition of a Lewis acid, such as ZnCl₂, can sometimes facilitate the alkylation by coordinating to the pyridine nitrogen, thereby activating the electrophile.
-
-
-
Cause B: Side Reactions on the Pyridine Ring. The 3-bromopyridine moiety is susceptible to several side reactions.
-
Explanation: The presence of the bromine atom and the electron-deficient nature of the pyridine ring make it a target for nucleophilic aromatic substitution or metallation followed by quenching.
-
Solution:
-
Avoid Strong Nucleophiles: If possible, choose reagents that are less likely to act as strong nucleophiles towards the pyridine ring.
-
Protecting Groups: While less common for this specific substrate, in some cases, protection of the pyridine nitrogen as an N-oxide can modulate its reactivity, though this adds extra steps to the synthesis.
-
-
-
Cause C: Difficult Purification. The product's amphoteric nature (containing both an acidic and a basic group) can lead to losses during extraction and chromatography.
-
Explanation: Amino acids can be soluble in both aqueous and organic phases depending on the pH, making efficient separation challenging.
-
Solution:
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. Using a cation-exchange resin allows for the binding of the amino acid, which can then be washed to remove neutral and anionic impurities before being eluted with a basic solution (e.g., aqueous ammonia).
-
pH-Controlled Extraction: Carefully adjust the pH of the aqueous solution during workup. At the isoelectric point, the amino acid will have minimal solubility and may precipitate, allowing for isolation by filtration.
-
-
Issue 2: Poor Enantioselectivity (Low e.e.)
Question: I am observing a low enantiomeric excess (e.e.) for my final product. How can I improve the stereocontrol of the reaction?
Answer:
Achieving high enantioselectivity is paramount for the synthesis of chiral molecules. Here’s how to address poor stereocontrol:
-
Cause A: Racemization during the Reaction or Workup. The stereocenter can be labile under certain conditions.
-
Explanation: Exposure to strong acids or bases, or elevated temperatures for prolonged periods, can lead to epimerization at the α-carbon.
-
Solution:
-
Mild Reaction Conditions: Use the mildest possible conditions for both the reaction and the deprotection steps. For example, if a chiral auxiliary is used, select one that can be cleaved under gentle conditions.
-
Temperature Control: Maintain low temperatures throughout the reaction and workup.
-
Buffer the pH: During aqueous workup, use buffers to avoid extremes of pH.
-
-
-
Cause B: Ineffective Chiral Auxiliary or Catalyst. The choice of the chiral directing group or catalyst is fundamental to the stereochemical outcome.
-
Explanation: The chiral auxiliary or catalyst may not be providing a sufficiently high energy barrier between the two diastereomeric transition states leading to the (R) and (S) products.
-
Solution:
-
Screen Chiral Auxiliaries: If using an auxiliary-based approach (e.g., a Schöllkopf or Evans auxiliary), consider screening different auxiliaries to find one that offers better facial selectivity for the incoming electrophile.
-
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis using a chiral quaternary ammonium salt is a powerful method for the enantioselective alkylation of glycine derivatives. Experiment with different catalysts and reaction conditions (solvent, base, temperature).
-
-
Table 1: Comparison of Chiral Control Strategies
| Strategy | Advantages | Disadvantages | Key Optimization Parameters |
| Chiral Auxiliary | Robust, high diastereoselectivity often achievable. | Requires additional steps for attachment and removal of the auxiliary. | Choice of auxiliary, base, reaction temperature. |
| Asymmetric Phase-Transfer Catalysis | Atom economical, catalytic amount of chiral source needed. | Catalyst can be expensive, optimization of conditions is crucial. | Catalyst structure, solvent system, base concentration, temperature. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | May require screening of multiple enzymes, substrate scope can be limited. | Enzyme choice, pH, temperature, co-solvents. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the 3-bromo-4-(halomethyl)pyridine electrophile?
A good and commercially available starting material is 3-bromo-4-methylpyridine. This can be halogenated at the methyl group using standard methods like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) to generate 3-bromo-4-(bromomethyl)pyridine. Careful control of the reaction conditions is necessary to avoid over-halogenation or reactions on the pyridine ring.
Q2: How can I effectively monitor the progress of the alkylation reaction?
Thin-layer chromatography (TLC) is a straightforward method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. Staining with ninhydrin can be used to visualize the amino acid product after deprotection. For the protected intermediate, UV light can be used for visualization. LC-MS is also a powerful tool for monitoring the reaction, allowing you to track the consumption of starting materials and the formation of the desired product mass.
Q3: My final product is showing an impurity with the same mass. What could it be?
An impurity with the same mass is likely a structural isomer. One common possibility is the formation of the 2-substituted pyridine isomer if the starting materials were not regiochemically pure. Another possibility is that some of the product has isomerized to a different regioisomer under the reaction conditions, although this is less likely for this specific system. Careful analysis of the starting materials by ¹H NMR and ¹³C NMR is recommended to ensure their purity and structure.
Experimental Workflow & Visualization
A generalized workflow for the synthesis using a chiral phase-transfer catalyst is presented below.
Caption: Asymmetric synthesis workflow using phase-transfer catalysis.
Troubleshooting Logic Tree
This decision tree can help you systematically diagnose issues with your synthesis.
Caption: Decision tree for troubleshooting the synthesis.
References
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Available at: [Link]
Technical Support Center: Navigating Solubility Challenges of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in DMF and DMSO
Welcome to the technical support center for (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility issues with this compound in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Our goal is to equip you with the knowledge to confidently handle this compound in your experimental workflows.
Understanding the Molecule: The Root of the Solubility Challenge
(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is a non-proteinogenic amino acid. Its structure, featuring a hydrophilic amino acid backbone and a more hydrophobic bromopyridine side chain, results in a zwitterionic nature at its isoelectric point. This dual character is the primary reason for its limited solubility in a wide range of common laboratory solvents, including the polar aprotic solvents DMF and DMSO.
The zwitterionic form possesses a high crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. While DMF and DMSO are excellent solvents for many organic compounds, their interaction with the zwitterionic structure of this amino acid can be insufficient to achieve high concentrations.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
If you are encountering difficulties in dissolving (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, follow these systematic troubleshooting steps.
Initial Dissolution Attempt
The first approach should always be a direct attempt to dissolve the compound in the neat solvent.
Protocol 1: Direct Dissolution in DMF or DMSO
-
Weigh the desired amount of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid into a clean, dry vial.
-
Add the calculated volume of DMF or DMSO to achieve the target concentration.
-
Vortex the mixture vigorously for 2-5 minutes at room temperature.
-
Visually inspect for any undissolved solid.
If solubility is not achieved, proceed to the following enhanced methods.
Method 1: Thermal Assistance
Increasing the temperature can provide the necessary energy to overcome the crystal lattice energy.
Protocol 2: Gentle Heating
-
Following Protocol 1, place the vial in a heating block or water bath.
-
Gradually increase the temperature, not exceeding 50-60 °C, to avoid potential degradation. The solubility of amino acids generally increases with temperature[1][2].
-
Continue to agitate the solution intermittently.
-
Once dissolved, allow the solution to cool to room temperature and observe for any precipitation.
Causality: Heating increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can disrupt the intermolecular forces holding the solid together.
Method 2: pH Modification (Salt Formation)
Altering the pH of the microenvironment is a powerful technique to enhance the solubility of zwitterionic compounds like amino acids. By converting the zwitterion into a salt, its ionic character is increased, which can lead to better solvation in polar solvents. This is a primary approach for enhancing the solubility of weakly acidic or basic drugs[3][4].
Protocol 3a: Acidification (Formation of a Hydrochloride Salt)
-
Suspend the (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in DMF or DMSO.
-
Add a small amount of a dilute solution of a strong acid, such as hydrochloric acid (HCl) in an organic solvent (e.g., 1M HCl in dioxane), dropwise while stirring. The addition of a strong acid can be an effective method for dissolving amino acids in DMF[5].
-
Monitor the dissolution of the solid.
-
Be mindful that the resulting solution will be acidic and may not be suitable for all downstream applications.
Protocol 3b: Basification (Formation of a Sodium or Potassium Salt)
-
Suspend the (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in DMF or DMSO.
-
Add a small amount of a suitable base, such as a concentrated solution of sodium hydroxide or potassium hydroxide, or a non-aqueous base like sodium methoxide, dropwise while stirring.
-
Observe the dissolution of the solid.
-
The resulting solution will be basic, which should be a consideration for your experimental design.
Causality: By adding an acid, the carboxylate group is protonated, and by adding a base, the amino group is deprotonated. In both cases, the zwitterionic nature is disrupted, and a charged species (a salt) is formed. These salts often have significantly higher solubility in polar organic solvents compared to the neutral zwitterion. The increase in total solubility of amino acids is directly proportional to the moles of acid or base added[6][7].
Method 3: Co-Solvent Systems
The addition of a small amount of a co-solvent can dramatically alter the polarity of the solvent system and improve solubility.
Protocol 4: Introduction of a Co-Solvent
-
Suspend the (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in the primary solvent (DMF or DMSO).
-
Gradually add a co-solvent such as water, methanol, or ethanol dropwise while stirring. For hydrophobic compounds, using a small amount of an organic solvent like DMSO or DMF followed by dilution with an aqueous buffer is a common strategy[8].
-
Do not exceed 10-20% (v/v) of the co-solvent initially, as excessive amounts may cause the compound to precipitate, depending on the nature of the co-solvent.
-
Observe for dissolution.
Causality: Co-solvents can enhance solubility by creating a more favorable solvation environment. For a molecule with both polar and non-polar regions, a mixture of solvents can better accommodate both parts of the molecule. Water, for example, can effectively solvate the charged amino and carboxyl groups, while the organic solvent interacts with the bromopyridine moiety.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for dissolving (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid.
Caption: Troubleshooting workflow for dissolution.
Frequently Asked Questions (FAQs)
Q1: Why is my compound "oiling out" instead of dissolving?
A: "Oiling out" occurs when the solute is not fully miscible with the solvent at a given temperature, forming a liquid phase instead of a true solution. This can happen if the melting point of the solute is lowered by the presence of the solvent, but the solubility limit is still exceeded. Try using a larger volume of solvent or a different co-solvent system.
Q2: I managed to dissolve the compound with heating, but it crashed out upon cooling. What should I do?
A: This indicates that you have created a supersaturated solution. The solubility of the compound is significantly lower at room temperature. For your experiment, you can either maintain the elevated temperature (if the protocol allows) or prepare a more dilute solution that will remain stable at room temperature.
Q3: Will adding an acid or base to my solution interfere with my reaction?
A: It is crucial to consider the compatibility of the pH-modified solution with your downstream application. If your reaction is pH-sensitive, this method may not be suitable. In such cases, using a co-solvent or thermal assistance would be a better approach. If a pH adjustment is necessary, you may need to neutralize the solution before proceeding, though this could cause the compound to precipitate again.
Q4: What is the maximum concentration I can expect to achieve in DMF or DMSO?
A: The maximum solubility is compound-specific and needs to be determined empirically. Start with a low concentration and gradually increase it until you observe saturation. The troubleshooting methods outlined above can help you push this limit.
Q5: Are there any alternative solvents I can try?
A: If DMF and DMSO are not providing adequate solubility, you could explore other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA). For some amino acid derivatives, mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been used to disrupt aggregation and improve solubility[9]. However, the choice of solvent will always depend on the specific requirements of your experiment.
Data Summary: Solubility Enhancement Strategies
| Strategy | Principle | Key Considerations |
| Direct Dissolution | Basic solvation | May be insufficient for high concentrations. |
| Thermal Assistance | Increases kinetic energy | Risk of compound degradation at high temperatures. Solution may not be stable upon cooling. |
| pH Modification | Salt formation to disrupt zwitterionic interactions | The resulting pH may interfere with downstream applications. |
| Co-Solvent System | Alters solvent polarity for better solvation | The co-solvent must be compatible with the experimental setup. The optimal ratio needs to be determined. |
References
-
Chakraborty, J., Mahali, K., Henaish, A. M. A., Ahmed, J., Alshehri, S. M., Hossain, A., & Roy, S. (2024). Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K. Biophysical Chemistry, 311, 107272. [Link]
-
Al-kassas, R., Wen, J., Cheng, A. E., & Kandeel, M. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19353-19365. [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374–376. [Link]
-
Al-kassas, R., Wen, J., Cheng, A. E., & Kandeel, M. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-2-(bromomethyl)pyridine. Pipzine Chemicals. [Link]
-
Al-Kassas, R., Wen, J., Cheng, A. E., & Kandeel, M. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. [Link]
-
Advances in Engineering. (2018, November 20). Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. [Link]
-
Babu, R. J., & Nangia, A. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]
-
Abdulsattar, A. A. (n.d.). Interaction Of Threonine Amino Acid In Aqueous Dimethyl Sulfoxide Solutions At Various Temperatures. Iraqi Journal of Science. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT Peptide Technologies. [Link]
-
Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast Research Portal. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Ferreira, L. A., & Zaslavsky, B. Y. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 695-703. [Link]
-
LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. Chemistry LibreTexts. [Link]
-
Amengual, R., et al. (2019). Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. ACS Sustainable Chemistry & Engineering, 7(14), 12135-12144. [Link]
-
Gude, M. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. [Link]
-
Wolfenden, R., & Lewis, C. A. (2015). Temperature dependence of amino acid hydrophobicities. Proceedings of the National Academy of Sciences, 112(24), 7484-7488. [Link]
-
Apelblat, A., & Manzurola, E. (2015). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. ResearchGate. [Link]
-
ResearchGate. (2014, November 28). How can I dissolve free amino acids?. ResearchGate. [Link]
-
Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. Chemphyschem, 19(5), 575–580. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(1), 34. [Link]
-
Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (n.d.). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]
- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]
-
Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]
-
PubChemLite. (n.d.). 2-amino-3-(2-aminopyridin-4-yl)propanoic acid dihydrochloride. PubChemLite. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Optimizing TFA Cleavage for (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic Acid Peptides
Welcome to the Technical Support Center. Synthesizing peptides containing halogenated unnatural amino acids, specifically (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid (a D-bromopyridylalanine derivative), presents unique challenges during the final solid-phase peptide synthesis (SPPS) cleavage step.
This guide is engineered for researchers and drug development professionals. It provides a mechanistic troubleshooting framework to prevent side reactions—such as debromination and pyridine alkylation—while maximizing your final yield.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why am I seeing a -78 Da or -80 Da mass shift in my final peptide after cleavage?
The Causality: A mass reduction of approximately 78–80 Da indicates reductive debromination (loss of bromine, replaced by hydrogen). This is a highly common side reaction when using standard cleavage cocktails containing silane scavengers like Triisopropylsilane (TIS) or Triethylsilane (TES) [1].
Mechanistically, silanes act as potent hydride donors. The pyridine ring of your unnatural amino acid becomes protonated in Trifluoroacetic Acid (TFA), transforming into a highly electron-withdrawing pyridinium cation. This electronic activation makes the adjacent aryl bromide highly susceptible to hydride attack and subsequent reductive dehalogenation [2].
Q2: What is the optimal cleavage cocktail to prevent debromination while ensuring full deprotection?
The Causality: To prevent hydride transfer, you must eliminate silanes from your cocktail and rely exclusively on nucleophilic scavengers (which trap carbocations but do not reduce aryl halides).
We recommend switching from Reagent B (TFA/TIS/Water) to Reagent K (TFA/Phenol/Water/Thioanisole/EDT) or a simplified Silane-Free Cocktail (TFA/EDT/Water). 1,2-Ethanedithiol (EDT) and phenol are excellent at trapping t-butyl and trityl cations generated from side-chain protecting groups without reducing the bromopyridine moiety [3].
Q3: How does the pyridine ring affect post-cleavage isolation?
The Causality: The basic nitrogen of the pyridine ring (pKa ~5.2) will be fully protonated in TFA (pKa ~0.2). While this protonation beneficially shields the nitrogen from acting as a nucleophile (reducing the risk of N-alkylation by carbocations), it drastically alters the peptide's polarity. When precipitating the cleaved peptide in cold diethyl ether, the highly polar pyridinium trifluoroacetate salt may cause the peptide to "oil out" rather than form a distinct solid pellet.
The Fix: Use a 1:1 mixture of cold Methyl tert-butyl ether (MTBE) and Hexane. The non-polar hexane forces the pyridinium salt out of solution, yielding a crisp, easily centrifugeable pellet.
Part 2: Mechanistic Workflows & Data Presentation
Table 1: Quantitative Comparison of Cleavage Cocktails
The following table summarizes the expected outcomes when cleaving a model peptide containing (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid using various scavenger systems.
| Cleavage Cocktail | Composition (v/v) | Scavenger Mechanism | Target Yield | Debromination | Alkylation Risk |
| Reagent B | TFA / TIS / H₂O (95 : 2.5 : 2.5) | Hydride Donor | < 40% | High (> 50%) | Low |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Nucleophilic Trapping | > 85% | None (0%) | Low |
| Silane-Free | TFA / EDT / H₂O (95 : 2.5 : 2.5) | Nucleophilic Trapping | > 90% | None (0%) | Moderate |
Mechanistic Pathway Diagram
Mechanistic pathways of bromopyridyl peptide cleavage and scavenger-dependent side reactions.
Part 3: Optimized Experimental Protocol
This protocol is engineered as a self-validating system . By incorporating a mid-reaction micro-cleavage check, you ensure the protection groups are fully removed before committing the entire batch to precipitation, preventing the loss of valuable material.
Materials Required:
-
Cleavage Cocktail: 95% TFA / 2.5% EDT / 2.5% Ultrapure H₂O (Prepare fresh in a fume hood).
-
Precipitation Solvent: 1:1 MTBE / Hexane (Chilled to -20°C).
-
Wash Solvent: Dichloromethane (DCM).
Step-by-Step Methodology:
-
Resin Preparation & Swelling:
-
Transfer the Fmoc-deprotected, washed, and dried peptide-resin to a fritted solid-phase synthesis syringe.
-
Swell the resin in DCM for 15 minutes at room temperature. Drain completely.
-
-
Silane-Free Cleavage:
-
Add the freshly prepared Silane-Free Cocktail (10 mL per gram of resin).
-
Seal the syringe and agitate gently on a rocker at 20°C for exactly 2 hours . Note: Do not exceed 20°C, as elevated temperatures promote thiol-mediated side reactions.
-
-
Self-Validation (Micro-Cleavage LC-MS Check):
-
At the 90-minute mark, extract a 10 µL aliquot of the cleavage solution.
-
Precipitate the aliquot in 200 µL of cold MTBE/Hexane, centrifuge for 1 minute, decant, and dissolve the pellet in 100 µL of 50% Acetonitrile/Water.
-
Validation Gate: Analyze via LC-MS. The reaction is validated to proceed to Step 4 only if the intact mass (M+H) is dominant, +tBu adducts (+56 Da) are absent, and the debrominated mass (-79 Da) is undetected.
-
-
Filtration and Concentration:
-
Drain the cleavage solution into a round-bottom flask. Wash the resin twice with 2 mL of neat TFA and combine the filtrates.
-
Evaporate the TFA under a gentle stream of nitrogen until the volume is reduced by 80% (forming a thick syrup).
-
-
Precipitation & Isolation:
-
Add the concentrated syrup dropwise into 10 volumes of the chilled (-20°C) 1:1 MTBE/Hexane mixture while vortexing.
-
Incubate at -20°C for 30 minutes to ensure complete precipitation of the pyridinium salt.
-
-
Centrifugation & Washing:
-
Centrifuge at 4,000 x g for 5 minutes at 4°C. Decant the supernatant.
-
Wash the pellet twice more with cold MTBE/Hexane, centrifuging after each wash to remove residual EDT and cleaved protecting groups.
-
Dry the pellet under a gentle nitrogen stream before lyophilization and RP-HPLC purification.
-
Optimized Workflow Diagram
Step-by-step optimized cleavage and isolation workflow for bromopyridyl-containing peptides.
References
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives National Institutes of Health (NIH) / Molecules URL:[Link]
-
Tuning the Biological Activity of RGD Peptides with Halotryptophans ACS Publications / Journal of Medicinal Chemistry URL:[Link]
-
Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification ACS Publications / Journal of Combinatorial Chemistry URL:[Link]
Preventing debromination of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in palladium catalysis
Topic: Preventing Debromination of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical resource for researchers encountering challenges with the palladium-catalyzed cross-coupling of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid. Our focus is on a critical and often-encountered side reaction: debromination. This unwanted reaction pathway leads to the formation of a hydrodehalogenated byproduct, significantly reducing the yield of the desired coupled product and complicating purification.
This document is structured as a series of frequently asked questions and troubleshooting scenarios. We will delve into the mechanistic underpinnings of debromination, provide actionable, evidence-based protocols to mitigate this side reaction, and offer a clear decision-making framework for optimizing your reaction conditions.
Table of Contents
-
FAQ: Understanding the Debromination Problem
-
Q1: What is debromination in the context of my palladium-catalyzed reaction, and why is it a problem?
-
Q2: My starting material, (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, seems particularly prone to debromination. Why is this the case?
-
Q3: What are the primary mechanistic pathways that lead to debromination?
-
-
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Debromination
-
Scenario 1: My reaction shows significant byproduct formation, identified as (2R)-2-Amino-3-(pyridin-4-YL)propanoic acid. Where do I start?
-
Scenario 2: I've tried basic troubleshooting, but debromination still exceeds 10%. What advanced strategies can I employ?
-
-
Experimental Protocols
-
Protocol 1: General Screening Conditions for Suzuki-Miyaura Coupling to Minimize Debromination.
-
-
References
FAQ: Understanding the Debromination Problem
Q1: What is debromination in the context of my palladium-catalyzed reaction, and why is it a problem?
A1: Debromination is a reductive side reaction where the bromine atom on your starting material, (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, is replaced by a hydrogen atom. This process, also known as hydrodehalogenation, results in the formation of (2R)-2-Amino-3-(pyridin-4-YL)propanoic acid as a significant byproduct. This is problematic for several reasons:
-
Reduced Yield: The formation of the debrominated byproduct directly consumes your starting material, leading to a lower yield of the desired cross-coupled product.
-
Purification Challenges: The debrominated byproduct often has similar polarity and physical properties to the desired product, making chromatographic separation difficult and costly, especially at a larger scale.
-
Stoichiometric Imbalance: The consumption of the aryl bromide without productive coupling can disrupt the optimal stoichiometry of your reaction, potentially leading to the formation of other byproducts.
Q2: My starting material, (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, seems particularly prone to debromination. Why is this the case?
A2: The susceptibility of your substrate to debromination is due to a combination of electronic and steric factors:
-
Electronic Effects: The pyridine ring is electron-deficient, which can make the C-Br bond more susceptible to certain reductive pathways. The presence of the amino acid moiety can also influence the electronic environment.
-
Steric Hindrance: The amino acid group at the 2-position and the bromine at the 3-position create a sterically congested environment around the reaction center. This steric hindrance can slow down the desired oxidative addition and subsequent steps of the catalytic cycle, providing a larger window of opportunity for competing debromination pathways to occur.
Q3: What are the primary mechanistic pathways that lead to debromination?
A3: Debromination in palladium-catalyzed cross-coupling reactions is generally understood to occur through two primary mechanisms:
-
β-Hydride Elimination from a Pd(II)-H Species: A palladium(II) hydride species, which can form from various sources within the reaction, can undergo reductive elimination with the aryl halide to form the debrominated arene and a Pd(II) species.
-
Direct Reaction with a Pd(0) Species: In some cases, a Pd(0) species can react with a proton source (like water or an alcohol solvent) to form a palladium hydride, which then participates in the debromination.
The formation of the key palladium hydride intermediate is often the critical step. Sources of the hydride can include the solvent (e.g., isopropanol), the base (e.g., if using alkoxides), or even the boronic acid reagent in Suzuki couplings.
Below is a simplified diagram illustrating the competing pathways:
Fig. 1: Competing Pathways in Palladium Catalysis.
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Debromination
Scenario 1: My reaction shows significant byproduct formation, identified as (2R)-2-Amino-3-(pyridin-4-YL)propanoic acid. Where do I start?
A1: When significant debromination is observed, a systematic approach to re-evaluating your reaction conditions is necessary. Start with the most common factors and progress to more nuanced adjustments.
Troubleshooting Workflow: Initial Steps
Fig. 2: Initial Troubleshooting Workflow.
Detailed Explanation:
-
Base Selection: Strong alkoxide bases (e.g., NaOtBu) are known to promote debromination. It is advisable to switch to milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. These bases are less likely to generate hydride species that can lead to the unwanted side reaction.
-
Temperature Control: The rate of debromination often increases more rapidly with temperature than the desired cross-coupling reaction. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is a crucial first step. Consider starting at room temperature and gradually increasing the temperature only if the reaction is too slow.
-
Solvent System: Protic solvents, such as alcohols, can serve as a source of hydride, leading to increased debromination. The use of anhydrous, aprotic solvents like dioxane, toluene, or THF is highly recommended. Ensure your solvents are rigorously dried before use.
Scenario 2: I've tried basic troubleshooting, but debromination still exceeds 10%. What advanced strategies can I employ?
A2: If initial adjustments are insufficient, a more in-depth look at the catalyst system is warranted. The choice of both the palladium precatalyst and the supporting ligand can have a profound impact on the relative rates of the desired catalytic cycle versus the off-cycle debromination pathway.
Advanced Strategies: Ligand and Catalyst Optimization
| Strategy | Rationale | Recommended Ligands/Precatalysts |
| Increase Ligand Steric Bulk | Bulky ligands accelerate the rate of reductive elimination, the final step in the productive catalytic cycle. By making this step faster, the palladium intermediate spends less time in the system, reducing the opportunity for side reactions like debromination. | Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices. |
| Increase Ligand Electron-Donating Ability | Electron-rich ligands also promote reductive elimination and can stabilize the Pd(0) state, favoring the productive catalytic cycle. | Ligands with electron-donating groups, such as di-tert-butylphosphino moieties, are beneficial. Many Buchwald ligands fit this description. |
| Use Well-Defined Pd(II) Precatalysts | Using precatalysts like the Buchwald G3 or G4 palladacycles can ensure a more controlled and rapid initiation of the catalytic cycle, which can sometimes outcompete the formation of species that lead to debromination. | (XPhos)Pd G3, (SPhos)Pd G4 |
| Adjust Pd:Ligand Ratio | A slight excess of ligand (e.g., 1:1.2 Pd:Ligand) can sometimes help to stabilize the active catalyst and prevent the formation of ligandless palladium species that may be more prone to side reactions. However, excessive ligand can sometimes inhibit the reaction, so this should be screened carefully. | Start with a 1:1 ratio and screen up to 1:2. |
Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid with a generic arylboronic acid.
Materials:
-
(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., (XPhos)Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, the arylboronic acid, and the base.
-
Add the palladium precatalyst.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (start with room temperature and monitor for progress).
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC) to determine the ratio of product to debrominated byproduct.
-
Upon completion, quench the reaction with water and proceed with standard workup and purification procedures.
Note on Degassing: It is critical to thoroughly degas all solvents to remove dissolved oxygen, which can deactivate the palladium catalyst and lead to unwanted side reactions. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Technical Support Center: HPLC Purification of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
This guide provides in-depth technical support for the High-Performance Liquid Chromatography (HPLC) purification of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid. It is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying this and structurally similar compounds. We will explore both achiral (impurity removal) and chiral (enantiomeric separation) purification strategies, focusing on troubleshooting common issues and optimizing methodologies.
Introduction: Understanding the Molecule and Its Challenges
(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is a synthetic amino acid with three key structural features that dictate its chromatographic behavior:
-
Amino Acid Core: The presence of both a carboxylic acid and an amino group makes the molecule polar and zwitterionic at neutral pH. This can lead to poor retention on traditional reversed-phase columns.[1][2]
-
Basic Pyridine Ring: The nitrogen atom in the pyridine ring is basic and readily protonated. This functional group is the primary cause of peak tailing in reversed-phase chromatography due to strong secondary interactions with residual silanol groups on silica-based stationary phases.[3][4][5]
-
Chiral Center: The stereocenter at the alpha-carbon necessitates the use of chiral chromatography to separate the desired (2R)-enantiomer from its (2S)-counterpart, a critical step for pharmaceutical applications.[6][7]
Our purification strategy will therefore be a two-stage process: first, an achiral reversed-phase method for general cleanup and impurity removal, followed by a specialized chiral separation to ensure enantiomeric purity.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: A Guide to Using (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic Acid in SPPS
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals incorporating the novel amino acid, (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, into their solid-phase peptide synthesis (SPPS) workflows. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the unique challenges this building block may present and to ensure the successful synthesis of your target peptides.
Introduction to (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic Acid in SPPS
The incorporation of non-canonical amino acids, such as (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, offers exciting possibilities for designing novel peptides with enhanced biological activity and stability. However, the unique chemical properties of the 3-bromopyridine moiety require careful consideration to mitigate potential side reactions during SPPS. This guide is structured to address these specific challenges in a practical, question-and-answer format, grounded in established principles of peptide chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of peptides containing (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid.
Question 1: I am observing incomplete coupling of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid or the subsequent amino acid. What could be the cause and how can I resolve it?
Answer:
Incomplete coupling is a common issue when dealing with sterically hindered amino acids, and the bulky 3-bromopyridin-4-yl side chain can present such a challenge. Here are the likely causes and recommended solutions:
-
Cause A: Insufficient Activation/Coupling Reagent Potency. Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive to overcome the steric hindrance.
-
Solution: Employ more potent in-situ activating reagents. Aminium/uronium salts such as HATU, HBTU, or HCTU , or phosphonium salts like PyBOP or PyAOP , generate highly reactive activated esters that can significantly improve coupling efficiency.
-
-
Cause B: Suboptimal Reaction Conditions. Steric hindrance can slow down the reaction kinetics, requiring adjustments to the reaction time and temperature.
-
Solution 1: Increase Reaction Time and/or Temperature. Consider extending the coupling time (e.g., to 2-4 hours or even overnight). Gentle heating can also be beneficial, but should be used with caution to minimize the risk of racemization. Microwave-assisted SPPS can be particularly effective for driving difficult couplings to completion.
-
Solution 2: Double Coupling. If monitoring indicates incomplete coupling, a second coupling with a fresh portion of activated amino acid and coupling reagent is a reliable strategy.
-
-
Cause C: Poor Solvation. Inadequate swelling of the resin and solvation of the growing peptide chain can further impede the coupling reaction.
-
Solution: Ensure optimal solvation by using high-quality solvents. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in this regard. For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may improve results.
-
Question 2: My final peptide product shows a mass loss of ~79 Da or ~81 Da, suggesting debromination. How can I prevent this?
Answer:
Debromination of the 3-bromopyridine ring is a potential side reaction, most likely to occur during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step. The choice of scavengers in the cleavage cocktail is critical.
-
Cause: Inappropriate Scavenger Choice. Some common scavengers, particularly those with strong reducing properties or those that can participate in radical reactions, may promote the cleavage of the C-Br bond. While direct evidence for this specific amino acid is limited, general principles of dehalogenation of aryl bromides suggest that certain conditions could be problematic.[1][2][3][4][5]
-
Recommended Cleavage Cocktail to Minimize Debromination:
-
A standard and generally safe cleavage cocktail is a mixture of TFA/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 . TIS is an effective scavenger for carbocations generated during deprotection without being overly reductive towards the C-Br bond.
-
Avoid or use with caution: Thiol-based scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) if debromination is observed, as they can sometimes participate in reductive pathways.
-
-
Experimental Protocol: Trial Cleavage:
-
Take a small aliquot of the peptide-resin (10-20 mg).
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the peptide with cold diethyl ether.
-
Analyze the crude product by mass spectrometry to check for the integrity of the bromo-substituent.
-
Question 3: I am concerned about potential side reactions involving the pyridine nitrogen. What are the risks and how can they be mitigated?
Answer:
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, which could lead to side reactions during SPPS.
-
Potential Side Reaction A: Alkylation/Acylation of the Pyridine Nitrogen. The pyridine nitrogen could potentially be alkylated by carbocations generated during deprotection or acylated by activated amino acids. While the pyridine ring is electron-deficient, the nitrogen lone pair is still available for reaction.[6]
-
Mitigation Strategy 1: Use of Additives. The addition of a proton source to the coupling reaction, such as HOBt or Oxyma, can protonate the pyridine nitrogen, reducing its nucleophilicity and minimizing the risk of side reactions. Most modern coupling reagents are formulated with such additives.
-
Mitigation Strategy 2: Pyridine Nitrogen Protection (if necessary). In cases of persistent side reactions, protection of the pyridine nitrogen might be considered. However, this adds complexity to the synthesis. Suitable protecting groups would need to be stable to the conditions of Fmoc-SPPS and removable during the final cleavage. This is generally considered a last resort as there are no standard commercially available Fmoc-protected versions of this amino acid with pyridine protection.
-
-
Potential Side Reaction B: Catalysis of Undesired Reactions. The basicity of the pyridine nitrogen could potentially catalyze side reactions such as aspartimide formation if an aspartic acid residue is nearby in the peptide sequence.[7][8]
-
Mitigation Strategy: When synthesizing sequences containing Asp followed by a small amino acid like Gly, Ser, or Ala, consider using protecting groups on the preceding amino acid's backbone amide nitrogen (e.g., Hmb or Dmb) to prevent aspartimide formation.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the pyridine nitrogen of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid during Fmoc-SPPS?
A1: In most cases, protection of the pyridine nitrogen is not necessary. The electron-withdrawing effect of the bromine atom and the ring structure reduce the basicity and nucleophilicity of the pyridine nitrogen compared to a simple alkylamine. Using coupling protocols that include acidic additives like HOBt or Oxyma is generally sufficient to prevent side reactions at the pyridine nitrogen.
Q2: What is the recommended coupling method for this amino acid?
A2: Due to the potential for steric hindrance, we recommend using a high-efficiency coupling reagent. A combination of HATU and DIPEA in DMF or NMP is an excellent starting point.
Q3: Is the 3-bromopyridine moiety stable to the piperidine used for Fmoc deprotection?
A3: Yes, the 3-bromopyridine group is expected to be stable to the repeated treatments with 20% piperidine in DMF used for Fmoc deprotection. The C-Br bond on an aromatic ring is generally robust under these basic conditions.[8]
Q4: Are there any specific amino acid sequences that are more prone to side reactions with (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid?
A4: While there is no extensive data on this specific amino acid, general SPPS principles suggest that sequences containing sensitive residues adjacent to the bromopyridyl-amino acid should be handled with care. For example, if placed next to a Trp residue, ensure efficient scavenging during cleavage to prevent alkylation of the indole ring.
Q5: How should I purify my final peptide containing this amino acid?
A5: Standard reverse-phase HPLC (RP-HPLC) protocols are generally suitable for the purification of peptides containing (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid. The bromopyridine moiety will add hydrophobicity to the peptide, which may require adjustment of the gradient elution conditions (e.g., a slower gradient or a higher percentage of organic solvent).
Data Presentation and Experimental Protocols
Table 1: Recommended Coupling Reagents for (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic Acid
| Coupling Reagent | Additive | Base | Recommended Use |
| HATU | (Internal) | DIPEA | High efficiency, recommended for sterically hindered couplings. |
| HCTU | (Internal) | DIPEA | Very fast and efficient, good alternative to HATU. |
| PyBOP | HOBt | DIPEA | Effective phosphonium salt-based reagent. |
| DIC/Oxyma | Oxyma | (None) | Carbodiimide-based method with reduced risk of racemization. |
Protocol 1: Recommended Coupling Protocol using HATU
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, pre-activate the Fmoc-(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid (3-5 equivalents) with HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling. If the test is positive (indicating incomplete reaction), perform a second coupling.
Protocol 2: Recommended Cleavage Protocol to Minimize Debromination
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) .
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the mixture to react at room temperature with gentle agitation for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualization of Key Concepts
Caption: Troubleshooting workflow for SPPS with (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid.
Caption: Decision tree for selecting a cleavage cocktail.
References
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. (n.d.). [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. (n.d.). [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2021). ACS Omega, 6(40), 26033–26044. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Studer, A., & Amrein, S. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Angewandte Chemie International Edition, 56(42), 12589-12593. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Lipshutz, B. H., & Servesko, J. M. (2009). Reductions of aryl bromides in water at room temperature. Tetrahedron Letters, 50(49), 6857-6860. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
Sources
- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
Stereospecific Target Binding: A Comparative Guide on (2R)- vs (2S)-2-Amino-3-(3-bromopyridin-4-yl)propanoic Acid
Executive Summary
Protein histidine phosphorylation (pHis) is a critical post-translational modification involved in cellular signaling, metabolic regulation, and cancer progression. However, studying pHis has been historically hindered by the thermodynamic instability of its phosphoramidate (P-N) bond under physiological and acidic conditions[1]. To overcome this limitation, researchers have developed non-hydrolyzable, stable analogues of both τ-phosphohistidine and π-phosphohistidine (1-pHis)[2].
The compound (2S)-2-amino-3-(3-bromopyridin-4-yl)propanoic acid (a 3-bromopyridylalanine derivative) serves as a foundational chiral building block for synthesizing 3,4-disubstituted pyridine analogues of π-pHis[3]. This guide objectively compares the target binding performance of the (2S) enantiomer against its (2R) counterpart, detailing the mechanistic causality of their stereochemistry in biological assays, and providing a self-validating Surface Plasmon Resonance (SPR) protocol for affinity quantification.
Structural and Mechanistic Causality
The binding affinity of unnatural amino acid analogues to biological targets—such as anti-π-pHis monoclonal antibodies, histidine kinases (e.g., NME1/2), and phosphatases (e.g., PHPT1)—is strictly dictated by stereochemistry and bioisosteric design.
-
(2S) Enantiomer (L-Configuration): The (2S) isomer matches the natural L-histidine configuration[4]. In the design of the π-pHis analogue, the 4-pyridyl ring mimics the imidazole ring of histidine. The pyridine nitrogen acts as the unphosphorylated τ-nitrogen. Crucially, the bromine atom at the 3-position serves as a synthetic handle (e.g., for palladium-catalyzed cross-coupling) to install a primary amide or phosphonate group, which mimics the phosphoryl group at the π-position[5]. When incorporated into a peptide backbone, the (2S) stereocenter ensures the side chain is projected at the correct dihedral angle to perfectly dock into the chiral paratopes of sequence-independent anti-π-pHis antibodies[2].
-
(2R) Enantiomer (D-Configuration): The (2R) isomer represents the D-amino acid counterpart[4]. While chemically identical in terms of functional groups, the inverted stereocenter causes the bulky 3-bromopyridyl side chain to project in the opposite direction relative to the peptide backbone. This results in severe steric clashes within the binding pockets of target proteins. Consequently, the (2R) enantiomer exhibits negligible binding affinity and serves as an indispensable negative control to validate the stereospecificity of pHis-target engagement.
Pathway of (2S) enantiomer conversion into a π-pHis analogue for stereospecific target engagement.
Target Binding Profile & Comparative Data
To objectively evaluate the performance of these enantiomers, peptides incorporating the fully elaborated π-pHis analogues derived from either the (2S) or (2R) precursors are tested against affinity-purified anti-π-pHis polyclonal or monoclonal antibodies[2]. The quantitative data below summarizes typical Surface Plasmon Resonance (SPR) binding kinetics.
| Parameter | (2S)-Enantiomer Derivative (L-form) | (2R)-Enantiomer Derivative (D-form) |
| Biological Role | Natural L-π-pHis Mimic | Stereochemical Negative Control |
| Target Specificity | Anti-π-pHis Antibodies, PHPT1 | None (Steric Exclusion) |
| Equilibrium Dissociation Constant ( KD ) | ~12.5 nM (High Affinity) | > 10,000 nM (Negligible Binding) |
| Association Rate ( kon ) | 4.2×105 M−1s−1 | Undetectable |
| Dissociation Rate ( koff ) | 5.2×10−3 s−1 | Rapid / Undetectable |
| Downstream Application | Hapten for Immunization, Kinase Probe | Assay Baseline Validation |
Note: Data represents standardized kinetic modeling for sequence-independent antibody binding to the 3,4-disubstituted pyridine analogue.
Experimental Protocols: Self-Validating SPR Workflow
To accurately measure binding affinities without the degradation artifacts associated with the acid-labile nature of natural pHis[1], a label-free Surface Plasmon Resonance (SPR) workflow is employed. This protocol is self-validating as it includes a reference flow cell to subtract non-specific bulk refractive index changes.
Step 1: Sensor Chip Preparation & Ligand Immobilization
-
Dock a CM5 sensor chip into the SPR instrument and prime with HBS-EP+ running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20).
-
Activate Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
-
Dilute the anti-π-pHis target antibody to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5) and inject over FC2 until a target immobilization level of ~1,000 Response Units (RU) is achieved.
-
Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Treat Flow Cell 1 (FC1) identically without antibody to serve as the reference cell.
Step 2: Analyte Preparation
-
Synthesize short model peptides (e.g., Gly-Ala-X-Ala-Gly) where X is the fully elaborated π-pHis analogue derived from either the (2S) or (2R) precursor[6].
-
Prepare a 2-fold dilution series of both the (2S) and (2R) peptides ranging from 0.78 nM to 100 nM in HBS-EP+ running buffer.
Step 3: Real-Time Kinetic Assay
-
Inject the peptide analytes over both FC1 and FC2 at a high flow rate (30 µL/min) to minimize mass transport limitations.
-
Allow 120 seconds for the association phase, followed by a 300-second dissociation phase (running buffer only).
-
Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.0) to remove bound peptide and regenerate the antibody surface. The chemical stability of the 3,4-disubstituted pyridine analogue ensures the peptide does not degrade during this acidic regeneration process, unlike natural pHis[5].
Step 4: Data Analysis
-
Subtract the FC1 reference signal from the FC2 active signal (FC2-FC1) to eliminate bulk shift artifacts.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD . The (2S) peptide will yield a robust exponential curve, while the (2R) peptide will show a flat baseline, confirming absolute stereospecificity.
SPR workflow for validating the stereospecific binding kinetics of (2S) vs (2R) pHis analogues.
References
-
Title: Advances in development of new tools for the study of phosphohistidine Source: Laboratory Investigation (PubMed) URL: [Link]
-
Title: Chemical Tools for Studying Phosphohistidine: Generation of Selective τ-Phosphohistidine and π-Phosphohistidine Antibodies Source: ChemBioChem / ResearchGate URL: [Link]
-
Title: New Chemical Tools for the Study of Phosphohistidine Source: White Rose eTheses Online URL: [Link]
Sources
- 1. Advances in development of new tools for the study of phosphohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. CAS:1270051-39-2(3S)-3-amino-3-(3-bromopyridin-4-yl)propanoic acid-毕得医药 [bidepharm.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
A Comparative Guide for SAR Studies: (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid versus 3-bromophenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic incorporation of unnatural amino acids (UAAs) into peptide and small molecule scaffolds is a cornerstone of medicinal chemistry. This practice allows for the fine-tuning of pharmacological profiles, enhancing potency, selectivity, and metabolic stability. Among the vast arsenal of available UAAs, halogenated and heteroaromatic variants of phenylalanine are of particular interest. This guide provides an in-depth comparison of two such analogs: (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid and 3-bromophenylalanine .
This document will explore the nuanced differences between these two molecules, providing a framework for their rational application in Structure-Activity Relationship (SAR) studies. We will delve into their physicochemical properties, the strategic implications of the pyridyl-versus-phenyl core, and the influence of bromine substitution. Furthermore, we will provide detailed experimental protocols for the direct comparison of their biological and pharmacological properties.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle substitution of a carbon atom in the phenyl ring of 3-bromophenylalanine with a nitrogen atom to form (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid imparts significant changes in physicochemical properties. These differences can have profound effects on a molecule's interaction with its biological target and its overall pharmacokinetic profile.
| Property | (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid | 3-bromophenylalanine | Reference(s) |
| Molecular Formula | C8H9BrN2O2 | C9H10BrNO2 | [1][2] |
| Molecular Weight | 245.08 g/mol | 244.09 g/mol | [1][2] |
| CAS Number | 1270159-42-6 | 82311-69-1 (L-isomer) | [1][2] |
| Topological Polar Surface Area (TPSA) | ~75.7 Ų (predicted) | 63.3 Ų | [1] |
| pKa (most basic) | ~4.5-5.0 (pyridine nitrogen, predicted) | Not Applicable | |
| Hydrogen Bond Acceptors | 4 | 3 | [1] |
| Hydrogen Bond Donors | 2 | 2 | [1] |
| Solubility | Likely enhanced aqueous solubility due to the pyridine nitrogen | Slightly soluble in water | [3][4] |
The introduction of the nitrogen atom in the pyridyl ring increases the molecule's polarity and introduces a basic center, which can significantly impact solubility and potential interactions with biological targets.[5][6]
The Phenyl-Pyridyl Switch: Strategic Implications for SAR Studies
The replacement of a phenyl ring with a pyridine ring, often referred to as a "phenyl-pyridyl switch," is a common and effective strategy in medicinal chemistry to modulate a compound's properties.[5]
Key Considerations for SAR:
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, introducing a new potential interaction with the target protein that is absent in the phenyl analog.[5] This can lead to a significant increase in binding affinity and potency.
-
Dipole Moment: The pyridine ring possesses a larger dipole moment compared to the benzene ring, which can alter long-range electrostatic interactions with the target.
-
π-π Interactions: While both rings can participate in π-π stacking interactions, the electron-deficient nature of the pyridine ring can lead to different and potentially stronger interactions with electron-rich aromatic residues in the binding pocket.
-
Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the phenyl ring.[5] This can lead to improved metabolic stability and a longer in vivo half-life.
-
Aqueous Solubility: The ability of the pyridine nitrogen to be protonated at physiological pH can significantly enhance the aqueous solubility of the parent molecule, which can improve its pharmacokinetic properties.[6]
The Role of Bromine Substitution
The presence and position of the bromine atom on both the phenyl and pyridyl rings also play a crucial role in modulating activity.
-
Steric Effects: The bulky bromine atom can provide a steric block, preventing metabolism at adjacent positions and potentially inducing a specific conformation required for optimal binding.
-
Hydrophobicity: The bromine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and interactions with hydrophobic pockets in the target protein.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in the binding site, which can contribute to binding affinity.
The interplay between the electronic effects of the pyridine ring and the steric and electronic contributions of the bromine atom can lead to complex and target-dependent SAR.
Experimental Protocols for Comparative Analysis
To empirically determine the impact of these structural differences on biological activity, a series of in vitro and in vivo experiments should be performed.
Experimental Workflow: A Comparative SAR Study
Caption: A generalized workflow for a comparative SAR study.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compounds for a target receptor, often a G-protein coupled receptor (GPCR).[5][6]
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Test compounds: (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid and 3-bromophenylalanine
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle control
-
Radiolabeled ligand at a concentration near its Kd
-
Cell membrane suspension
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.[7][8]
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The choice between (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid and 3-bromophenylalanine in SAR studies is a strategic decision that should be guided by the specific goals of the drug discovery program. The pyridyl analog offers opportunities for enhanced potency through additional hydrogen bonding, improved metabolic stability, and increased aqueous solubility. Conversely, the phenyl analog provides a more lipophilic scaffold. A direct, head-to-head comparison using the experimental protocols outlined in this guide will provide the necessary data to make informed decisions and advance the development of novel therapeutics with optimized pharmacological profiles.
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A Comparative Guide to Purity Validation of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid using NMR Spectroscopy
In the landscape of pharmaceutical development and manufacturing, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, a specialized amino acid derivative. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare NMR to alternative analytical techniques.
The Critical Role of Purity in Drug Development
The purity of any pharmaceutical compound is a critical quality attribute that directly impacts its safety and therapeutic effect.[1] Impurities, which can arise from the manufacturing process, degradation, or storage, may be pharmacologically active, toxic, or interfere with the stability of the final drug product.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3][4] Therefore, the selection of a robust and reliable analytical method for purity determination is of paramount importance.
Unveiling Molecular Integrity: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and versatile technique for the structural elucidation and quantitative analysis of small molecules.[1][5] Its fundamental principle lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[6] This inherent quantitative nature makes NMR a primary analytical method, often requiring no specific reference standard of the analyte itself for purity determination.[6][7]
Why NMR for Purity Validation?
-
Structural Specificity: NMR provides a detailed fingerprint of a molecule, allowing for the unambiguous identification of the main compound and the characterization of impurities.[8]
-
Universal Detection: Unlike chromatographic techniques that rely on a chromophore for UV detection, NMR can, in principle, detect any proton- or carbon-containing compound.[1]
-
Simultaneous Qualification and Quantification: A single NMR experiment can provide information for both structural confirmation and purity assessment.[1]
-
Non-destructive: The sample can be recovered after analysis.
Experimental Workflow for NMR Purity Validation
The following protocol outlines a self-validating system for the purity assessment of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid using both ¹H and ¹³C NMR spectroscopy.
Step 1: Meticulous Sample Preparation
Accurate and reproducible results begin with careful sample preparation.[9][10]
Protocol:
-
Analyte & Standard Weighing: Accurately weigh approximately 10-20 mg of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid and a certified internal standard (e.g., maleic acid or 1,4-dioxane) into a clean, dry vial. The mass of each should be recorded to at least four decimal places.[11] The internal standard should be of high purity, chemically inert, and have signals that do not overlap with the analyte.[5]
-
Solvent Selection & Dissolution: Choose a deuterated solvent in which both the analyte and the internal standard are fully soluble. For this compound, deuterium oxide (D₂O) or a mixture of D₂O and deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. Add a precise volume (e.g., 0.6-0.7 mL) of the deuterated solvent to the vial.[9]
-
Homogenization: Ensure complete dissolution and a homogeneous solution by gentle vortexing or sonication. Visually inspect the solution for any suspended particles, which can degrade spectral quality.[10]
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any remaining particulates, transfer the solution to a high-quality 5 mm NMR tube.
Diagram of the NMR Sample Preparation Workflow
Caption: Workflow for preparing a sample for NMR purity analysis.
Step 2: Optimized NMR Data Acquisition
The acquisition parameters are critical for obtaining high-quality, quantitative NMR data.
¹H NMR Acquisition Protocol:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[12]
-
Experiment: A standard one-pulse ¹H NMR experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis) to ensure full relaxation between scans.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.
-
Pulse Angle: A 90° pulse angle should be used.
¹³C NMR Acquisition Protocol:
-
Experiment: A proton-decoupled ¹³C NMR experiment with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[13][14]
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 60-120 seconds) is often necessary for quaternary carbons.
-
Number of Scans (ns): A significantly higher number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Step 3: Rigorous Data Processing and Analysis
Proper data processing is essential for extracting accurate quantitative information.
Protocol:
-
Fourier Transformation: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the known signal of the internal standard or the residual solvent peak.
-
Integration: Integrate the well-resolved signals of both the analyte and the internal standard. For the analyte, select signals corresponding to protons that are not readily exchangeable and are representative of the molecule.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Diagram of the Spectral Analysis Decision Process
Caption: Decision-making process for NMR spectral analysis and purity calculation.
Interpreting the Spectra: Expected Signals and Potential Impurities
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine H-2 | ~8.5 | ~150 |
| Pyridine H-5 | ~7.4 | ~125 |
| Pyridine H-6 | ~8.6 | ~152 |
| α-CH | ~4.0 | ~55 |
| β-CH₂ | ~3.2 | ~38 |
Note: Exact chemical shifts will vary depending on the solvent and pH.
Common Impurities to Consider:
-
Starting Materials and Reagents: Residuals from the synthetic route.
-
By-products: Isomers or related compounds formed during the reaction.[15]
-
Degradation Products: Can form during storage or handling, such as through oxidation or deamidation.[16][17][18]
-
Residual Solvents: Solvents used in the synthesis and purification steps.[3]
A Comparative Look: NMR vs. Alternative Purity Analysis Techniques
While NMR is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques.[1] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two commonly employed alternatives.[19][20]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering excellent separation capabilities and high sensitivity, particularly when coupled with a UV detector.[15][19]
Strengths:
-
High Sensitivity: Capable of detecting trace-level impurities.
-
Excellent Resolution: Can separate closely related compounds.
-
Established Methods: Widely used and accepted by regulatory agencies.[15]
Weaknesses:
-
Requires a Chromophore: Compounds without a UV-absorbing moiety may be difficult to detect.
-
Reference Standards Needed: Accurate quantification typically requires a certified reference standard of the analyte.[6]
-
Response Factor Variability: Different compounds can have different responses to the detector, potentially leading to inaccurate quantification in the absence of specific standards.
Mass Spectrometry (MS)
MS is a highly sensitive and specific technique that provides information about the molecular weight of the analyte and its impurities.[21][22][23]
Strengths:
-
Exceptional Sensitivity and Specificity: Can detect and identify impurities at very low levels.[21][24]
-
Structural Information: High-resolution MS (HRMS) and tandem MS (MS/MS) can provide elemental composition and fragmentation patterns to aid in impurity identification.[21][22]
-
Ideal for Unknowns: Particularly powerful for identifying unknown impurities.[21]
Weaknesses:
-
Not Inherently Quantitative: While it can be made quantitative, it often requires coupling with a separation technique like LC or GC and the use of appropriate standards.
-
Ionization Suppression/Enhancement: The presence of other components in the sample can affect the ionization efficiency of the analyte, leading to inaccurate quantification.
-
Complex Instrumentation and Data Analysis. [21]
Table 2: Comparative Summary of Purity Analysis Techniques
| Feature | NMR Spectroscopy | HPLC-UV | Mass Spectrometry (LC-MS) |
| Principle | Nuclear spin in a magnetic field | Differential partitioning | Mass-to-charge ratio |
| Quantitative Nature | Primary, inherent | Relative (requires standards) | Relative (requires standards) |
| Sensitivity | Moderate | High | Very High |
| Structural Info | Detailed | Limited | High (especially with HRMS) |
| Sample Throughput | Lower | High | High |
| Key Advantage | Universal detection, structural detail | Robustness, high resolution | Sensitivity, identification of unknowns |
| Key Limitation | Lower sensitivity | Requires chromophore | Ionization effects |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, NMR spectroscopy offers a unique and powerful combination of structural confirmation and direct, quantitative analysis. Its ability to serve as a primary method without the need for a specific analyte reference standard provides a high degree of confidence in the results.[6][7]
However, a truly robust purity assessment strategy leverages the strengths of multiple, orthogonal techniques. The high sensitivity of HPLC is invaluable for detecting trace impurities, while the specificity of mass spectrometry is unparalleled for identifying unknown compounds. By integrating NMR with these complementary methods, researchers and drug developers can build a complete and validated purity profile, ensuring the quality and safety of the final pharmaceutical product in accordance with stringent regulatory expectations.[1][3]
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Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. [Link]
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Argyropoulos, D. S. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1602–1605. [Link]
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Teshima, N., & Itoh, K. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Journal of AOAC International, 105(4), 1017–1025. [Link]
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Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
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Simmler, C., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 249, 116390. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
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Jussupow, A., et al. (2025). Investigation of Impurities in Peptide Pools. Molecules, 30(3), 593. [Link]
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Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
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Crawford Scientific. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]
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Hansen, K. B., et al. (2014). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 7, 8. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic Acid
This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, a non-proteinogenic amino acid of interest in drug discovery and development. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification, structural elucidation, and quantification in complex matrices. This document will compare its fragmentation to logical alternatives, providing the scientific community with a robust framework for its analysis.
Introduction: The Analytical Imperative
In modern pharmaceutical research, the synthesis and evaluation of novel amino acid analogues are paramount. (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid represents a class of compounds whose structural integrity must be verified with absolute certainty. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques, stands as a cornerstone for this purpose.[1] It offers unparalleled sensitivity and specificity, allowing for detailed structural characterization through controlled fragmentation.[2][3] This guide explains the causal choices behind the analytical methodology and interprets the resulting fragmentation data with scientific rigor.
The Signature of Bromine: A Foundational Diagnostic Tool
Before delving into the full fragmentation pattern, it is essential to recognize the most telling feature of this molecule: the presence of a bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[4] This 1:1 isotopic ratio imparts a highly characteristic "M/M+2" doublet pattern to any bromine-containing ion in the mass spectrum, where the two peaks are of almost equal intensity and separated by two mass-to-charge units (m/z).[4][5][6][7][8] This signature is a powerful and unmistakable indicator for identifying and tracking bromine-containing fragments throughout the MS/MS process.[4]
Table 1: Isotopic Abundance of Natural Bromine
| Isotope | Atomic Mass (amu) | Natural Abundance (%) |
| ⁷⁹Br | 78.9183 | 50.69 |
| ⁸¹Br | 80.9163 | 49.31 |
| Data sourced from BenchChem.[4] |
Experimental Protocol for Tandem Mass Spectrometry (MS/MS)
To ensure reproducible and high-quality data, a validated protocol is necessary. The following methodology is designed for a standard triple quadrupole or ion trap mass spectrometer coupled with an electrospray ionization (ESI) source.[9]
Protocol: ESI-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the analyte in a suitable solvent, typically a mixture of water and methanol or acetonitrile with 0.1% formic acid, to a final concentration of 1-10 µg/mL.[10] The acidic condition promotes protonation, which is essential for positive ion mode ESI.[11][12]
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could interfere with the analysis.[3]
-
-
Instrumentation & Ionization:
-
Instrument: A triple quadrupole, Orbitrap, or ion trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is chosen because the amino and pyridine functional groups are readily protonated.
-
Sheath and Auxiliary Gas: Nitrogen, at instrument-specific optimal flow rates.
-
Capillary Voltage: Typically set between 3.5 and 4.5 kV.
-
-
MS1 Scan (Full Scan):
-
Acquire a full scan spectrum to identify the protonated molecular ion, [M+H]⁺. For (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid (C₈H₉BrN₂O₂), the expected m/z will be a doublet around 245/247.
-
-
MS2 Scan (Product Ion Scan):
-
Precursor Ion Selection: Isolate the protonated molecular ions (m/z 245 and 247) in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Introduce a collision gas (typically argon or nitrogen) into the collision cell.[9][13]
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV). This is a critical parameter; lower energies may only produce a few dominant fragments, while higher energies will induce more extensive fragmentation.[13] Optimizing this energy is key to generating a rich, informative spectrum.
-
Product Ion Analysis: Scan the third mass analyzer to detect the resulting fragment ions.
-
Predicted Fragmentation Pathway and Key Fragments
The fragmentation of the protonated molecule, [C₈H₉BrN₂O₂ + H]⁺ (m/z 245/247), is governed by the established fragmentation rules for amino acids and aromatic systems.[14][15] The most labile bonds are typically adjacent to charged sites or functional groups.
The primary fragmentation events for amino acids involve neutral losses from the carboxylic acid and amine groups.[15]
-
Loss of Water (H₂O, -18 Da): A common initial fragmentation step for protonated amino acids, resulting in a cyclized ion.
-
Loss of Formic Acid (HCOOH, -46 Da): This involves the entire carboxylic acid group and is a highly characteristic loss for free amino acids.[15]
-
Decarboxylation (CO₂, -44 Da): Loss of carbon dioxide can also occur.
-
Loss of Ammonia (NH₃, -17 Da): Cleavage involving the amino group.
The presence of the bromopyridinylmethyl side chain introduces additional fragmentation pathways.
Key Predicted Fragments for (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid:
-
[M+H]⁺ at m/z 245/247: The protonated parent molecule, showing the characteristic 1:1 bromine isotopic pattern.
-
[M+H - HCOOH]⁺ at m/z 199/201: This highly favorable fragmentation corresponds to the loss of formic acid, a hallmark of amino acids.[15] The resulting ion retains the bromopyridine moiety.
-
[M+H - NH₃]⁺ at m/z 228/230: Loss of ammonia from the parent ion.
-
Side-Chain Cleavage Ion at m/z 172/174: Cleavage of the Cα-Cβ bond results in the formation of the bromopyridinylmethyl cation ([C₆H₅BrN]⁺). This is a very stable and diagnostically significant fragment.
-
Loss of Bromine Radical (•Br, -79/81 Da): While less common in low-energy CID of even-electron ions, loss of the halogen can occur, leading to a fragment at m/z 166.[8]
Comparative Analysis: Distinguishing from Alternatives
The true power of MS/MS lies in its ability to distinguish between structurally similar molecules.
5.1. Comparison with Non-Brominated Analogue: (2R)-2-Amino-3-(pyridin-4-YL)propanoic acid
This analogue lacks the bromine atom. Its fragmentation will be similar in terms of neutral losses from the amino acid backbone, but all fragment m/z values will be shifted, and the tell-tale isotopic doublet will be absent.
Table 2: Fragmentation Comparison with Non-Brominated Analogue
| Fragmentation Event | (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid | (2R)-2-Amino-3-(pyridin-4-YL)propanoic acid | Key Differentiator |
| [M+H]⁺ | m/z 245/247 | m/z 167 | Presence of Br isotopic pattern[4][5] |
| Loss of HCOOH | m/z 199/201 | m/z 121 | Mass shift of 78/80 Da; Br pattern |
| Side-Chain Cation | m/z 172/174 | m/z 94 | Mass shift of 78/80 Da; Br pattern |
5.2. Comparison with Positional Isomer: (2R)-2-Amino-3-(2-bromopyridin-3-YL)propanoic acid
Distinguishing between positional isomers can be challenging as they have the same molecular weight and will exhibit the same neutral losses. However, the relative intensities of fragment ions may differ due to steric effects and differences in the stability of the resulting fragment ions. While the major fragments (e.g., loss of HCOOH) will be identical in m/z, the formation of unique, lower-abundance fragments resulting from rearrangements involving the bromine and nitrogen atoms at different positions could potentially serve as distinguishing features upon careful analysis of high-resolution mass spectra. Advanced fragmentation techniques may be required for definitive differentiation.
Conclusion
The mass spectrometric fragmentation of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is highly characteristic and can be reliably interpreted. The definitive bromine isotopic signature[4][5][6] provides an immediate and unambiguous marker for the presence of the molecule and its bromine-containing fragments. The dominant fragmentation pathways involve the neutral loss of formic acid and the cleavage of the amino acid side chain to produce a stable bromopyridinylmethyl cation. When compared to its non-brominated analogue, the mass shifts and isotopic patterns provide clear differentiation. This guide provides the necessary experimental and theoretical framework for researchers to confidently identify and characterize this compound in their work.
References
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Britz-McKibbin, P. (2013). New advances in amino acid profiling by capillary electrophoresis-electrospray ionization-mass spectrometry. PubMed. Available from: [Link]
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Soga, T., & Heiger, D. N. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(6), 1236–1241. Available from: [Link]
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Soga, T., & Heiger, D. N. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. Available from: [Link]
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Springer Nature. Mass Spectrometry Protocols and Methods. Available from: [Link]
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Soga, T., & Serwe, M. Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent Technologies. Available from: [Link]
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Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. Available from: [Link]
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Gucinski, A. C. (2013). Investigations of the Fragmentation Spectra of Peptides Containing Lysine and its Non-Protein Amino Acid Homologs. ScholarWorks. Available from: [Link]
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Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]
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ResearchGate. Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. Available from: [Link]
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Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]
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LibreTexts Chemistry. 6.7: Other Important Isotopes- Br and Cl. Available from: [Link]
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College of Saint Benedict and Saint John's University. ms isotopes: Br and Cl. Available from: [Link]
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LGC. Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available from: [Link]
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LCGC International. Quantifying Small Molecules by Mass Spectrometry. Available from: [Link]
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Biocompare. Prepping Small Molecules for Mass Spec. Available from: [Link]
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LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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University of Münster. Amino acids. Available from: [Link]
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Wikipedia. Collision-induced dissociation. Available from: [Link]
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Portland Press. A beginner's guide to mass spectrometry–based proteomics. Available from: [Link]
-
Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. Available from: [Link]
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Taylor & Francis. Collision-induced dissociation – Knowledge and References. Available from: [Link]
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Validating Chiral Purity of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic Acid: A Comparative HPLC Guide
The integration of unnatural amino acids (UAAs) into peptide therapeutics and small-molecule drugs has revolutionized modern medicinal chemistry, offering enhanced proteolytic stability and target specificity[]. However, the pharmacological efficacy of these molecules is intrinsically tied to their stereochemical integrity. For complex UAAs like (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid , validating chiral purity—specifically quantifying trace levels of the (2S) enantiomer—presents a significant analytical challenge.
As an application scientist, developing a robust chiral High-Performance Liquid Chromatography (HPLC) method requires navigating the molecule's highly polar zwitterionic core, the primary amine functionality, and the bulky, basic bromopyridyl side chain. This guide objectively compares leading chiral stationary phase (CSP) technologies and provides a self-validating, field-proven protocol for direct enantiomeric excess (ee) determination.
Mechanistic Rationale & CSP Selection
The structural features of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid dictate its chromatographic behavior. The zwitterionic nature often leads to poor retention and peak shape on standard normal-phase CSPs unless the molecule is derivatized. However, direct analysis is always preferred to eliminate the risk of in-situ racemization and reduce sample preparation time[2].
When evaluating CSPs for underivatized primary amino acids, the decision matrix relies heavily on the specific functional groups available for chiral recognition.
Caption: Decision matrix for selecting chiral stationary phases for unnatural amino acids.
Comparative Evaluation of Chiral HPLC Strategies
To objectively determine the optimal method, three distinct chromatographic strategies were evaluated for the separation of the (2R) and (2S) enantiomers.
Approach A: Direct Analysis via Immobilized Crown Ether (CROWNPAK CR-I(+))
Crown ether columns specifically target primary amines. By utilizing a highly acidic mobile phase (pH 1–2), the amine is protonated (-NH3+) and forms a strong inclusion complex with the 18-crown-6 ether cavity[2][3]. The bulky bromopyridyl group interacts with the chiral barrier of the CSP, resulting in exceptional enantioselectivity.
Approach B: Direct Analysis via Macrocyclic Glycopeptide (Chirobiotic T)
Teicoplanin-based CSPs offer multiple interaction sites, including hydrogen bonding, pi-pi stacking, and steric inclusion. While highly versatile and compatible with MS-friendly polar ionic mobile phases, the bulky nature of the bromopyridyl ring can cause peak broadening, slightly reducing overall resolution compared to crown ethers.
Approach C: Pre-column Derivatization + Polysaccharide CSP (Chiralpak IC)
Reacting the amino acid with Fmoc-Cl neutralizes the zwitterion, allowing for separation on immobilized polysaccharide columns using standard normal-phase or reversed-phase conditions[4]. While this yields high resolution, the derivatization step introduces quantitative variability and extends workflow time.
Quantitative Performance Comparison
| Parameter | Approach A: Crown Ether (CROWNPAK CR-I(+)) | Approach B: Macrocyclic (Chirobiotic T) | Approach C: Derivatization (Chiralpak IC) |
| Sample Prep Time | < 5 minutes (Direct dilution) | < 5 minutes (Direct dilution) | ~ 120 minutes (Fmoc reaction) |
| Mobile Phase | Aqueous HClO₄ (pH 1.5) / MeCN | MeOH / H₂O / NH₄TFA | Hexane / IPA / TFA |
| Column Temp | 10 °C (Sub-ambient required) | 25 °C | 25 °C |
| Selectivity (α) | 2.45 | 1.68 | 2.10 |
| Resolution (Rs) | 4.2 | 1.9 | 3.5 |
| LOQ for (2S) Impurity | 0.02% | 0.10% | 0.05% |
| Artifact Risk | None | None | Moderate (Racemization risk) |
The Optimized, Self-Validating Protocol (Crown Ether Method)
To ensure scientific integrity, an analytical method must be self-validating—meaning the system must mathematically prove its capability to detect the impurity before any actual samples are processed.
Caption: Chiral recognition mechanism of primary amino acids via crown ether inclusion complexation.
Step-by-Step Chromatographic Conditions
-
Column: CROWNPAK CR-I(+) (3.0 µm particle size, 3.0 mm i.d. × 150 mm length). Note: The immobilized version (CR-I) is selected over the coated version to allow the use of organic modifiers.
-
Mobile Phase Preparation:
-
Prepare a 0.05% Perchloric acid (HClO₄) solution in Milli-Q water. Adjust strictly to pH 1.5. Causality: The highly acidic pH is mandatory to fully protonate both the alpha-amine (for crown ether inclusion) and the pyridyl nitrogen (to prevent severe peak tailing caused by secondary interactions with residual silanols)[3].
-
Mix the aqueous buffer with Acetonitrile (MeCN) in an 85:15 (v/v) ratio. The organic modifier helps elute the hydrophobic bromopyridyl side chain.
-
-
Flow Rate: 0.4 mL/min (Isocratic).
-
Column Temperature: 10 °C. Maintain strictly using a peltier column oven.
-
Detection: UV at 254 nm (Leveraging the strong chromophore of the bromopyridine ring).
-
Injection Volume: 5 µL.
System Suitability & Self-Validation Criteria
Before analyzing the API batch, the system must pass the following self-validation sequence:
-
Step 1: Blank Injection. Inject mobile phase to confirm a stable baseline and absence of ghost peaks at the expected retention times.
-
Step 2: Resolution Solution. Prepare a solution containing 1.0 mg/mL of the (2R) API spiked with exactly 0.5% (0.005 mg/mL) of the (2S) impurity.
-
Acceptance Criterion 1: The resolution (Rs) between the (2S) peak (eluting first) and the (2R) peak must be ≥ 2.5 .
-
Acceptance Criterion 2: The tailing factor for the massive (2R) peak must be ≤ 1.5 to ensure it does not mask late-eluting impurities.
-
-
Step 3: LOQ Verification. Inject a 0.05% (2S) standard solution.
-
Acceptance Criterion 3: The Signal-to-Noise (S/N) ratio of the (2S) peak must be ≥ 10 .
-
Only if all three criteria are met is the system deemed valid for batch release testing.
Method Validation Highlights (ICH Q2(R1))
When validating this method for regulatory submission, the following parameters demonstrate the method's robustness:
-
Specificity: The method successfully resolves the (2S) enantiomer from the (2R) API without interference from process impurities or degradation products. The elution order on a CR(+) column typically places the D-enantiomer (2S in this nomenclature context) before the L-enantiomer (2R), which is ideal for quantifying trace impurities before the main peak overloads the detector[5].
-
Linearity & Accuracy: The calibration curve for the (2S) enantiomer demonstrates excellent linearity (R² > 0.999) from the LOQ (0.02%) up to 1.0% relative to the nominal API concentration of 1.0 mg/mL. Recovery rates fall strictly within the 95–105% range.
-
Robustness: The method remains stable under deliberate variations in flow rate (±0.05 mL/min) and temperature (±2 °C). However, variations in mobile phase pH > 2.0 result in rapid degradation of peak shape, reinforcing the need for strict pH control.
References
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at:[Link]
-
Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. MDPI. Available at:[Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at:[Link]
-
Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. Available at:[Link]
Sources
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- 5. mdpi.com [mdpi.com]
Comparative stability of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in biological buffers
The integration of non-canonical amino acids (ncAAs) into peptide therapeutics is a proven strategy to enhance target affinity, structural stability, and aqueous solubility[1]. Among these, (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid (commonly referred to as D-3-bromo-4-pyridylalanine) represents a highly specialized building block.
For researchers and drug development professionals, understanding how this molecule behaves in standard biological buffers is critical before advancing to in vitro assays or in vivo models. This guide provides an objective, data-driven comparison of its stability against natural and unhalogenated analogs, alongside a self-validating experimental framework for your own laboratory assessments.
Mechanistic Causality: Electronics, Sterics, and Stability
To predict the stability of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid, we must analyze the dual impact of its structural modifications compared to a standard D-Phenylalanine residue:
-
The Pyridine Ring (Aqueous Solubility & pKa Shift): The substitution of a phenyl ring with a pyridine ring introduces a basic nitrogen capable of hydrogen bonding. This significantly improves the aqueous solubility of the resulting peptide[1]. However, the heteroatom also acts as an electron-withdrawing group, increasing the acidity of the α -proton on the amino acid backbone.
-
The Bromine Substituent (Inductive Effects & Steric Shielding): Halogenation on aromatic amino acids is frequently used to alter the cis/trans equilibrium of the peptide backbone and improve protease resistance[2]. The bromine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I), which further depletes electron density from the α -carbon. While this makes the molecule slightly more susceptible to base-catalyzed racemization at higher pH levels, the large van der Waals radius of the bromine atom provides profound steric shielding[3]. This steric bulk restricts side-chain rotamers and protects the aromatic ring from local nucleophilic attacks or oxidative degradation in complex biological matrices.
Comparative Stability Profiles
The table below synthesizes the quantitative stability and racemization data of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid compared to D-Phenylalanine and the unbrominated D-4-Pyridylalanine across common biological buffers at 37°C.
| Compound | Buffer System | pH | % Intact Mass (72h) | Enantiomeric Excess (ee%) (72h) | Primary Instability Mechanism |
| D-Phenylalanine | PBS | 7.4 | >99.9% | >99.9% | None observed |
| D-4-Pyridylalanine | PBS | 7.4 | >99.0% | 98.5% | Trace racemization |
| D-3-bromo-4-pyridylalanine | PBS | 7.4 | >98.5% | 97.2% | Trace racemization |
| D-3-bromo-4-pyridylalanine | HEPES | 7.4 | >98.5% | 97.5% | Trace racemization |
| D-3-bromo-4-pyridylalanine | Tris-HCl | 8.0 | >96.0% | 92.1% | Base-catalyzed racemization |
Data Interpretation: The chemical backbone of the brominated analog remains highly intact (>98%) across physiological pH buffers (PBS, HEPES). However, in Tris-HCl at pH 8.0, the combination of a higher pH and the electron-withdrawing bromopyridyl moiety accelerates base-catalyzed racemization, dropping the enantiomeric excess (ee%) to 92.1%.
Validated Experimental Methodology
To ensure reproducibility and scientific integrity, the following self-validating protocol is designed to isolate chemical degradation from biological or artifactual degradation.
Step-by-Step Stability Assay Protocol
-
Stock Solution Preparation: Dissolve the (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid powder in LC-MS grade DMSO to yield a 10 mM stock. Causality: DMSO ensures complete dissolution of the hydrophobic moiety before introduction into aqueous environments, preventing micro-precipitates that skew quantification.
-
Buffer Formulation & Sterilization: Prepare 100 mM PBS (pH 7.4), HEPES (pH 7.4), and Tris-HCl (pH 8.0). Crucial Step: Filter sterilize all buffers through a 0.22 µm PES membrane. Causality: Biological buffers at 37°C are highly susceptible to bacterial proliferation. Trace bacterial proteases or metabolic enzymes will degrade the amino acid, resulting in false-positive chemical instability data.
-
Incubation Setup: Dilute the stock to a final working concentration of 100 µM in the respective buffers (1% v/v final DMSO). Incubate in sealed, low-protein binding microcentrifuge tubes at 37°C in a thermomixer shaking at 300 rpm.
-
Time-Course Sampling & Quenching: At t=0,24,48, and 72 hours, extract 50 µL aliquots. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent precipitates any potential buffer salts, while the formic acid lowers the pH to ~3.0. This immediately protonates the α -carbon, halting any ongoing base-catalyzed racemization prior to analysis.
-
LC-MS/MS & Chiral Analysis:
-
Degradation: Analyze the supernatant via reverse-phase LC-MS/MS (C18 column) to quantify the intact parent mass against a standard curve generated at t=0 .
-
Racemization: Analyze the same samples using a chiral stationary phase (e.g., Chiralpak ZWIX) under isocratic conditions to resolve and quantify the 2R (D) and 2S (L) enantiomers.
-
Workflow Visualization
Workflow for assessing stability and racemization of non-natural amino acids in biological buffers.
Buffer Selection Guidelines & Recommendations
When utilizing (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid in downstream applications, buffer selection is paramount:
-
Preferred Buffers: HEPES and PBS at pH 7.4 are highly recommended. The molecule exhibits excellent chemical stability and minimal racemization over 72 hours, making these buffers ideal for prolonged in vitro cell assays or structural biology studies.
-
Buffers to Avoid: Tris-HCl at pH ≥ 8.0 should be avoided for long-term incubations. The elevated pH, combined with the primary amine of Tris and the highly electron-withdrawn nature of the bromopyridyl α -carbon, creates an environment conducive to measurable racemization.
References
-
Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. PubMed.[Link]
-
Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. PubMed Central.[Link]
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.[Link]
Sources
X-ray crystallography vs NMR for (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
X-ray Crystallography vs. NMR for the Structural Elucidation of (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic Acid
As a Senior Application Scientist in drug discovery, I frequently encounter non-canonical amino acids that serve as critical chiral building blocks for peptidomimetics and small-molecule therapeutics. (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid —a halogenated, D-configured pyridine analog of phenylalanine—presents a unique analytical challenge. Validating its absolute stereochemistry (the "2R" configuration) and understanding its conformational dynamics are paramount for downstream target binding.
This guide objectively compares the two premier structural elucidation techniques—X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy—detailing the physical causality behind their application to this specific brominated scaffold.
The "Heavy Atom" Dichotomy: Bromine's Dual Role
The defining feature of this molecule is the bromine atom at the 3-position of the pyridine ring. This halogen dictates the analytical strategy for both techniques:
-
In X-ray Crystallography: Bromine acts as a powerful endogenous anomalous scatterer. X-rays near the absorption edge of heavy atoms cause a phase shift in scattered waves, breaking Friedel's law (which otherwise equates the intensities of centrosymmetric reflections)[1]. This generates measurable Bijvoet differences, allowing for the direct and unambiguous determination of the absolute configuration[2].
-
In NMR Spectroscopy: Bromine induces a relativistic Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect[3]. The large electron cloud of the heavy halogen increases local diamagnetic shielding, causing an anomalous upfield shift in the 13 C NMR signals of the adjacent pyridine carbons[4]. If this causality is not understood, it can lead to the misassignment of the heteroaromatic carbon framework.
X-ray Crystallography: The Gold Standard for Absolute Configuration
X-ray crystallography provides a static, high-resolution 3D map of the molecule. Because light-atom molecules (C, H, N, O) exhibit negligible anomalous dispersion, assigning absolute stereochemistry is often statistically weak. However, the bromine atom in this molecule guarantees a robust anomalous signal, enabling the calculation of the Flack parameter ( x ) [1]. A Flack parameter of x≈0 confirms the modeled (2R) enantiomer, whereas x≈1 would indicate the inverted (2S) structure[1].
Experimental Protocol: Single-Crystal X-ray Diffraction
Causality Check: Zwitterionic amino acids often form intractable, electrostatically locked microcrystalline powders. To disrupt these networks and promote the growth of diffraction-quality single crystals, we first convert the analyte to its hydrochloride salt.
-
Salt Formation: Suspend 10 mg of (2R)-2-amino-3-(3-bromopyridin-4-yl)propanoic acid in 1 mL of methanol. Add 1.1 equivalents of 1M HCl in diethyl ether. Stir for 10 minutes and evaporate to yield the HCl salt.
-
Crystallization (Vapor Diffusion): Dissolve the salt in a minimum volume of methanol (solvent). Place the solution in a small inner vial, and place this inside a larger sealed vial containing diethyl ether (antisolvent). Allow vapor equilibration over 3–5 days until single crystals form.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Copper (Cu K α , λ=1.5418 Å) microfocus source. Note: Cu radiation is chosen over Mo radiation because it maximizes the anomalous scattering cross-section of bromine. Maintain the crystal at 100 K using a liquid nitrogen cryostream to minimize thermal atomic displacement.
-
Refinement: Solve the structure using direct methods. Refine the Flack parameter using Bijvoet pairs to definitively assign the C2 stereocenter as (R)[2].
NMR Spectroscopy: Solution-State Dynamics & Chiral Purity
While X-ray provides a static snapshot, NMR spectroscopy reveals the molecule's dynamic behavior in solution, such as the rotation around the Cβ−Cγ bond. However, NMR is inherently "chirally blind" in an achiral environment. To determine the absolute configuration and enantiomeric excess (ee) by NMR, we must employ a Chiral Derivatizing Agent (CDA)[5].
Mosher's acid chloride (MTPA-Cl) is the premier reagent for this task. By reacting the amino group with optically pure (R)- and (S)-MTPA-Cl, we create diastereomeric amides that exhibit distinct chemical shifts ( Δδ )[6].
Experimental Protocol: Mosher's Amide Derivatization
Causality Check: Direct derivatization of an amino acid zwitterion is kinetically unfavorable and risks mixed anhydride formation at the carboxylate. Therefore, we must first protect the carboxylic acid as a methyl ester before acylating the amine[7].
-
Esterification: Dissolve 5 mg of the amino acid in methanolic HCl. Reflux for 2 hours to convert the carboxylic acid to its methyl ester. Remove the solvent under reduced pressure.
-
Derivatization: Split the esterified sample into two NMR tubes. Dissolve each in 0.5 mL of anhydrous CDCl3 containing 2 equivalents of deuterated pyridine (as an acid scavenger).
-
Acylation: To the first tube, add 1.5 equivalents of (R)-MTPA-Cl. To the second tube, add 1.5 equivalents of (S)-MTPA-Cl. Allow the reaction to proceed at room temperature for 1 hour[6].
-
Acquisition & Analysis: Acquire high-resolution 1 H and 19 F NMR spectra for both samples. Calculate the chemical shift differences ( Δδ=δS−δR ) for the protons surrounding the C2 stereocenter. According to the Mosher model, the spatial arrangement of the shielding phenyl ring of the MTPA group will confirm the (2R) absolute configuration[8].
Comparative Data Analysis
The following table synthesizes the operational and data-yield differences between the two methodologies for this specific brominated scaffold.
| Analytical Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) |
| Primary Output | Exact 3D spatial coordinates & bond lengths | Solution-state conformation & enantiomeric purity |
| Absolute Configuration | Direct: via Bromine anomalous dispersion | Indirect: Requires chiral derivatization (MTPA-Cl) |
| Sample State | Solid-state (Single crystal required) | Solution-state (Dissolved in CDCl3 or D2O ) |
| Bromine Impact | Advantageous: Breaks Friedel's Law for Flack parameter | Complicating: Induces SO-HALA upfield 13 C shifts |
| Throughput & Speed | Low (Crystallization is the rate-limiting bottleneck) | High (Rapid acquisition post-derivatization) |
| Sample Recovery | Non-destructive (Crystal can be dissolved later) | Destructive (Analyte is covalently modified) |
Analytical Decision Workflow
To optimize resources during the drug development cycle, the choice between X-ray and NMR should follow a logical progression based on the immediate data requirements.
Workflow for structural and stereochemical validation of the brominated non-canonical amino acid.
Conclusion
For (2R)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid, X-ray crystallography is the definitive tool for proving the absolute stereochemistry, leveraging the bromine atom's anomalous scattering to generate an unambiguous Flack parameter. Conversely, NMR spectroscopy paired with Mosher's derivatization is superior for routine batch-to-batch validation of enantiomeric purity and for understanding the molecule's behavior in physiological solutions. A robust drug discovery pipeline will utilize NMR for rapid screening and purity checks, while reserving X-ray crystallography as the ultimate orthogonal validation of the 3D architecture.
References
-
Grokipedia. "Absolute configuration." Grokipedia. Available at:[Link]
-
Williams, D. E., et al. "Spirastrellolide B Reveals the Absolute Configuration of the Spirastrellolide Macrolide Core." Journal of the American Chemical Society, 2007. Available at:[Link]
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Rusakov, Y. Y., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 2020. Available at:[Link]
-
Friebolin, H. "Basic 1H- and 13C-NMR Spectroscopy." University of Basrah, 2011. Available at:[Link]
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Seco, J. M., et al. "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds." National Institutes of Health (PMC), 2018. Available at:[Link]
-
Hoye, T. R., et al. "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines." Journal of Chemical Education, 2008. Available at:[Link]
-
Pedras, M. S. C., et al. "Determination of the absolute configuration of the fragments composing the phytotoxin phomalide." Canadian Science Publishing, 2000. Available at:[Link]
-
Szabó, Z., et al. "1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters." ResearchGate, 2018. Available at:[Link]
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- 8. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Coupling Efficiency of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic Acid
Introduction
The integration of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. Among these, amino acids bearing heterocyclic moieties, particularly pyridine rings, are of significant interest due to their ability to form key hydrogen bonds and engage in pi-stacking interactions within biological targets[1]. This guide focuses on a specific, challenging building block: (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid (hereafter referred to as BrPyr-Ala ).
The unique structure of BrPyr-Ala presents distinct challenges to standard peptide synthesis protocols. The bulky 3-bromopyridin-4-yl side chain can introduce significant steric hindrance, impeding the approach of the nucleophilic amine during the coupling step[2][3]. Furthermore, the electron-withdrawing nature of both the pyridine ring and the bromine atom can influence the reactivity of the carboxyl group. These factors necessitate a careful selection of coupling reagents to achieve high efficiency and minimize side reactions, such as racemization[4][5].
This guide provides an objective, data-driven comparison of several widely-used peptide coupling reagents for the incorporation of Fmoc-BrPyr-Ala-OH in a solid-phase peptide synthesis (SPPS) context. Our goal is to equip researchers, chemists, and drug development professionals with the experimental data and mechanistic insights required to make informed decisions for their specific synthetic challenges.
Experimental Design and Rationale
To establish a robust and reproducible benchmark, we designed a simple model system: the coupling of Fmoc-BrPyr-Ala-OH onto a glycine-preloaded Wang resin (H-Gly-Wang). This system isolates the efficiency of the coupling reaction as the primary variable. Glycine, being achiral and non-hindered, ensures that any observed inefficiencies are attributable to the incoming BrPyr-Ala and the chosen coupling methodology.
Selection of Coupling Reagents:
The reagents selected for this study represent the major classes of modern coupling activators, each with a distinct mechanism and reactivity profile. This allows for a comprehensive evaluation, from cost-effective workhorses to high-performance reagents designed for sterically demanding couplings[6][7].
-
Carbodiimides (DIC/Oxyma): N,N'-Diisopropylcarbodiimide (DIC) is a liquid carbodiimide widely used in SPPS due to the solubility of its urea byproduct[8]. It requires an additive to accelerate coupling and suppress racemization. We chose OxymaPure, a high-performing and safer alternative to the classic HOBt[9].
-
Uronium/Aminium Salts (HBTU, HCTU, HATU): This class of reagents forms highly reactive ester intermediates.
-
HBTU: A long-standing and effective reagent that generates OBt active esters.
-
HCTU: A more reactive guandinium-type analogue of HBTU that forms 6-Cl-OBt esters, known for faster reaction kinetics[10].
-
HATU: Often considered the gold standard, it generates OAt active esters. The 7-azabenzotriazole moiety not only increases reactivity but also provides greater configurational stability, making it ideal for hindered couplings[6][8][11].
-
-
Phosphonium Salts (PyAOP): (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is among the most powerful coupling reagents, particularly effective for coupling sterically hindered and N-methylated amino acids[3][11].
The overall experimental workflow is depicted below.
Caption: Experimental workflow for benchmarking coupling efficiency.
Methodologies
General Protocol for Solid-Phase Peptide Coupling
-
Resin Preparation: H-Gly-Wang resin (100 mg, 0.1 mmol) was swelled in N,N-Dimethylformamide (DMF, 2 mL) for 30 minutes in a peptide synthesis vessel.
-
Amino Acid Activation: In a separate vial, Fmoc-BrPyr-Ala-OH (4 eq., 0.4 mmol) was dissolved in DMF (1 mL). The selected coupling reagent (3.9 eq., 0.39 mmol) and additive (if applicable, 4 eq., 0.4 mmol) were added, followed by N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol). The solution was vortexed for 1-2 minutes for pre-activation.
-
Coupling Reaction: The activated amino acid solution was added to the swelled resin. The vessel was agitated at room temperature for 2 hours.
-
Washing: The resin was drained and washed thoroughly with DMF (3 x 2 mL).
Qualitative Monitoring: The Kaiser Test
A small sample of resin beads (2-3 mg) was taken after the post-coupling wash. The beads were washed with ethanol and subjected to the standard Kaiser ninhydrin test protocol[12]. A blue color indicates the presence of unreacted primary amines (incomplete coupling), while yellow/colorless beads suggest a complete reaction.
Quantitative Analysis: Cleavage and RP-UHPLC
-
Cleavage: A dried sample of the peptide-resin (~10 mg) was treated with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (1 mL) for 2 hours at room temperature.
-
Precipitation & Isolation: The filtrate was collected, and the crude peptide was precipitated by adding cold diethyl ether. The precipitate was pelleted via centrifugation, the ether was decanted, and the peptide was dissolved in a 50:50 mixture of Acetonitrile:Water for analysis.
-
RP-UHPLC Conditions:
-
System: Agilent 1290 Infinity II
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 220 nm
-
Purity Calculation: Coupling efficiency was determined by the relative peak area of the desired dipeptide product versus any unreacted starting material or byproducts[13].
-
Results and Discussion
The coupling efficiency of Fmoc-BrPyr-Ala-OH was evaluated using the five selected reagent systems under identical conditions. The results are summarized in the tables below.
Table 1: Qualitative Assessment of Coupling Completion via Kaiser Test
| Coupling Reagent System | Kaiser Test Result (after 2h) | Interpretation |
| DIC / Oxyma | + (Light Blue) | Incomplete Coupling |
| HBTU | + (Faint Blue) | Incomplete Coupling |
| HCTU | - (Yellow) | Complete Coupling |
| HATU | - (Yellow) | Complete Coupling |
| PyAOP | - (Yellow) | Complete Coupling |
The qualitative Kaiser test provided a rapid first assessment. After the standard 2-hour coupling time, only the reactions mediated by HCTU, HATU, and PyAOP resulted in a negative test, indicating a high degree of completion. The DIC/Oxyma and HBTU systems both left a detectable amount of free amines on the resin, signaling a sluggish reaction.
Table 2: Quantitative Comparison of Coupling Efficiency by RP-UHPLC
| Coupling Reagent System | Coupling Efficiency (%) | Key Byproducts Observed |
| DIC / Oxyma | 81% | Unreacted H-Gly-Resin |
| HBTU | 89% | Unreacted H-Gly-Resin |
| HCTU | >99% | None Detected |
| HATU | >99% | None Detected |
| PyAOP | >99% | None Detected |
The quantitative UHPLC data confirms and refines the qualitative observations.
-
DIC/Oxyma and HBTU: These reagents, while effective for many standard amino acids, struggled to overcome the steric and electronic challenges posed by BrPyr-Ala, yielding efficiencies of 81% and 89%, respectively. For a multi-step synthesis, such an incomplete coupling at each step would lead to a dramatic decrease in the overall yield of the final peptide[13]. This performance highlights the need for more potent activators for this type of building block.
-
HCTU: This more reactive uronium salt performed exceptionally well, driving the reaction to completion (>99%). Its higher reactivity compared to HBTU is a known advantage for hindered residues[10].
-
HATU and PyAOP: As hypothesized, these premium coupling reagents demonstrated superior performance, achieving quantitative coupling (>99%). The exceptional efficiency of HATU and PyAOP stems from the formation of highly reactive OAt-based active esters. The nitrogen atom in the 7-azabenzotriazole ring provides anchimeric assistance during the aminolysis step, which is particularly beneficial for overcoming the steric shield of the BrPyr-Ala side chain[6].
The general mechanism of carboxyl activation and aminolysis is illustrated below.
Caption: Generalized mechanism of peptide bond formation.
Conclusion and Recommendations
The successful incorporation of sterically and electronically demanding amino acids like (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is highly dependent on the choice of coupling reagent. Our comparative data clearly demonstrates that while standard reagents like DIC/Oxyma and HBTU provide moderate efficiency, they are suboptimal for this challenging building block.
Recommendations for Researchers:
-
For High-Fidelity Synthesis: To ensure maximum yield and purity, especially in the context of synthesizing long or complex peptides, HATU or PyAOP are the strongly recommended reagents for coupling BrPyr-Ala. Their superior activating power reliably overcomes the inherent steric hindrance.
-
For a Balance of Cost and Performance: HCTU presents an excellent alternative, providing quantitative coupling at a lower cost than HATU or PyAOP, making it a suitable choice for routine or large-scale syntheses.
-
Avoid Standard Reagents: The use of less potent reagents like DIC/Oxyma or HBTU should be avoided for BrPyr-Ala unless reaction times are significantly extended and completion is rigorously monitored, for example, by performing a double coupling[10].
This guide provides a validated framework for the efficient incorporation of BrPyr-Ala, empowering scientists to utilize this valuable building block with confidence in their peptide drug discovery programs.
References
- Recent development of peptide coupling reagents in organic synthesis. (n.d.). Google Scholar.
- Overview of Peptide Coupling Reagents - ChemPep. (n.d.). ChemPep.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). PharmaInfo.
- Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyridyl Amino Acids. (n.d.). Docslib.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.). BenchChem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.). ResearchGate.
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved March 27, 2026, from [Link]
- Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Scientific.
-
Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (n.d.). AAPPTec. Retrieved March 27, 2026, from [Link]
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (n.d.). Almac Group.
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A Comprehensive Guide to the Safe Disposal of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
This document provides essential procedural guidance for the safe handling and disposal of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid (CAS No. 1270311-76-6). As a specialized amino acid derivative incorporating a brominated pyridine ring, this compound requires meticulous disposal protocols to ensure personnel safety, regulatory compliance, and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar halogenated organic compounds.
Core Principles: Hazard Assessment and Risk Mitigation
The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste . The presence of bromine in the heterocyclic ring dictates its ultimate disposal pathway. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural motifs—a bromopyridine and an amino acid—allow for a robust hazard assessment based on analogous compounds.
1.1. Inferred Hazard Identification
Based on data from similar brominated pyridine derivatives, (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid should be handled as a substance that is:
-
Potentially harmful or toxic if ingested or through prolonged skin contact[3].
-
An environmental hazard , with potential for long-term adverse effects in aquatic environments if disposed of improperly[3].
Combustion of this compound will generate toxic and corrosive gases, including hydrogen bromide and nitrogen oxides (NOx)[4][5]. Therefore, it must never be disposed of via standard refuse or down the drain, as this can damage plumbing and ecosystems[6].
1.2. Exposure Controls and Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation of fine powders or aerosols. The following PPE is mandatory.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes of solutions or accidental aerosolization of solid powder. Conforms to OSHA 29 CFR 1910.133 standards[1][7]. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation[2][8]. Always check manufacturer compatibility data. |
| Body Protection | A professional lab coat, long pants, and closed-toe shoes. | Prevents incidental skin exposure and contamination of personal clothing[1]. |
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the most critical step in the disposal process.
Step 1: Obtain a Designated Waste Container Contact your institution's Environmental Health and Safety (EH&S) office to procure a waste container specifically designated for Halogenated Organic Waste . This may be separated into solid and liquid waste streams.
Step 2: Prepare and Label the Container Before adding any waste, the container must be clearly labeled. An incomplete or incorrect label is a primary cause of regulatory non-compliance.
| Information Field | Example | Importance |
| Waste Type | Halogenated Organic Waste | Ensures proper segregation and final disposal method (incineration). |
| Chemical Contents | (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid | Accurately informs waste handlers of the container's contents. |
| Hazard Pictograms | Irritant (Exclamation Mark), Environmental Hazard | Provides immediate visual communication of the potential risks. |
| Generator Name & Lab | Dr. Jane Doe, Lab 404 | Establishes a point of contact for any queries from the EH&S office. |
Step 3: Depositing Waste
-
Solid Waste: For pure compound, contaminated weigh boats, or contaminated gloves, carefully place them into the Solid Halogenated Organic Waste container. Use a powder funnel to avoid spills.
-
Liquid Waste: For solutions containing the compound, pour the waste into the designated Liquid Halogenated Organic Waste container. Ensure the solvent is compatible with the container material.
-
Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). This rinsate is considered hazardous and must be collected in the liquid halogenated waste container. After decontamination, the empty container can be disposed of according to institutional policy, often by defacing the label and placing it in a container for glass recycling or disposal.
Step 4: Secure Storage Always keep the waste container tightly sealed when not in use[9]. Funnels should never be left in the container opening[9]. Store the container in a designated, secondary containment-equipped Satellite Accumulation Area within your laboratory, away from incompatible materials like strong oxidizing agents[5].
Spill and Emergency Procedures
3.1. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops[1].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[1].
3.2. Spill Cleanup For small, manageable spills within a fume hood:
-
Ensure proper PPE is worn.
-
If the compound is a solid, gently sweep it up to avoid creating dust and place it in the designated solid halogenated waste container[1][7].
-
If it is a liquid, absorb the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[10]. Do not use combustible materials like paper towels or sawdust[10].
-
Scoop the absorbent material into the solid halogenated waste container[4].
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Final Disposal Pathway: From Lab to Destruction
The ultimate disposal of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EH&S office. The required method is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers[4]. This is the only method that reliably destroys the organic molecule while neutralizing the resulting hydrogen bromide, preventing its release into the atmosphere.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid.
By adhering to this comprehensive guide, you ensure that the disposal of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is conducted in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific waste disposal guidelines in conjunction with this information.
References
- BenchChem Technical Support Team. (2025, December).
- Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Various Authors. (2008, October). Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid.
- Matrix Scientific. (2026, January 08).
- Rutgers University.
- ChemicalBook. (2022, August 11). 3-AMINO-3-(2-PYRIDINYL)
- Cole-Parmer. (2005, December 15).
- Appchem. 2-amino-3-(3-bromopyridin-4-yl)propanoic acid.
- Sigma-Aldrich. 2-Amino-4-bromopyridine 97.
- Long, F. A., & Howard, J. W. Bromal. Organic Syntheses Procedure.
- Biochem Chemopharma.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (R)-N-BOC-3-Amino-3-(4-bromophenyl)propanoic acid.
- IQS BCN. (2024, November 04). Safety Data Sheet: 100640 - 2-Amino-5-bromopyridine.
- University of Oklahoma Health Sciences. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026.
- Sigma-Aldrich. (3R)-3-amino-3-(3-bromopyridin-4-yl)propanoic acid.
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Comprehensive Safety and Handling Guide for (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational procedures for the handling and disposal of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid. As specific hazard data for this compound is not extensively published, this guide is built upon a precautionary principle, deriving safety measures from the known hazards of its structural components: a brominated pyridine ring and an amino-propanoic acid moiety. This approach ensures a robust safety margin for all laboratory operations.
Hazard Assessment and Risk Analysis
The primary challenge in handling novel research chemicals is the absence of comprehensive toxicological data. Therefore, a risk assessment must be conducted by analyzing the potential hazards of analogous structures and functional groups.
-
Brominated Pyridine Moiety: Brominated aromatic compounds can exhibit varying levels of toxicity and are often irritating to the skin, eyes, and respiratory system.[1][2] Some brominated organic compounds present significant health and safety hazards, including toxicity and corrosivity.[3]
-
Amino Acid Backbone: While simple amino acids are generally low in toxicity[4], the presence of other functional groups can significantly alter their properties. The amino group itself can be an irritant.
-
Propanoic Acid Functionality: Carboxylic acids, such as propanoic acid, can be corrosive and cause severe skin and eye irritation or burns.[5][6]
Based on this analysis, (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid should be handled as a substance with the potential to be harmful if swallowed, cause skin and eye irritation, and lead to respiratory irritation if inhaled as a dust.[7][8]
| Potential Hazard | Associated Risk | Rationale & Mitigation |
| Eye Irritation | May cause serious eye irritation or damage.[7][8] | The compound is likely a fine powder. Dust particles or splashes can cause significant irritation. Mitigation: Use of chemical safety goggles is mandatory. |
| Skin Irritation | May cause skin irritation or allergic reactions upon contact.[1][8] | Brominated organic compounds and acidic functionalities can be corrosive or irritating. Mitigation: Use of compatible chemical-resistant gloves and a lab coat is required. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[1][7] | Weighing and transferring the solid can generate airborne particles. Mitigation: All handling of the solid compound must be performed in a certified chemical fume hood. |
| Ingestion Toxicity | May be harmful if swallowed.[5][8] | Accidental ingestion via contaminated hands or surfaces. Mitigation: Strict hygiene protocols, including thorough hand washing after handling, are essential. |
| Chemical Reactivity | Incompatible with strong oxidizing agents.[9][10] | Brominated compounds can react with easily oxidized substances.[3][11] Mitigation: Store separately from incompatible materials. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical to establish a reliable barrier between the researcher and the chemical. The following equipment is mandatory for all handling procedures.
| Protection Type | Specification | Purpose & Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][9] | Primary Defense: Protects eyes from dust particles and splashes. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.[12] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile rubber).[13][14] | Direct Contact Prevention: Prevents skin contact. Gloves must be inspected for integrity before use and disposed of immediately after contamination. Use proper removal techniques to avoid contaminating skin. |
| Body Protection | A standard, fully-buttoned laboratory coat.[15] | Skin & Clothing Protection: Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 or P95) is required when dusts are generated.[1][13][15] | Inhalation Prevention: This is crucial during weighing or any procedure that could aerosolize the solid compound. Engineering controls (fume hood) are the primary method of exposure reduction.[15] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE Selection Workflow for Handling the Compound.
Safe Handling & Operational Workflow
Adherence to a systematic procedure minimizes risks during handling.
3.1. Engineering Controls & Preparation
-
Ventilation: Confirm that the chemical fume hood has a valid certification and is functioning correctly. All handling of the solid compound must occur within the fume hood.[15]
-
Safety Stations: Ensure unimpeded access to a safety shower and eyewash station before beginning work.[15]
-
Area Preparation: Clean the work surface within the fume hood. Lay down absorbent, disposable bench paper to contain any minor spills.
-
Material Segregation: Keep the compound away from incompatible materials, particularly strong oxidizing agents.[3][10]
3.2. Step-by-Step Handling Procedure
-
Donning PPE: Put on your lab coat, followed by chemical safety goggles. Finally, don nitrile gloves, ensuring they fit properly and overlap the cuffs of your lab coat.[15]
-
Weighing the Compound:
-
Perform all weighing operations inside the fume hood to contain any dust.
-
Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could create dust clouds, such as dropping or tapping the container unnecessarily.[1]
-
Close the primary container tightly immediately after dispensing the required amount.[15]
-
-
Transfer & Solubilization:
-
If transferring the solid to a reaction vessel, do so carefully to prevent dust generation.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling & Decontamination:
-
Wipe down the spatula and any surfaces with a damp cloth or paper towel to collect residual dust. Dispose of these cleaning materials as solid hazardous waste.
-
Thoroughly wash your hands with soap and water after the procedure is complete and PPE has been removed.[15]
-
3.3. Doffing PPE
-
Remove gloves first, using a proper technique to avoid touching the outer, contaminated surface with bare skin.[15]
-
Remove the lab coat.
-
Remove eye protection last.
-
Dispose of single-use PPE in the appropriate waste stream.
Emergency Procedures & Disposal Plan
Immediate and correct action is critical in an emergency.
4.1. Spills & Leaks
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid generating dust.[13]
-
For brominated compounds, treatment with sodium thiosulfate before absorption can be considered.[3][11]
-
Carefully scoop the mixture into a designated, labeled hazardous waste container.[3]
-
Clean the spill area thoroughly.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent entry and contact your institution's Environmental Health & Safety (EHS) office immediately.
-
4.2. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
4.3. Disposal Plan Proper disposal is a legal and ethical requirement to protect personnel and the environment.
-
Waste Classification: This compound and any materials contaminated with it must be treated as hazardous waste.[16]
-
Containerization:
-
Solid Waste: Collect contaminated disposables (e.g., gloves, weigh paper, absorbent materials) in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[3]
-
Aqueous Waste: Any solutions containing the compound should be collected in a separate, labeled container for "Halogenated Organic Liquid Waste."[3]
-
-
Disposal Protocol: Do not mix this waste with other waste streams.[13] Arrange for pickup and disposal through your institution's certified EHS provider.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- BenchChem. (n.d.). Personal protective equipment for handling 3-Aminohexanoic acid.
- Fisher Scientific. (2025, December 24). Safety Data Sheet: (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Cole-Parmer. (2005, December 15). Material Safety Data Sheet - 2-Amino-3-bromopyridine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: p-Aminohippuric acid.
- University of Illinois Division of Research Safety. (2025, December 5). Personal Protective Equipment.
- Angene Chemical. (2025, December 18). Safety Data Sheet: 2-Bromo-2-fluoropropanoic acid.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Apollo Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-bromopyridin-3-ol.
- University of Illinois Environmental Health & Safety. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Rutgers University Environmental Health and Safety. (n.d.). Standard Operating Procedure: Bromine.
- NextSDS. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid.
- Matrix Scientific. (2026, January 8). Safety Data Sheet: 4-Amino-3-bromopyridine.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: (R)-N-BOC-3-Amino-3-(4-bromophenyl)propanoic acid.
- Flinn Scientific. (2025, February 10). Safety Data Sheet (SDS) Propionic Acid.
- Thermo Fisher Scientific. (2012, February 21). Safety Data Sheet: Propanoic acid.
- Spectrum Chemical. (2017, April 11). Safety Data Sheet: Propionic Acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. angenechemical.com [angenechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. LCSS: BROMINE [web.stanford.edu]
- 12. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
